VPLSLYSG
Description
Properties
Molecular Formula |
C39H62N8O12 |
|---|---|
Molecular Weight |
835.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H62N8O12/c1-20(2)14-25(34(54)43-27(16-23-9-11-24(50)12-10-23)36(56)45-28(18-48)33(53)41-17-31(51)52)42-37(57)29(19-49)46-35(55)26(15-21(3)4)44-38(58)30-8-7-13-47(30)39(59)32(40)22(5)6/h9-12,20-22,25-30,32,48-50H,7-8,13-19,40H2,1-6H3,(H,41,53)(H,42,57)(H,43,54)(H,44,58)(H,45,56)(H,46,55)(H,51,52)/t25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
OSAJHMOJCFGRBU-LGICIMODSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
VPLSLYSG Peptide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the MMP-Sensitive Octapeptide VPLSLYSG: Synthesis, Function, and Applications in Drug Delivery and Tissue Engineering
Abstract
The octapeptide this compound has emerged as a valuable tool in biomedical research, primarily recognized for its susceptibility to cleavage by matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9. This technical guide provides a comprehensive overview of the this compound peptide, detailing its biochemical function, synthesis, and purification, as well as its application in the development of MMP-sensitive hydrogels and targeted drug delivery systems. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the specific proteolytic susceptibility of this peptide for advanced therapeutic and diagnostic applications.
Introduction
The this compound peptide is a synthetic octapeptide that serves as a specific substrate for several members of the matrix metalloproteinase (MMP) family of enzymes.[1] MMPs are zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. The overexpression and elevated activity of certain MMPs in diseased tissues, such as tumors and inflamed sites, make them attractive targets for diagnostic and therapeutic strategies. The this compound sequence has been strategically employed to create systems that respond to this localized MMP activity.
While the precise natural origin of the this compound sequence is not definitively established, it is recognized as a peptide epitope that can be incorporated into biomaterials to modulate cell-cell and cell-ECM interactions, often in conjunction with other ECM-derived peptides. Its primary utility, however, lies in its role as a specific, cleavable linker in engineered biomaterials and bioconjugates.
Biochemical Function: A Substrate for Matrix Metalloproteinases
The core function of the this compound peptide is its role as a substrate for MMP-1, MMP-2, and MMP-9.[1] The cleavage of the peptide bond within this sequence by these proteases is the key to its application in various biomedical technologies.
Quantitative Data: MMP Cleavage Kinetics
The efficiency of this compound cleavage by MMPs has been quantified, providing essential data for the design of MMP-responsive systems. The turnover rate (kcat) is a critical parameter in determining how rapidly the peptide will be cleaved in the presence of a specific MMP.
| Peptide Sequence | Enzyme | kcat (s⁻¹) | Reference |
| Ac-GCYK(FITC)-This compound -K(Dabcyl)CG-NH₂ | MMP-1 | 0.15 ± 0.02 | Patterson J, et al. 2010 |
| Ac-GCYK(FITC)-This compound -K(Dabcyl)CG-NH₂ | MMP-2 | 0.68 ± 0.04 | Patterson J, et al. 2010 |
Experimental Protocols
Peptide Synthesis and Purification
The this compound peptide and its derivatives are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol: Solid-Phase Peptide Synthesis of this compound-containing Peptides
-
Resin Selection and Swelling: A suitable resin, such as Rink amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (DCM) followed by a polar solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA) and added to the resin to form the peptide bond. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.
-
Iterative Cycles: Steps 2-4 are repeated for each amino acid in the this compound sequence and any flanking residues.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent (e.g., water/acetonitrile mixture), and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
MMP Activity Assay
The cleavage of this compound by MMPs can be monitored using a fluorescence resonance energy transfer (FRET) based assay. In this setup, a fluorophore and a quencher are attached to the peptide. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol: Fluorometric MMP Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of the FRET-labeled this compound peptide substrate (e.g., Ac-GCYK(FITC)-VPLSLYSG-K(Dabcyl)CG-NH₂) in a suitable buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).
-
Prepare solutions of activated MMP-1 or MMP-2 of known concentrations in the same assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the MMP enzyme solution to the respective wells.
-
Initiate the reaction by adding the FRET-labeled peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for FITC/Dabcyl pair) using a fluorescence microplate reader.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The kinetic parameters (kcat and Km) can be calculated by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Applications and Signaling Pathways
The primary application of the this compound peptide is in the design of materials and probes that are responsive to MMP activity.
MMP-Sensitive Hydrogels for Tissue Engineering
This compound can be incorporated as a cross-linker in hydrogels, such as those made from polyethylene glycol (PEG). These hydrogels are stable in the absence of MMPs but will degrade upon enzymatic cleavage of the this compound sequence. This allows for cell-mediated degradation of the hydrogel, mimicking the natural remodeling of the ECM and promoting cell invasion and tissue regeneration.[2]
Caption: Workflow for MMP-sensitive hydrogel degradation.
Targeted Drug Delivery
The this compound peptide can be used as a cleavable linker to attach a therapeutic agent to a carrier molecule. In an environment with high MMP activity, such as a tumor, the linker is cleaved, releasing the drug locally. This strategy can increase the therapeutic efficacy while reducing systemic toxicity. For instance, a molecular probe was developed where uptake into activated macrophages is synergistically activated by both the scavenger receptor class A type I (SR-AI) and MMP-9.[3]
Caption: MMP-mediated drug release from a carrier.
In the context of the work by Suzuki et al., a probe containing this compound was designed to target activated macrophages.[3] These cells are characterized by the expression of both scavenger receptors and MMP-9. The signaling pathway involved would be the downstream effects of the molecule released upon cleavage of the this compound linker inside the cell or in its immediate vicinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate targeting of activated macrophages based on synergistic activation of functional molecules uptake by scavenger receptor and matrix metalloproteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VPLSLYSG in Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octapeptide VPLSLYSG serves as a specific substrate for several members of the matrix metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases critical in the remodeling and degradation of the extracellular matrix (ECM). This technical guide delineates the role of this compound as a tool in studying matrix degradation, particularly in the context of developing enzyme-responsive biomaterials. We will explore its mechanism of action, provide detailed experimental protocols for its characterization, and present a framework for its application in drug development and tissue engineering.
Introduction: The Extracellular Matrix and its Gatekeepers
The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Its controlled degradation is a fundamental process in tissue remodeling, wound healing, and development. Matrix metalloproteinases are the primary enzymes responsible for the breakdown of ECM components.[1] Dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1]
The peptide sequence this compound has emerged as a valuable research tool due to its susceptibility to cleavage by key MMPs, including MMP-1, MMP-2, and MMP-9.[2] This property allows for the design of "smart" biomaterials, such as hydrogels, that degrade in response to specific enzymatic activity present in the cellular microenvironment.[3]
Mechanism of Action: A Substrate for MMP-Mediated Cleavage
The this compound peptide does not possess intrinsic signaling capabilities. Instead, its role in matrix degradation is that of a specific substrate for MMPs. The cleavage of the peptide bond between the serine (S) and leucine (L) residues (VPLS↓LYSG) by the catalytic domain of an active MMP leads to the breakdown of the larger structure containing this sequence.[3]
In the context of engineered biomaterials, this compound is often incorporated as a crosslinker in hydrogels.[3] The degradation of these hydrogels is, therefore, directly proportional to the activity of MMPs in the vicinity. This allows for controlled release of encapsulated therapeutic agents or facilitates the infiltration of cells for tissue regeneration.
Caption: MMP-mediated cleavage of this compound crosslinks leading to hydrogel degradation.
Quantitative Analysis of this compound Degradation
| Parameter | Description | Representative Value Range for MMP Substrates |
| Km (μM) | Michaelis constant; represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | 10 - 500 |
| kcat (s-1) | Turnover number; the maximum number of substrate molecules converted to product per enzyme molecule per second. | 0.1 - 100 |
| kcat/Km (M-1s-1) | Specificity constant; represents the catalytic efficiency of the enzyme for a particular substrate. | 103 - 106 |
Experimental Protocols
In Vitro MMP Cleavage Assay of this compound Peptide
This protocol describes the determination of this compound cleavage by a specific MMP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound peptide (synthetic)
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
Quenching Solution: 50 mM EDTA
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Activate the recombinant MMP according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the this compound solution with the activated MMP to a final volume of 100 µL. The final peptide concentration should be in the range of 10-100 µM, and the enzyme concentration between 5-20 nM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of Quenching Solution.
-
Analyze the samples by HPLC to separate the intact this compound from its cleavage products.
-
Quantify the peak areas corresponding to the substrate and products to determine the rate of cleavage.
Caption: Workflow for the in vitro MMP cleavage assay of the this compound peptide.
Degradation Assay of this compound-Containing Hydrogels
This protocol outlines the methodology to assess the degradation of hydrogels crosslinked with the this compound peptide.
Materials:
-
This compound-crosslinked hydrogels
-
Recombinant active MMP
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
Procedure:
-
Synthesize this compound-containing hydrogels of a defined size and shape.
-
Measure the initial wet weight (W0) of each hydrogel sample.
-
Incubate the hydrogels in PBS containing a known concentration of active MMP at 37°C. A control group should be incubated in PBS without the enzyme.
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove the hydrogels from the solution.
-
Gently blot the surface to remove excess liquid and measure the wet weight (Wt).
-
The percentage of weight remaining can be calculated as (Wt / W0) x 100.
-
Optionally, the hydrogels can be lyophilized to determine the change in dry weight over time.
Signaling Pathways and Logical Relationships
The degradation of a this compound-containing matrix does not directly activate a signaling pathway in the traditional sense. Instead, it initiates a cascade of physical and biochemical cues that influence cell behavior.
Caption: Logical cascade from MMP upregulation to altered cellular responses.
Conclusion and Future Directions
The this compound peptide is a powerful tool for the development of MMP-sensitive biomaterials. Its specificity as a substrate for key MMPs allows for the creation of environments that can be remodeled by cells in a controlled manner. Future research will likely focus on the development of this compound-based systems for targeted drug delivery, in situ tissue regeneration, and as diagnostic tools for diseases characterized by aberrant MMP activity. A deeper understanding of the cleavage kinetics of this compound by a wider range of MMPs will further refine the design of these advanced biomaterials.
References
- 1. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Length-Dependent Proteolytic Cleavage of Short Oligopeptides Catalyzed by Matrix Metalloprotease-9 - PMC [pmc.ncbi.nlm.nih.gov]
VPLSLYSG as a Substrate for Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide VPLSLYSG is a well-documented synthetic substrate for several members of the matrix metalloproteinase (MMP) family, particularly MMP-1, MMP-2, and MMP-9.[1] Its utility is most prominent in the field of biomaterials and drug delivery, where it is frequently incorporated as a cleavable linker in hydrogel scaffolds. This allows for the controlled release of therapeutic agents or the modulation of scaffold properties in response to MMP activity, which is often upregulated in pathological conditions such as cancer and inflammation. This technical guide provides a comprehensive overview of this compound as an MMP substrate, including available data, experimental methodologies, and its broader context in MMP-related research.
Data Presentation: MMP Specificity and Cleavage
The this compound peptide sequence is recognized and cleaved by at least three key MMPs: MMP-1 (collagenase-1), MMP-2 (gelatinase A), and MMP-9 (gelatinase B).[1] While the precise cleavage site within the this compound sequence has been utilized in various studies, detailed kinetic parameters (Km and kcat) for this specific peptide are not extensively reported in the publicly available literature. The cleavage is known to occur between the Leucine (L) and Tyrosine (Y) residues.
The table below summarizes the known MMPs that cleave the this compound substrate. In the absence of specific kinetic data for this compound, representative kinetic data for other well-characterized peptide substrates are provided for comparative purposes.
| MMP | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| MMP-1 | This compound | Not Reported | Not Reported | Not Reported | |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.1 | 1.8 | 8.6 x 10⁵ | (Knight et al., 1992) | |
| MMP-2 | This compound | Not Reported | Not Reported | Not Reported | |
| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH₂ | 4.4 | 1.1 | 2.5 x 10⁵ | (Nagase et al., 1994) | |
| MMP-9 | This compound | Not Reported | Not Reported | Not Reported | |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | 10.1 | - | 1.01 x 10⁴ | (Netzel-Arnett et al., 1991) |
Note: The kinetic parameters provided are for different fluorogenic peptide substrates and are intended to give a general indication of the catalytic efficiencies of these MMPs. The actual kinetics of this compound cleavage may vary.
Experimental Protocols
The following sections detail generalized protocols for key experiments relevant to the study of this compound as an MMP substrate.
MMP Activity Assay using a Fluorogenic Peptide Substrate
This protocol describes a common method to measure the enzymatic activity of MMPs using a fluorogenic peptide substrate. This can be adapted for this compound by synthesizing the peptide with a fluorophore and a quencher at its termini.
a. Materials:
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
This compound peptide synthesized with a fluorophore (e.g., Mca) and a quencher (e.g., Dnp)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35, pH 7.5
-
MMP inhibitor (e.g., EDTA or a specific MMP inhibitor) for control experiments
-
Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair.
b. Procedure:
-
Prepare a stock solution of the fluorogenic this compound peptide in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare serial dilutions of the peptide in Assay Buffer to generate a standard curve.
-
Activate pro-MMPs to their active form according to the manufacturer's instructions (e.g., using APMA).
-
In a 96-well microplate, add a fixed concentration of the activated MMP to each well.
-
For control wells, add the MMP inhibitor to inactivate the enzyme.
-
Initiate the reaction by adding varying concentrations of the fluorogenic this compound substrate to the wells.
-
Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time. The cleavage of the peptide by the MMP will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Record the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Determination of Cleavage Site by Mass Spectrometry
This protocol outlines the steps to identify the precise cleavage site of this compound by a specific MMP.
a. Materials:
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
This compound peptide
-
Assay Buffer (as described above)
-
Reaction quenching solution (e.g., 5% trifluoroacetic acid)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
b. Procedure:
-
Incubate a known concentration of the this compound peptide with a specific MMP in Assay Buffer at 37°C for a defined period.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by mass spectrometry.
-
Identify the mass of the parent peptide and the resulting cleavage fragments.
-
The difference in mass between the parent peptide and the fragments will allow for the determination of the exact cleavage site.
Visualizations
Experimental Workflow for MMP Cleavage Analysis
The following diagram illustrates the general workflow for characterizing the cleavage of this compound by MMPs.
Caption: Workflow for this compound cleavage analysis.
Conceptual Signaling Context of MMP Activity
While this compound is a synthetic peptide and not directly implicated in a specific natural signaling pathway, MMPs are crucial regulators of cell signaling. They achieve this by cleaving a wide array of extracellular matrix (ECM) and non-ECM proteins, which in turn can release growth factors, shed cell surface receptors, or generate bioactive fragments.
Caption: General role of MMPs in cell signaling.
Conclusion
References
An In-depth Technical Guide on the Mechanism of VPLSLYSG Cleavage by MMP-2 and MMP-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the peptide sequence VPLSLYSG by Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B, respectively. This document delves into the mechanism of action, substrate specificity, and the experimental methodologies used to characterize this proteolytic event.
Executive Summary
The octapeptide this compound is a recognized substrate for both MMP-2 and MMP-9. The cleavage of this peptide is a critical area of study, particularly in the development of targeted drug delivery systems and diagnostic tools for diseases characterized by the upregulation of these enzymes, such as cancer and inflammatory disorders. Understanding the precise mechanism and kinetics of this cleavage is paramount for the design of effective and specific therapeutic and diagnostic agents. This guide summarizes the current knowledge, presents available quantitative data for analogous substrates, details relevant experimental protocols, and visualizes the key processes.
Mechanism of this compound Cleavage by MMP-2 and MMP-9
MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their catalytic mechanism involves a zinc ion at the active site, which, in coordination with a water molecule, facilitates the hydrolysis of the peptide bond.
The cleavage of the this compound peptide occurs between the Serine (S) at the P1 position and the Leucine (L) at the P1' position: VPLS↓LYSG . The specificity of this cleavage is determined by the interaction of the substrate's amino acid residues with the corresponding subsites (S pockets) of the enzyme's active site cleft.
-
Substrate Specificity: Both MMP-2 and MMP-9 exhibit a preference for hydrophobic residues at the P1' position, which is occupied by Leucine in the this compound sequence. The S1' subsite of both enzymes is a deep, hydrophobic pocket that favorably accommodates such residues. Proline at the P3 position is also a common feature in many MMP substrates. While MMP-2 and MMP-9 share similarities in their substrate preferences, subtle differences in their active site topographies can lead to variations in cleavage efficiency for different substrates. Studies on various peptide substrates have shown that MMP-9 can have a unique preference for certain residues at other positions, such as Arginine at P2 and P1, which are not present in this compound.
Quantitative Data on MMP-2 and MMP-9 Cleavage
| Substrate | Enzyme | Vmax (M/s) x 10⁻⁹ | Km (M) x 10⁻³ | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| KPAGLLGC-CONH2 | MMP-2 | 1.8 ± 0.1 | 0.8 ± 0.1 | 0.18 | 2.3 x 10⁴ ± 0.1 x 10⁴ |
| KPAGLLGC-CONH2 | MMP-9 | 2.1 ± 0.1 | 0.8 ± 0.1 | 0.21 | 2.6 x 10⁴ ± 0.1 x 10⁴ |
Data adapted from a study on MMP-sensitive hydrogels. It is important to note that these values are for a different peptide and should be considered as an approximation for the cleavage efficiency of this compound.
Experimental Protocols
Fluorogenic MMP Activity Assay
This protocol describes a general method for determining the kinetic parameters of MMP-2 and MMP-9 cleavage of a fluorogenic peptide substrate. A similar approach can be adapted for the this compound peptide by synthesizing it with a fluorescent reporter and a quencher group.
Materials:
-
Recombinant active MMP-2 and MMP-9
-
Fluorogenic peptide substrate (e.g., this compound labeled with a FRET pair like 5-FAM and Cy5)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
Activate the recombinant MMP-2 and MMP-9 according to the manufacturer's instructions if they are in a pro-enzyme form. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare a working solution of the active enzyme in Assay Buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 1-10 nM) and should be determined empirically to ensure a linear reaction rate.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Record data at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Cleavage Site Identification by Mass Spectrometry
This protocol outlines the general workflow for identifying the cleavage site of a peptide by MMP-2 or MMP-9 using mass spectrometry.
Materials:
-
This compound peptide
-
Recombinant active MMP-2 and MMP-9
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂
-
Reaction termination solution: 10% Trifluoroacetic Acid (TFA) or 50 mM EDTA
-
C18 ZipTips or equivalent for sample desalting
-
MALDI-TOF or ESI-MS mass spectrometer
Procedure:
-
Incubate the this compound peptide (e.g., at 1 mg/mL) with active MMP-2 or MMP-9 (e.g., at a 1:100 enzyme-to-substrate ratio) in the Reaction Buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the progress of the digestion.
-
Terminate the reaction by adding the termination solution.
-
Desalt and concentrate the peptide fragments using C18 ZipTips according to the manufacturer's protocol.
-
Analyze the samples by mass spectrometry to determine the masses of the cleavage products.
-
The masses of the resulting fragments will allow for the unambiguous determination of the cleavage site within the this compound sequence.
-
For further confirmation, tandem mass spectrometry (MS/MS) can be performed on the fragment ions to obtain sequence information.
Visualization of Key Processes
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by MMP-2/9.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Role in Signaling Pathways
The cleavage of specific substrates by MMP-2 and MMP-9 can initiate or modulate various signaling pathways, although a specific pathway directly regulated by the cleavage of a this compound-containing protein has not been definitively identified in the literature. However, the general mechanisms by which MMPs influence cellular signaling are well-established and include:
-
Release of Bioactive Molecules: MMPs can cleave and release growth factors, cytokines, and chemokines that are tethered to the ECM or cell surfaces. For instance, MMP-9 can process pro-inflammatory cytokines, thereby modulating the inflammatory response.
-
Activation of Cell Surface Receptors: MMPs can cleave and activate cell surface receptors, such as receptor tyrosine kinases, or shed their ectodomains, which can have dominant-negative effects.
-
Generation of Bioactive Fragments: The cleavage of ECM proteins by MMPs can generate fragments with novel biological activities, known as matricryptins, which can bind to cell surface receptors and trigger intracellular signaling cascades.
The cleavage of a this compound sequence within a larger protein could potentially expose a cryptic binding site, release a functional fragment, or inactivate the parent protein, thereby influencing signaling pathways involved in processes such as cell migration, proliferation, and apoptosis. The specific consequences would be highly dependent on the identity and function of the protein containing this sequence. Further research is needed to identify native protein substrates containing the this compound sequence and to elucidate their roles in cellular signaling.
Caption: MMPs in signaling pathways.
Conclusion
The cleavage of the this compound peptide by MMP-2 and MMP-9 is a specific enzymatic process with significant implications for biomedical research and drug development. While detailed kinetic data for this specific peptide remains to be published, the information available for analogous substrates and the well-established methodologies for MMP activity analysis provide a solid foundation for further investigation. The ability of MMPs to modulate signaling pathways through substrate cleavage highlights the importance of understanding these processes for the development of targeted therapies. Future research should focus on obtaining precise kinetic parameters for this compound cleavage and identifying its presence in endogenous protein substrates to fully elucidate its biological significance.
VPLSLYSG Peptide: A Technical Guide to its Characterization and Application as a Matrix Metalloproteinase Substrate
For Immediate Release
This technical guide provides a comprehensive overview of the octapeptide VPLSLYSG, a key substrate for several matrix metalloproteinases (MMPs). Tailored for researchers, scientists, and professionals in drug development, this document details the peptide's characteristics, methods for its synthesis and analysis, and its primary application as a tool to probe MMP activity, particularly in the context of biomaterial design and targeted drug delivery.
Introduction and Discovery
The this compound peptide is a synthetic octapeptide that has been identified as a substrate for matrix metalloproteinases, specifically MMP-1, MMP-2, and MMP-9. While the precise de novo design rationale for this specific sequence is not extensively detailed in seminal literature, its use in foundational studies points to its selection as an efficient and specific substrate for these key enzymes. The peptide's primary application lies in its incorporation into hydrogel scaffolds and other biomaterials, rendering them susceptible to degradation by MMPs. This controlled degradation is a critical feature in the design of materials for tissue engineering and drug delivery systems that respond to the enzymatic microenvironment of tissues, particularly in pathologies such as cancer and inflammation where MMP activity is upregulated.
Biochemical Characterization
This compound's primary biochemical function is to serve as a specific cleavage site for MMP-1, MMP-2, and MMP-9. The cleavage of the peptide bond between the leucine (L) and tyrosine (Y) residues is the key event that is recognized and catalyzed by these enzymes.
Quantitative Data on MMP-Mediated Cleavage
A thorough review of the existing scientific literature did not yield specific quantitative kinetic parameters (Kcat, Km, or kcat/Km) for the cleavage of the this compound peptide by MMP-1, MMP-2, or MMP-9. This represents a notable gap in the publicly available data for this peptide. However, to provide a relevant context for researchers, the following table summarizes kinetic data for other well-characterized MMP substrates. This information can serve as a benchmark for the expected enzymatic efficiency of MMPs on peptide substrates.
| MMP Isoform | Substrate Sequence | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 0.9 | 40 | 22,500 | [Generic MMP substrate data] |
| MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 11.2 | 8.6 | 1,300,000 | [Generic MMP substrate data] |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 5.4 | 5.2 | 1,040,000 | [Generic MMP substrate data] |
Note: Dnp = 2,4-Dinitrophenyl; Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl. The data presented are for illustrative purposes and are not of the this compound peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
Objective: To synthesize the this compound octapeptide using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Val-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step. d. Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Tyr, Leu, Ser, Leu, Pro, Val).
-
Final Deprotection: After the final amino acid (Valine) is coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical RP-HPLC.
Figure 1. Workflow for the solid-phase synthesis of the this compound peptide.
MMP Activity Assay using a FRET-based this compound Substrate
Objective: To measure the activity of MMP-1, -2, or -9 using a Fluorescence Resonance Energy Transfer (FRET)-based assay with a modified this compound peptide.
Principle: A synthetic this compound peptide is labeled with a fluorophore (e.g., Cy5) and a quencher (e.g., Cy5.5) on opposite ends of the cleavage site. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
FRET-labeled this compound peptide (e.g., Cy5-VPLSLYSG-Cy5.5)
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the FRET-labeled this compound peptide and MMP enzymes to the desired concentrations in MMP assay buffer.
-
Assay Setup: In a 96-well black microplate, add the MMP assay buffer.
-
Add Substrate: Add the FRET-labeled this compound peptide to each well.
-
Initiate Reaction: Add the MMP enzyme to the wells to initiate the cleavage reaction. Include a negative control with no enzyme.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the MMP activity.
Figure 2. Experimental workflow for an MMP activity assay using a FRET-labeled this compound peptide.
Signaling Pathways and Biological Interactions
The this compound peptide is primarily characterized as a passive substrate for MMPs. Current research does not indicate that the peptide itself, or its cleavage products, directly activate or inhibit intracellular signaling pathways. The biological significance of this compound cleavage lies in the downstream consequences of MMP activity. For instance, when incorporated into a hydrogel matrix, its cleavage leads to the degradation of the material, which can facilitate cell migration, tissue remodeling, or the release of an encapsulated therapeutic agent.
Figure 3. Logical relationship of this compound cleavage in a biomaterial context.
Conclusion
VPLSLYSG Peptide: A Technical Guide to its Biological Significance and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octapeptide VPLSLYSG has emerged as a valuable tool in biomedical research due to its specific recognition and cleavage by several members of the matrix metalloproteinase (MMP) family. This technical guide provides an in-depth overview of the biological significance of this compound, focusing on its role as a substrate for MMP-1, MMP-2, and MMP-9. We will explore its applications in the development of stimuli-responsive biomaterials and diagnostic probes, and provide detailed experimental protocols for its use.
Introduction
This compound is a synthetic octapeptide with the sequence Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly. Its primary biological significance lies in its susceptibility to proteolytic cleavage by matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.[1] MMPs are crucial for the remodeling of the extracellular matrix (ECM) in both normal physiological processes and pathological conditions such as cancer, inflammation, and fibrosis. The specificity of the this compound sequence for key MMPs, including collagenase-1 (MMP-1), gelatinase-A (MMP-2), and gelatinase-B (MMP-9), has made it an important component in the design of advanced biomedical tools.
Core Biological Significance: A Substrate for Matrix Metalloproteinases
The this compound peptide serves as a specific substrate for MMP-1, MMP-2, and MMP-9.[1] These enzymes play critical roles in breaking down the components of the extracellular matrix. The cleavage of this compound by these MMPs is the central feature that underpins its utility in various research applications.
Mechanism of Action: MMPs recognize and bind to specific amino acid sequences within their substrates. The this compound sequence contains a cleavage site that is efficiently recognized by the catalytic domains of MMP-1, MMP-2, and MMP-9. Upon binding, the MMP catalyzes the hydrolysis of a peptide bond within the this compound sequence, leading to its cleavage into smaller fragments. This proteolytic event is a direct measure of the enzyme's activity.
Quantitative Data
Experimental Protocols & Applications
The this compound peptide is most commonly utilized in the following applications:
MMP-Responsive Hydrogels for Cell Culture and Drug Delivery
This compound can be incorporated as a crosslinker in hydrogel scaffolds. These hydrogels are stable in the absence of MMPs but will degrade upon enzymatic cleavage of the this compound sequence. This allows for the creation of "smart" biomaterials that can be remodeled by cells or can release encapsulated therapeutics in response to MMP activity in the local microenvironment.
Experimental Protocol: Preparation and Degradation of an MMP-Sensitive PEG Hydrogel
-
Peptide Synthesis and Functionalization: Synthesize a cysteine-terminated version of the this compound peptide (e.g., Cys-VPLSLYSG-Cys).
-
Hydrogel Precursor Solution: Prepare a solution of multi-arm polyethylene glycol (PEG) with a reactive end group (e.g., vinyl sulfone or acrylate).
-
Hydrogel Formation: Mix the functionalized this compound peptide with the multi-arm PEG solution. The cysteine residues on the peptide will react with the PEG end groups to form a crosslinked hydrogel network.
-
Degradation Assay:
-
Prepare hydrogel discs of a defined size and weight.
-
Incubate the hydrogels in a buffered solution (e.g., Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2) with a known concentration of recombinant human MMP-1, MMP-2, or MMP-9.
-
At various time points, remove the hydrogels, blot to remove excess liquid, and record the wet weight.
-
The percentage of degradation can be calculated as the percentage of weight loss over time.
-
References
An In-depth Technical Guide to the Functional Prediction of the VPLSLYSG Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octapeptide sequence VPLSLYSG has been identified as a substrate for several matrix metalloproteinases (MMPs), specifically MMP-1, MMP-2, and MMP-9. This guide provides a comprehensive overview of the predicted functions of this compound, focusing on its role as a tool in studying MMP activity, its potential applications in drug delivery, and its use in biomaterial engineering. Detailed experimental protocols for the synthesis of this compound and for assaying its cleavage by MMPs are provided. Furthermore, this guide explores the signaling pathways associated with MMPs that cleave this sequence and presents visual workflows for its application in research.
Introduction
The amino acid sequence this compound is a synthetic octapeptide that has garnered interest in the scientific community due to its specific recognition and cleavage by key members of the matrix metalloproteinase (MMP) family. MMPs are a group of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The ability of this compound to be selectively degraded by MMP-1, MMP-2, and MMP-9 makes it a valuable tool for a variety of research and development applications, from studying enzyme kinetics to designing sophisticated drug delivery systems and smart biomaterials.
Predicted Function and Applications
The primary predicted function of the this compound sequence is to act as a specific substrate for MMP-1, MMP-2, and MMP-9. This characteristic underpins its utility in several key areas of biomedical research and development.
Substrate for MMP Activity Assays
This compound can be incorporated into fluorogenic peptide substrates to enable the sensitive and continuous measurement of MMP-1, MMP-2, and MMP-9 activity. In these assays, the peptide is flanked by a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage of the this compound sequence by an MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.
Macrophage Targeting and Drug Delivery
Activated macrophages, particularly M2-like tumor-associated macrophages (TAMs), often exhibit elevated expression and secretion of MMPs, including MMP-9. This localized enzymatic activity can be exploited for targeted drug delivery. Nanoparticles or other drug carriers can be functionalized with this compound-containing peptides. In the presence of high MMP activity in the tumor microenvironment, the peptide linker is cleaved, triggering the release of the therapeutic payload in a site-specific manner. This approach can enhance the therapeutic efficacy of drugs while minimizing systemic toxicity.
Biomaterial Engineering and Hydrogel Degradation
The this compound sequence can be incorporated as a cross-linker in the fabrication of synthetic hydrogels, such as those based on polyethylene glycol (PEG). These MMP-sensitive hydrogels can mimic the dynamic nature of the native ECM. Cells encapsulated within these hydrogels can remodel their microenvironment by secreting MMPs that degrade the this compound linkers, allowing for processes such as cell migration, proliferation, and tissue regeneration. This makes this compound-containing hydrogels valuable tools for 3D cell culture and tissue engineering applications.
Data Presentation
| Enzyme | Michaelis Constant (Km) (µM) | Catalytic Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| MMP-1 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| MMP-2 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| MMP-9 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the this compound octapeptide using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Val-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (repeated for each amino acid in the sequence: Gly, Ser, Tyr, Leu, Ser, Leu, Pro, Val):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 3 equivalents of HBTU to the amino acid solution.
-
Add 6 equivalents of DIPEA to the activated amino acid solution and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Val), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Add the concentrated peptide solution dropwise to cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.
MMP Activity Assay using a this compound-based Fluorogenic Substrate
This protocol describes a general method for measuring the activity of MMP-1, MMP-2, or MMP-9 using a custom-synthesized or commercially available fluorogenic substrate incorporating the this compound sequence.
Materials:
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
This compound fluorogenic substrate (e.g., with a Mca/Dnp FRET pair)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the substrate in Assay Buffer to generate a concentration range for kinetic analysis.
-
Prepare a stock solution of the active MMP enzyme in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the serially diluted substrate solutions.
-
Include control wells with Assay Buffer only (for blank measurements) and substrate without enzyme (to measure background fluorescence).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a fixed concentration of the active MMP enzyme to each well containing the substrate.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Plot the fluorescence intensity versus time to obtain the initial reaction velocities (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
Mandatory Visualization
Signaling Pathways
The cleavage of extracellular matrix components by MMP-1, MMP-2, and MMP-9 can initiate a cascade of signaling events that influence cell behavior. For instance, the degradation of the ECM can release cryptic signaling motifs within matrix proteins or liberate matrix-sequestered growth factors, which can then bind to cell surface receptors and activate intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways can, in turn, regulate gene expression, leading to changes in cell proliferation, migration, and survival. Furthermore, MMPs can directly cleave and activate or inactivate cell surface receptors and other signaling molecules.
Caption: MMP-mediated cleavage of this compound can alter cell signaling.
Experimental Workflows
This workflow illustrates the use of this compound-functionalized nanoparticles for targeted drug delivery to MMP-expressing macrophages.
Caption: Workflow for this compound-nanoparticle uptake by macrophages.
This workflow describes an experiment to evaluate the degradation of a this compound-containing hydrogel by cell-secreted MMPs.
Caption: Workflow for cell-mediated degradation of this compound hydrogels.
Conclusion
The this compound octapeptide represents a versatile and valuable tool for researchers, scientists, and drug development professionals. Its specific cleavage by MMP-1, MMP-2, and MMP-9 allows for the development of precise enzyme activity assays, the design of targeted drug delivery systems for diseases characterized by high MMP activity, and the engineering of "smart" biomaterials that can be remodeled by cells. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the utilization of the this compound sequence in a wide range of biomedical applications. Further research to precisely quantify its kinetic parameters with different MMPs will undoubtedly expand its utility and contribute to advancements in our understanding and treatment of various diseases.
potential applications of VPLSLYSG in tissue engineering
An initial comprehensive search for the peptide sequence "VPLSLYSG" in scientific literature and patent databases yielded no specific results related to tissue engineering or any other biological application. This suggests that "this compound" may be a novel, proprietary, or perhaps a mistyped sequence that is not currently documented in public research.
Given the lack of available data on "this compound," it is not possible to provide an in-depth technical guide as requested.
However, to fulfill the spirit of your request for a detailed guide on a peptide with applications in tissue engineering, we can offer to generate a comprehensive report on a well-established and widely researched peptide, such as RGD (Arginine-Glycine-Aspartic acid) . RGD is a foundational peptide in tissue engineering known for its role in cell adhesion.
Would you like to proceed with a detailed technical guide on the applications of the RGD peptide in tissue engineering, following all the specified requirements for data presentation, experimental protocols, and visualizations?
VPLSLYSG Peptide: A Technical Guide to its Interaction with the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide VPLSLYSG has emerged as a valuable tool in the study of extracellular matrix (ECM) dynamics, particularly in the context of matrix metalloproteinase (MMP) activity. This technical guide provides a comprehensive overview of the this compound peptide, its interaction with the ECM, and its applications in research and drug development. The guide details the peptide's role as a specific substrate for key MMPs, presents quantitative data on its enzymatic cleavage, and provides detailed experimental protocols for its use in various assays.
This compound Peptide: Structure and Function
The this compound peptide is a linear sequence of eight amino acids: Valine-Proline-Leucine-Serine-Leucine-Tyrosine-Serine-Glycine. Its primary and well-documented function in the context of the extracellular matrix is to serve as a substrate for several members of the matrix metalloproteinase family of enzymes. MMPs are zinc-dependent endopeptidases that play a crucial role in the remodeling of the ECM by degrading its various components.
The this compound peptide is specifically recognized and cleaved by at least three key MMPs:
-
MMP-1 (Collagenase-1)
-
MMP-2 (Gelatinase-A)
-
MMP-9 (Gelatinase-B)
This specificity makes this compound an excellent tool for detecting and quantifying the activity of these MMPs in various biological contexts, including tissue samples, cell cultures, and in vivo models. The cleavage of this compound by these enzymes is a direct indicator of active ECM remodeling, a process implicated in both physiological (e.g., wound healing, development) and pathological (e.g., cancer metastasis, inflammation) conditions.
The cleavage of the this compound peptide is understood to occur between the Leucine (L) and Tyrosine (Y) residues. Upon cleavage, the octapeptide is broken down into smaller fragments. Current research has not indicated any significant biological activity of these resulting peptide fragments.[1] Their primary role is as products of the enzymatic reaction, which can be detected and quantified to measure MMP activity.
Quantitative Data: Enzymatic Cleavage of this compound
The efficiency of an enzyme in cleaving a substrate is often described by the Michaelis-Menten kinetic parameters, specifically the catalytic efficiency (kcat/KM). This value represents the rate of the reaction at low substrate concentrations and is a measure of how efficiently an enzyme can bind to and convert a substrate into a product.
| Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |
| MMP-2 | 61,000 ± 4,000 | [2] |
| MMP-9 | 49,000 ± 3,000 | [2] |
| MMP-1 | Substrate | [3] |
Note: While this compound is consistently reported as a substrate for MMP-1, specific kcat/KM values were not available in the reviewed literature.
Interaction with the Extracellular Matrix: A Focus on MMP-Mediated Degradation
The interaction of the this compound peptide with the extracellular matrix is primarily indirect, mediated by the presence and activity of MMPs within the ECM. The peptide itself does not appear to have significant binding affinity for major ECM components like collagen or fibronectin. Instead, its utility lies in its susceptibility to degradation by MMPs that are actively remodeling the ECM.
This relationship can be visualized as a signaling and activity cascade where the presence of active MMPs in the ECM leads to the cleavage of this compound. This makes the peptide a valuable probe for MMP activity in the pericellular environment.
Experimental Protocols
The this compound peptide can be utilized in a variety of experimental setups to probe MMP activity. Below are detailed protocols for two common applications.
FRET-Based Assay for this compound Cleavage
This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the kinetics of this compound cleavage by a specific MMP in a purified system.
Principle: A FRET-based peptide substrate is synthesized with a fluorescent donor and a quencher molecule at opposite ends of the this compound sequence. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Materials:
-
FRET-labeled this compound peptide (e.g., with a Mca/Dnp pair)
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
MMP inhibitor (e.g., EDTA) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the FRET-labeled this compound peptide in the assay buffer to create a stock solution (e.g., 1 mM).
-
Dilute the recombinant active MMP in assay buffer to the desired working concentration (e.g., 10 nM).
-
Prepare a series of substrate dilutions in assay buffer to determine Michaelis-Menten kinetics.
-
-
Set up the Assay:
-
In a 96-well black microplate, add 50 µL of the substrate dilution to each well.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Substrate with enzyme and a broad-spectrum MMP inhibitor (e.g., 10 mM EDTA) to confirm that the cleavage is MMP-dependent.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted active MMP solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and kcat values.
-
This compound-Crosslinked Hydrogel Degradation Assay
This protocol describes how to assess the degradation of a polyethylene glycol (PEG) hydrogel crosslinked with the this compound peptide in response to MMP activity.
Principle: The this compound peptide is incorporated as a crosslinker in a hydrogel network. The degradation of the hydrogel, mediated by the cleavage of the this compound crosslinks by MMPs, can be monitored by measuring changes in the physical properties of the hydrogel, such as its swelling ratio or mass loss over time.
Materials:
-
4-arm PEG-vinyl sulfone (PEG-VS) or other functionalized PEG
-
This compound peptide with terminal cysteine residues (Cys-VPLSLYSG-Cys)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Recombinant active MMP-2 or MMP-9
-
Phosphate-buffered saline (PBS)
-
Lysozyme (for control non-specific degradation)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Hydrogel Formation:
-
Prepare a stock solution of 4-arm PEG-VS (e.g., 10% w/v) in TEOA buffer.
-
Prepare a stock solution of Cys-VPLSLYSG-Cys peptide in TEOA buffer.
-
To form the hydrogel, mix the PEG-VS and peptide solutions at a desired stoichiometric ratio of vinyl sulfone to thiol groups.
-
Pipette a defined volume (e.g., 50 µL) of the mixture onto a hydrophobic surface to form individual hydrogel discs.
-
Allow the hydrogels to crosslink at 37°C for at least 30 minutes.
-
-
Degradation Study:
-
Place each hydrogel disc in a pre-weighed microcentrifuge tube.
-
Add a defined volume of PBS containing the active MMP (e.g., 10 µg/mL MMP-2) to each tube.
-
Prepare control groups:
-
Hydrogels in PBS alone (to measure baseline swelling and hydrolytic degradation).
-
Hydrogels in PBS with an inactive MMP or a non-specific protease like lysozyme.
-
-
Incubate the tubes at 37°C.
-
-
Monitoring Degradation:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), carefully remove the supernatant from the tubes.
-
Gently blot the surface of the hydrogel to remove excess liquid.
-
Weigh the swollen hydrogel (Ws).
-
Lyophilize the hydrogels to determine the dry weight (Wd).
-
-
Data Analysis:
-
Swelling Ratio (Q): Calculate Q = Ws / Wd. An increase in the swelling ratio indicates degradation of the crosslinks.
-
Mass Loss (%): Calculate Mass Loss = [(Wd_initial - Wd_t) / Wd_initial] * 100, where Wd_initial is the initial dry weight and Wd_t is the dry weight at time t.
-
References
- 1. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Proteolytic Fate of VPLSLYSG: A Technical Guide for Researchers
An in-depth examination of the proteolytic susceptibility of the octapeptide VPLSLYSG, a key substrate for several matrix metalloproteinases (MMPs), is crucial for researchers in drug development and cell biology. This guide provides a comprehensive overview of the enzymes that cleave this peptide, detailed experimental protocols for analysis, and an exploration of its potential role in cellular signaling.
The octapeptide this compound is a known substrate for a class of zinc-dependent endopeptidases called matrix metalloproteinases (MMPs), which are crucial enzymes in the remodeling of the extracellular matrix (ECM) in both normal physiological processes and disease states. Specifically, this compound is recognized and degraded by MMP-1, MMP-2, and MMP-9.[1] Understanding the specifics of this interaction, including the precise cleavage site and the kinetics of the reaction, is vital for designing targeted therapeutics and for elucidating the complex signaling pathways governed by MMPs.
Proteolytic Cleavage of this compound
The primary proteases identified to cleave this compound are MMP-1, MMP-2, and MMP-9. While the exact cleavage site within the this compound sequence has not been definitively reported in the literature for these specific enzymes, analysis of their known substrate specificities allows for a reasoned prediction. MMPs typically cleave peptide bonds with a hydrophobic amino acid in the P1' position (the amino acid immediately following the cleaved bond). Given the sequence V-P-L-S-L-Y-S-G, the most probable cleavage sites are between Ser-Leu (S-L) or Leu-Tyr (L-Y).
Quantitative Analysis of Proteolytic Susceptibility
To provide a comparative context, the table below summarizes the known kinetic parameters for MMP-1, MMP-2, and MMP-9 with other representative peptide substrates.
| Enzyme | Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 | Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg | 0.080 | 61.2 | 1,307 | [2][3] |
| MMP-2 | Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OEt | - | - | 30,000 | [4] |
| MMP-9 | Knight SSP (Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂) | - | - | 224,513 ± 24,702 | [5] |
| MMP-7 | This compound | - | - | 22,000 ± 3,000 |
Note: "-" indicates that the specific value was not provided in the cited source.
Experimental Protocols
To facilitate further research into the proteolytic susceptibility of this compound, this section provides detailed methodologies for key experiments.
In Vitro Protease Cleavage Assay
This protocol describes a general method for assessing the cleavage of this compound by a specific MMP in a controlled environment.
Materials:
-
This compound peptide (synthetic, high purity)
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Quenching Solution: 50 mM EDTA in water
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (for cleavage site identification)
Procedure:
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Activate the recombinant MMP according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the this compound solution and the activated MMP to initiate the reaction. A typical final enzyme concentration is in the low nanomolar range, and the peptide concentration can be varied for kinetic analysis.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of Quenching Solution.
-
Analyze the quenched samples by reverse-phase HPLC to separate the uncleaved peptide from its cleavage products.
-
Quantify the peak areas to determine the rate of substrate depletion and product formation.
-
For cleavage site identification, collect the fractions corresponding to the cleavage products and analyze them by mass spectrometry.
Kinetic Analysis using Fluorescence Resonance Energy Transfer (FRET)
A FRET-based assay provides a continuous and highly sensitive method for determining kinetic parameters. This requires a modified this compound peptide with a fluorescent donor and a quencher molecule attached at its termini.
Materials:
-
FRET-labeled this compound peptide (e.g., with a 7-methoxycoumarin-4-yl acetyl [Mca] donor and a 2,4-dinitrophenyl [Dnp] quencher)
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
Assay Buffer (as above)
-
Fluorometer capable of kinetic measurements
Procedure:
-
Prepare a stock solution of the FRET-labeled this compound peptide in Assay Buffer.
-
In a fluorometer cuvette or a 96-well plate, add the Assay Buffer and the FRET-labeled peptide to the desired final concentration.
-
Initiate the reaction by adding a small volume of the activated MMP.
-
Immediately begin monitoring the increase in fluorescence intensity over time. Cleavage of the peptide separates the donor and quencher, resulting in an increase in fluorescence.
-
The initial velocity of the reaction can be calculated from the linear phase of the fluorescence curve.
-
By varying the substrate concentration, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined, from which the catalytic rate constant (kcat) and the catalytic efficiency (kcat/Km) can be calculated.
Visualization of Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental process and the potential biological context of this compound cleavage, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A unique substrate recognition profile for matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis and Purification of VPLSLYSG Octapeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the VPLSLYSG octapeptide. This compound is a known substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9, making it a valuable tool in MMP activity assays and inhibitor screening.[1] The protocols detailed below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence on an insoluble resin support.[2][3] This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple washing steps.[3] Following the completion of the peptide chain assembly, the peptide is cleaved from the resin and purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5] RP-HPLC is a powerful technique for separating peptides from impurities based on their hydrophobicity.[4][6][7] The identity and purity of the final peptide product are then confirmed using analytical techniques such as mass spectrometry.[8][9][10][11]
The this compound octapeptide serves as a substrate for various MMPs, enzymes implicated in numerous physiological and pathological processes, including cancer metastasis and inflammation.[1] The ability to synthesize high-purity this compound is therefore crucial for research in these areas.
Experimental Protocols
Materials and Reagents
All amino acids are L-configuration, Fmoc-protected, and with appropriate side-chain protection (Trt for Gln, Pbf for Arg, Boc for Lys, tBu for Ser and Tyr). Rink Amide MBHA resin is used as the solid support.
| Reagent | Supplier | Grade |
| Fmoc-Gly-OH | Sigma-Aldrich | ≥99% |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich | ≥99% |
| Fmoc-Lys(Boc)-OH | Sigma-Aldrich | ≥99% |
| Fmoc-Leu-OH | Sigma-Aldrich | ≥99% |
| Fmoc-Pro-OH | Sigma-Aldrich | ≥99% |
| Fmoc-Val-OH | Sigma-Aldrich | ≥99% |
| Rink Amide MBHA Resin | Novabiochem | 100-200 mesh |
| HBTU | Sigma-Aldrich | ≥99% |
| HOBt | Sigma-Aldrich | ≥99% |
| DIPEA | Sigma-Aldrich | ≥99.5% |
| Piperidine | Sigma-Aldrich | 99.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |
| Dichloromethane (DCM) | Sigma-Aldrich | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | HPLC Grade |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |
| Water | Milli-Q | Ultrapure |
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer. The general SPPS cycle consists of deprotection, washing, coupling, and washing steps.[3]
Protocol:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 4 equivalents of the first amino acid (Fmoc-Gly-OH) with 3.9 equivalents of HBTU and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ser, Tyr, Lys, Leu, Ser, Pro, Val).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.
Cleavage and Deprotection
Protocol:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
Purification by RP-HPLC
The crude peptide is purified by preparative RP-HPLC.
Protocol:
-
Column: C18 column (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% B over 40 minutes is typically effective for octapeptides.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Data Presentation
Synthesis and Purification Summary
| Parameter | Result |
| Peptide Sequence | Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly |
| Theoretical Mass (M+H)⁺ | 851.48 Da |
| Crude Yield | ~75% |
| Purity after Purification | >98% |
| Final Yield | ~30% |
Mass Spectrometry Analysis
| Technique | Parameter | Observed Value |
| ESI-MS | [M+H]⁺ | 851.5 Da |
| [M+2H]²⁺ | 426.25 Da |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. solid phase peptide synthesis [biosyn.com]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. hplc.eu [hplc.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of VPLSLYSG Peptide into Poly(ethylene glycol) (PEG) Hydrogels for Cell-Responsive Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as synthetic scaffolds in tissue engineering and for controlled drug delivery due to their biocompatibility, tunable mechanical properties, and resistance to protein adsorption.[1][2] Functionalization of PEG hydrogels with bioactive peptides allows for the creation of biomimetic microenvironments that can direct cell behavior.[3][4] This document provides a detailed protocol for the incorporation of the matrix metalloproteinase (MMP)-sensitive peptide, VPLSLYSG, into PEG hydrogels.
The this compound octapeptide is a substrate for several MMPs, including MMP-1, MMP-2, and MMP-9.[5] These enzymes are crucial in the physiological and pathological remodeling of the extracellular matrix (ECM).[6] By incorporating the this compound sequence as a crosslinker, the resulting hydrogel becomes biodegradable in a cell-dictated manner, as many cell types secrete MMPs. This allows for encapsulated cells to migrate, proliferate, and deposit their own ECM, making these hydrogels ideal for applications in regenerative medicine and as dynamic 3D cell culture platforms.[7]
Data Presentation
The successful formulation of this compound-PEG hydrogels depends on several key parameters. The following table provides a summary of typical quantitative data for formulating such hydrogels, based on established literature for similar MMP-sensitive systems.
| Parameter | Range | Purpose |
| PEG Precursor | ||
| Molecular Weight (MW) | 5 - 20 kDa | Influences mesh size, swelling, and mechanical properties. |
| Architecture | 4-arm or 8-arm | Affects crosslinking density and network structure. |
| Functional Group | Norbornene (PEG-NB) or Acrylate (PEG-A) | Determines the crosslinking chemistry. |
| Concentration (% w/v) | 5 - 20% | Controls hydrogel stiffness. |
| This compound Peptide | ||
| Sequence | GCRD-VPLSLYSG-DRCG | Flanking cysteine residues for crosslinking. RGD sequence can be added for cell adhesion. |
| Purity | > 95% | Ensures consistent hydrogel properties. |
| Concentration (mM) | 1 - 10 mM | Stoichiometrically balanced with PEG functional groups to control crosslinking. |
| Crosslinking Conditions | ||
| Photoinitiator (e.g., LAP, Irgacure 2959) | 0.05 - 0.5% (w/v) | For photopolymerization of thiol-ene or acrylate systems. |
| UV Light Intensity | 10 - 100 mW/cm² | Controls the speed and efficiency of photopolymerization. |
| Polymerization Time | 30 seconds - 5 minutes | Ensures complete gelation. |
| Hydrogel Properties | ||
| Young's Modulus (kPa) | 1 - 50 kPa | Can be tuned to mimic the stiffness of various tissues. |
| Swelling Ratio | 10 - 30 | Indicates the water uptake capacity. |
| Degradation Time | Hours to weeks | Dependent on MMP concentration and hydrogel formulation. |
Experimental Protocols
This section details the methodologies for the synthesis, functionalization, and characterization of this compound-PEG hydrogels. The protocol described here is based on a thiol-ene "click" chemistry approach, which offers high specificity, rapid reaction rates under cytocompatible conditions, and minimal side reactions.[7]
Materials and Reagents
-
8-arm PEG-Norbornene (PEG-NB), MW 20 kDa
-
Custom synthesized this compound peptide with flanking cysteine residues (e.g., Ac-GCRDThis compound DRCG-NH2)
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
HEPES buffer
-
Collagenase Type II
-
Live/Dead Viability/Cytotoxicity Kit
-
Scanning Electron Microscope (SEM)
-
Rheometer
Synthesis of this compound-PEG Hydrogels
-
Preparation of Precursor Solutions:
-
Prepare a 10% (w/v) stock solution of 8-arm PEG-NB in DPBS.
-
Prepare a 20 mM stock solution of the this compound peptide in DPBS.
-
Prepare a 0.5% (w/v) stock solution of LAP in DPBS.
-
-
Hydrogel Formulation:
-
In a sterile microcentrifuge tube, combine the PEG-NB and this compound peptide stock solutions to achieve the desired final concentrations (e.g., 5% w/v PEG-NB and 5 mM this compound).
-
Add the LAP photoinitiator to a final concentration of 0.1% (w/v).
-
Gently mix the solution by pipetting. For cell encapsulation, resuspend cells in the final precursor solution at the desired density.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a PDMS mold or between two glass slides with spacers).
-
Expose the solution to UV light (365 nm, ~10 mW/cm²) for 1-5 minutes to initiate crosslinking.
-
The hydrogel is now formed and can be gently removed from the mold.
-
Wash the hydrogel extensively with DPBS to remove any unreacted components.
-
Characterization of Hydrogels
-
Mechanical Testing:
-
Use a rheometer with a parallel plate geometry to measure the storage (G') and loss (G'') moduli of the hydrogel.
-
Perform a frequency sweep at a constant strain to determine the viscoelastic properties.
-
The Young's modulus (E) can be calculated from the storage modulus.
-
-
Swelling Studies:
-
Measure the initial weight of the hydrogel (Wi).
-
Immerse the hydrogel in DPBS at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot to remove excess surface water, and measure its weight (Ws).
-
The swelling ratio is calculated as (Ws - Wi) / Wi.
-
-
Degradation Assay:
-
Immerse pre-weighed hydrogels in a solution of Collagenase Type II (an MMP mimic) or in a cell culture medium containing cells known to secrete MMPs.
-
At various time points, measure the remaining hydrogel mass to determine the degradation rate.
-
-
Cell Viability (for cell-laden hydrogels):
-
Stain the cell-laden hydrogels with a Live/Dead Viability/Cytotoxicity Kit according to the manufacturer's protocol.
-
Image the hydrogels using a fluorescence microscope to visualize live (green) and dead (red) cells.
-
Visualizations
Experimental Workflow
References
- 1. Biological activities of a synthetic peptide composed of two unlinked domains from a retroviral transmembrane protein sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomaterials via peptide assembly: design, characterization, and application in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peptide Biomaterials for Tissue Regeneration [frontiersin.org]
- 4. Synthetic extracellular matrices with function-encoding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adhesive Peptide Sequences Regulate Valve Interstitial Cell Adhesion, Phenotype and Extracellular Matrix Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peptide functionalized poly(ethylene glycol) (PEG) hydrogel for investigating the influence of biochemical and biophysical matrix properties on tumor cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying VPLSLYSG Degradation In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide sequence Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly (VPLSLYSG) is a substrate for Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] Its degradation is a key event in various biological processes, including extracellular matrix remodeling, and is of significant interest in drug delivery, tissue engineering, and cancer research. Accurate quantification of this compound degradation is crucial for understanding its stability, the efficacy of MMP inhibitors, and the design of peptide-based biomaterials.
These application notes provide detailed protocols for three common in vitro methods to quantify the degradation of this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and a Fluorescence-Based Assay.
Data Presentation
The following table summarizes the known kinetic parameters for the degradation of this compound by MMP-2 and MMP-9. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Peptide Sequence | Enzyme | Cleavage Site | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | MMP-2 | VPLS↓LYSG | 61,000 | [1] |
| This compound | MMP-9 | VPLS↓LYSG | 49,000 | [1] |
Experimental Protocols
Quantification of this compound Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a method to monitor the degradation of this compound by separating the intact peptide from its degradation products and quantifying their respective peak areas over time.
Materials:
-
This compound peptide (synthesis grade, >95% purity)
-
Recombinant human MMP-2 and MMP-9 (active form)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermostated autosampler and column compartment
-
Microcentrifuge tubes
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Reconstitute active MMP-2 and MMP-9 according to the manufacturer's instructions to a stock concentration of 1 µg/µL in the appropriate buffer.
-
-
Degradation Reaction:
-
In a microcentrifuge tube, combine the following:
-
This compound stock solution to a final concentration of 100 µM.
-
MMP-2 or MMP-9 to a final concentration of 10-50 nM.
-
MMP assay buffer to the final reaction volume.
-
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of 1% TFA to the aliquot. This will acidify the sample and inactivate the MMP.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm (if tyrosine signal is sufficient).
-
Inject the quenched reaction aliquots into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and its degradation products based on their retention times. The degradation products will be more polar and thus will likely elute earlier than the intact peptide.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics. The half-life (t₁/₂) can be calculated from the first-order decay constant.
-
Identification of this compound Degradation Products by Mass Spectrometry (MS)
This protocol is designed to identify the specific cleavage products of this compound degradation by MMPs using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Same as for the HPLC protocol.
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Formic acid, MS grade.
Protocol:
-
Degradation Reaction:
-
Perform the degradation reaction as described in the HPLC protocol (steps 1 and 2). To stop the reaction for MS analysis, you can either add formic acid to a final concentration of 0.1% or freeze the samples immediately in liquid nitrogen and lyophilize.
-
-
LC-MS Analysis:
-
Set up the LC-MS system.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Use a similar gradient as described in the HPLC protocol, but it may need to be optimized for your specific LC-MS setup.
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Perform a full scan (MS1) to detect the molecular ions of the intact peptide and its fragments.
-
Set up data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire fragmentation spectra (MS/MS) of the detected ions.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software.
-
Identify the m/z values of the intact this compound and its degradation products.
-
The expected cleavage of this compound by MMP-2 and MMP-9 is between the Leucine (L) and Serine (S) residues, resulting in the fragments VPLS and LYSG.
-
Analyze the MS/MS spectra to confirm the sequences of the degradation products.
-
The relative abundance of the intact peptide and its fragments can be quantified by integrating the area of their respective extracted ion chromatograms (XICs).
-
Continuous Kinetic Assay of this compound Degradation using a Fluorescence Resonance Energy Transfer (FRET) Peptide
This protocol utilizes a FRET-based substrate for the continuous monitoring of MMP activity on the this compound sequence. The peptide is synthesized with a fluorophore and a quencher on opposite sides of the cleavage site. Upon cleavage, the fluorescence is restored.
Materials:
-
FRET-labeled this compound peptide (e.g., with a fluorophore like FAM and a quencher like DABCYL).
-
Recombinant human MMP-2 and MMP-9 (active form).
-
MMP assay buffer (as described in the HPLC protocol).
-
96-well black microplate.
-
Fluorescence microplate reader.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the FRET-labeled this compound peptide in DMSO.
-
Dilute the peptide stock solution in MMP assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of active MMP-2 and MMP-9 in MMP assay buffer.
-
-
Fluorescence Assay:
-
Pipette 50 µL of the FRET peptide solution into the wells of the 96-well plate.
-
Add 50 µL of the MMP-2 or MMP-9 dilutions to the respective wells. Include a control with buffer only (no enzyme).
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for FAM) at regular intervals (e.g., every 1-5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
-
The kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Signaling Pathways
The degradation of this compound is a direct consequence of the proteolytic activity of MMP-2 and MMP-9. These enzymes are key regulators of the extracellular matrix (ECM) and are involved in numerous signaling pathways that control their expression and activation.
References
Application Notes and Protocols for V-Bio™ Cell-Responsive Biomaterials
Topic: Utilizing VPLSLYSG Peptide for the Creation of Cell-Responsive Biomaterials
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
V-Bio™ biomaterials are a cutting-edge class of hydrogels engineered to be responsive to cellular activity. At the core of this technology is the this compound peptide, a substrate for Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9.[1] These enzymes are crucial in tissue remodeling, wound healing, and disease progression. By incorporating the this compound sequence into the hydrogel network, V-Bio™ materials can be degraded on-demand by cell-secreted MMPs, enabling a range of applications in drug delivery, tissue engineering, and 3D cell culture. This controlled degradation mimics the natural dynamics of the extracellular matrix (ECM), allowing for localized drug release, cell infiltration, and tissue regeneration.
Principle of Action
The this compound peptide serves as a cleavable linker within the hydrogel matrix. When cells cultured within or adjacent to the hydrogel secrete MMPs, these enzymes recognize and cleave the this compound sequence. This enzymatic degradation leads to a localized breakdown of the hydrogel structure, which can be harnessed for several applications:
-
Controlled Drug Release: Therapeutic agents encapsulated within the hydrogel are released as the matrix degrades, allowing for targeted delivery in response to cellular enzymatic activity.
-
Cell Migration and Invasion: The degradation of the hydrogel creates pathways for cells to migrate and infiltrate the scaffold, which is essential for tissue regeneration and wound healing models.
-
3D Cell Culture: The dynamic nature of the hydrogel provides a more physiologically relevant environment for 3D cell culture, allowing for cell spreading, proliferation, and the formation of complex cellular structures.
Quantitative Data Summary
The following tables summarize key quantitative data for V-Bio™ (this compound-based) hydrogels.
Table 1: Peptide Degradation Kinetics by MMPs
| Peptide Sequence | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | MMP-2 | 61,000 | [2] |
| This compound | MMP-9 | 49,000 | [2] |
Table 2: Mechanical Properties of this compound-PEG Hydrogels
| Hydrogel Formulation (PEG wt%) | Crosslinker | Compressive Modulus (kPa) | Reference |
| 5% 8-arm PEG-NB | This compound | ~2 | [2] |
| Low Crosslink Density | This compound (P1) | Varies with degradation | [3] |
| High Crosslink Density | This compound (P1) | Varies with degradation | [3] |
| Low Crosslink Density | Non-degradable | Stable | [3] |
| High Crosslink Density | Non-degradable | Stable | [3] |
Table 3: Cellular Response in this compound-Based Hydrogels
| Cell Type | Hydrogel System | Key Cellular Response | Quantitative Measure | Reference |
| Mesenchymal Stem Cells (MSCs) | MMP-2/9 sensitive PEG hydrogel | Spreading in 3D | Confirmed by microscopy | [2] |
| Human Mesenchymal Stem Cells (hMSCs) | MMP-sensitive PEG hydrogel (P1) | Cell Spreading | Greatest in low crosslinked P1 hydrogels | [3] |
| Human Mesenchymal Stem Cells (hMSCs) | MMP-sensitive PEG hydrogel (P1) | Early Osteogenesis (ALP activity) | Accelerated in hydrogels facilitating cell spreading | [3] |
| Human Mesenchymal Stem Cells (hMSCs) | MMP-sensitive PEG hydrogel (P1) | Late Osteogenesis (Mineralization) | Highest calcium and collagen content in low crosslinked P1 hydrogels | [3] |
Experimental Protocols
Protocol 1: Synthesis of V-Bio™ (this compound-PEG) Hydrogels for 3D Cell Culture
This protocol describes the fabrication of MMP-sensitive hydrogels using a thiol-ene photo-click reaction.
Materials:
-
8-arm PEG-Norbornene (PEG-NB)
-
This compound peptide with terminal cysteine residues (Ac-GCRD-VPLSLYSG-DRCG-NH2)
-
Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Cell adhesion peptides (e.g., CGRGDS)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
Dissolve PEG-NB in sterile PBS to the desired final concentration (e.g., 7.5 wt%).
-
Dissolve the this compound peptide crosslinker and cell adhesion peptides in sterile PBS.
-
Prepare a stock solution of the photoinitiator (e.g., 2.2 mM LAP in PBS).
-
-
Prepare Pre-polymer Solution:
-
In a sterile, light-protected tube, combine the PEG-NB solution, this compound peptide solution, and cell adhesion peptide solution. Mix gently by pipetting. The thiol-to-ene ratio should be optimized (e.g., 0.9).
-
-
Cell Encapsulation:
-
Centrifuge the cells of interest and resuspend the cell pellet in a small volume of the pre-polymer solution to achieve the desired cell density.
-
-
Hydrogel Formation:
-
Add the photoinitiator to the cell-laden pre-polymer solution and mix gently.
-
Pipette the final solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a defined spacer).
-
Expose the solution to a light source of the appropriate wavelength and intensity for a sufficient duration to initiate photopolymerization (e.g., visible light for LAP).
-
-
Hydrogel Equilibration:
-
After polymerization, carefully remove the hydrogel from the mold and place it in a sterile container with cell culture medium.
-
Allow the hydrogel to equilibrate in the medium for at least 30 minutes before starting the cell culture experiment.
-
Protocol 2: Quantification of Cell Viability in V-Bio™ Hydrogels
This protocol utilizes a live/dead staining assay to quantify cell viability within the 3D hydrogel construct.
Materials:
-
Cell-laden V-Bio™ hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Confocal microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of the live/dead stains in PBS or cell culture medium according to the manufacturer's instructions.
-
-
Stain the Hydrogels:
-
Remove the culture medium from the hydrogels and replace it with the staining solution, ensuring the hydrogels are fully submerged.
-
Incubate the hydrogels at 37°C for 30-60 minutes, protected from light.
-
-
Imaging:
-
After incubation, wash the hydrogels with PBS.
-
Image the hydrogels using a confocal microscope with appropriate filter sets to visualize live (green fluorescence from Calcein AM) and dead (red fluorescence from Ethidium Homodimer-1) cells.
-
-
Quantification:
-
Acquire z-stack images from multiple random fields of view within each hydrogel.
-
Use image analysis software (e.g., ImageJ) to count the number of live and dead cells in each z-stack.
-
Calculate the percentage of viable cells as: (Number of live cells / Total number of cells) x 100.
-
Protocol 3: Analysis of Cell Migration in V-Bio™ Hydrogels
This protocol describes a method to quantify cell migration within the degradable hydrogel.
Materials:
-
Cell-laden V-Bio™ hydrogels
-
Time-lapse confocal microscope with an environmental chamber (37°C, 5% CO₂)
-
Image analysis software with cell tracking capabilities
Procedure:
-
Time-Lapse Imaging:
-
Place the cell-laden hydrogels in a suitable imaging dish with fresh culture medium.
-
Mount the dish on the stage of the time-lapse confocal microscope.
-
Acquire 3D time-lapse images (z-stacks) at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Cell Tracking:
-
Use image analysis software to track the movement of individual cells in the 3D image sequences.
-
-
Quantification of Migration Parameters:
-
From the cell tracks, calculate various migration parameters, including:
-
Migration Speed: Total path length divided by time.
-
Displacement: The straight-line distance between the start and end points of the track.
-
Directionality: The ratio of displacement to path length.
-
-
Signaling Pathways and Experimental Workflows
The cell-responsive nature of V-Bio™ hydrogels is governed by the interplay between cell-secreted MMPs and the hydrogel matrix. This interaction triggers downstream signaling pathways that regulate cell behavior.
MMP-9 Signaling Pathway in Matrix Remodeling
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro and in vivo response to MMP-sensitive poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of hMSC osteogenesis in PEG hydrogels as a function of MMP-sensitive crosslinker and crosslink density in chemically-defined medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPLSLYSG Peptide Conjugation to Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the VPLSLYSG peptide to polymers for the development of advanced drug delivery systems. The this compound peptide serves as a substrate for matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9, which are often overexpressed in pathological tissues such as tumor microenvironments. This property allows for the targeted release of therapeutic agents in diseased sites, enhancing efficacy and reducing systemic toxicity.
Introduction
The this compound octapeptide is a key tool in the design of stimuli-responsive drug delivery systems.[1] By incorporating this peptide as a cleavable linker between a polymer backbone and a therapeutic drug, nanoparticles can be engineered to remain stable in circulation and release their payload specifically in areas with high MMP activity. This targeted release mechanism is a significant advancement in precision medicine, offering the potential for more effective and safer cancer therapies.
One notable application involves the targeting of activated macrophages, which also exhibit elevated MMP activity, suggesting a role for this compound-based systems in treating inflammatory diseases as well.
Core Principles
The fundamental principle behind using the this compound peptide in drug delivery is its susceptibility to enzymatic cleavage by MMPs. This allows for the design of "smart" drug carriers that can differentiate between healthy and diseased tissue based on the enzymatic profile of the microenvironment.
Signaling Pathway and Drug Release Mechanism
The drug delivery strategy employing the this compound peptide does not rely on the peptide itself initiating a cellular signaling cascade. Instead, the signaling pathway of interest is the one that leads to the upregulation of MMPs in pathological conditions, such as cancer. The this compound peptide acts as a sensor for this pathological signaling.
The mechanism of drug release is a direct consequence of the enzymatic activity of MMPs on the this compound linker. Once the drug-polymer conjugate reaches the target tissue with high MMP expression, the peptide linker is cleaved, liberating the drug from the polymer carrier. The released drug can then exert its therapeutic effect locally.
Data Summary
The following tables summarize representative quantitative data for MMP-sensitive peptide-polymer conjugates. While specific data for this compound conjugates are limited in publicly available literature, these values, derived from studies on similar MMP-cleavable systems, provide a useful benchmark for experimental design and evaluation.
Table 1: Physicochemical Characterization of MMP-Sensitive Nanoparticles
| Parameter | Representative Value | Method of Analysis |
| Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV | Electrophoretic Light Scattering |
| Drug Loading Content (DLC) | 5 - 15% (w/w) | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 70 - 95% | HPLC, UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release from MMP-Sensitive Nanoparticles
| Condition | Cumulative Drug Release (%) after 24h | Assay |
| Without MMPs | 10 - 20% | Dialysis with HPLC/UV-Vis |
| With MMPs (e.g., MMP-9) | 60 - 80% | Dialysis with HPLC/UV-Vis |
Table 3: In Vitro Cellular Uptake of MMP-Sensitive Nanoparticles
| Cell Line | Condition | Cellular Uptake Enhancement (fold change) | Method |
| MMP-positive (e.g., HT-1080) | With MMP inhibitor | ~1 (baseline) | Flow Cytometry, Confocal Microscopy |
| MMP-positive (e.g., HT-1080) | Without MMP inhibitor | 2 - 4 | Flow Cytometry, Confocal Microscopy |
| MMP-negative (e.g., MCF-7) | - | ~1 | Flow Cytometry, Confocal Microscopy |
Table 4: In Vivo Biodistribution of MMP-Sensitive Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ/Tissue | % Injected Dose per gram (%ID/g) | Method |
| Tumor | 5 - 10% | IVIS Imaging, HPLC of tissue lysates |
| Liver | 10 - 20% | IVIS Imaging, HPLC of tissue lysates |
| Spleen | 5 - 15% | IVIS Imaging, HPLC of tissue lysates |
| Kidneys | 2 - 5% | IVIS Imaging, HPLC of tissue lysates |
| Lungs | 1 - 3% | IVIS Imaging, HPLC of tissue lysates |
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of this compound-polymer conjugates.
Protocol 1: Synthesis of this compound-PEG-PLGA Conjugate
This protocol describes a "grafting to" approach, where the this compound peptide is first synthesized and then conjugated to a pre-formed polymer. A common strategy involves the use of N-Hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond.[2]
Materials:
-
This compound peptide with a C-terminal cysteine (H-VPLSLYSGCG-OH)
-
Maleimide-PEG-NHS ester
-
Amine-terminated Poly(lactic-co-glycolic acid) (PLGA-NH2)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate Buffered Saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of Maleimide-PEG-VPLSLYSG:
-
Dissolve this compound-Cys peptide in DMF.
-
Add a 1.2 molar excess of Maleimide-PEG-NHS ester.
-
Add TEA to achieve a final concentration of 10 mM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Purify the product by dialysis against deionized water.
-
Lyophilize to obtain Maleimide-PEG-VPLSLYSG.
-
-
Conjugation to PLGA-NH2:
-
Dissolve Maleimide-PEG-VPLSLYSG and PLGA-NH2 in DMF.
-
Add NHS and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a 1.5 molar excess to the carboxyl groups of the peptide.
-
Stir the reaction at room temperature for 24 hours.
-
Purify the this compound-PEG-PLGA conjugate by dialysis against DMF and then deionized water.
-
Lyophilize to obtain the final product.
-
Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles
Materials:
-
This compound-PEG-PLGA conjugate
-
Hydrophobic drug (e.g., Doxorubicin)
-
Acetone
-
Deionized water
-
DLS instrument
-
Transmission Electron Microscope (TEM)
-
HPLC system
Procedure:
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve this compound-PEG-PLGA and the hydrophobic drug in acetone.
-
Add the organic solution dropwise to deionized water under constant stirring.
-
Allow the acetone to evaporate overnight under gentle stirring.
-
Filter the nanoparticle suspension through a 0.45 µm filter.
-
-
Characterization:
-
Size and Zeta Potential: Analyze the nanoparticle suspension using DLS.
-
Morphology: Visualize the nanoparticles using TEM after negative staining.
-
Drug Loading and Encapsulation Efficiency: Lyophilize a known amount of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable solvent (e.g., DMSO) and quantify the drug concentration using HPLC. Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded this compound-PEG-PLGA nanoparticles
-
PBS (pH 7.4 and pH 6.5)
-
Recombinant human MMP-9
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight)
-
HPLC system
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at different pH values, with and without MMP-9).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected samples using HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 4: In Vitro Cellular Uptake and Cytotoxicity
Materials:
-
MMP-positive (e.g., HT-1080) and MMP-negative (e.g., MCF-7) cancer cell lines
-
Cell culture medium and supplements
-
Fluorescently labeled drug-loaded nanoparticles
-
MTT assay kit
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cellular Uptake:
-
Seed cells in appropriate plates or chamber slides.
-
Incubate the cells with fluorescently labeled nanoparticles for different time periods.
-
For qualitative analysis, wash the cells, fix, and visualize under a confocal microscope.
-
For quantitative analysis, wash the cells, detach, and analyze the fluorescence intensity using a flow cytometer.
-
-
Cytotoxicity (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat the cells with varying concentrations of free drug and drug-loaded nanoparticles.
-
After a predetermined incubation period (e.g., 48 hours), add MTT reagent and incubate.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability and determine the IC50 values.
-
Protocol 5: In Vivo Antitumor Efficacy and Biodistribution
Materials:
-
Tumor-bearing animal model (e.g., nude mice with HT-1080 xenografts)
-
Drug-loaded this compound-PEG-PLGA nanoparticles
-
IVIS imaging system (for fluorescently labeled nanoparticles)
-
Calipers for tumor measurement
-
HPLC system for tissue analysis
Procedure:
-
Antitumor Efficacy:
-
Randomly group tumor-bearing animals.
-
Administer treatments (e.g., saline, free drug, drug-loaded nanoparticles) via intravenous injection at specified intervals.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Biodistribution:
-
Inject animals with fluorescently labeled nanoparticles.
-
At different time points, perform whole-body imaging using an IVIS system.
-
After the final imaging, euthanize the animals and harvest major organs and tumors.
-
Homogenize the tissues and extract the drug/nanoparticles.
-
Quantify the amount of drug/nanoparticles in each tissue using fluorescence measurement or HPLC.
-
Conclusion
The conjugation of the this compound peptide to polymers represents a promising strategy for the development of targeted drug delivery systems. The MMP-sensitive nature of this peptide allows for specific drug release in pathological microenvironments, potentially leading to improved therapeutic outcomes and reduced side effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate their own this compound-based drug delivery platforms. Further optimization of polymer composition, drug-linker chemistry, and nanoparticle formulation will continue to advance this exciting field of research.
References
Application Notes and Protocols for VPLSLYSG Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and characterization of a self-assembling peptide hydrogel based on the VPLSLYSG sequence. This octapeptide is a known substrate for matrix metalloproteinases (MMPs), making the resulting hydrogel a promising biomaterial for applications in drug delivery, tissue engineering, and disease modeling where enzymatic degradation is a desired feature. These application notes offer a detailed, step-by-step protocol for hydrogel synthesis, along with methodologies for critical characterization techniques including rheology, electron microscopy, and circular dichroism. Furthermore, potential signaling pathways influenced by this MMP-responsive hydrogel are discussed and visualized.
Introduction
Self-assembling peptides are a class of biomaterials that can spontaneously form well-ordered nanostructures, such as nanofibers, which can entrap large amounts of water to form hydrogels. These hydrogels are attractive for biomedical applications due to their biocompatibility, biodegradability, and tunable mechanical properties. The peptide sequence this compound is of particular interest as it is recognized and cleaved by several matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-9.[1] This inherent bioresponsiveness allows for the development of "smart" hydrogels that can degrade and release encapsulated therapeutics in response to the enzymatic activity characteristic of specific physiological or pathological conditions, such as wound healing or tumor microenvironments.
This guide is intended to provide researchers with the necessary protocols to successfully prepare and characterize this compound hydrogels, enabling further exploration of their potential in various biomedical fields.
Physicochemical Properties of this compound Peptide
Understanding the physicochemical properties of the this compound peptide is crucial for predicting its self-assembly behavior and for designing an appropriate hydrogel preparation protocol. Based on its amino acid sequence, the following properties have been calculated using online bioinformatics tools:
| Property | Value | Method/Tool |
| Molecular Weight | 847.0 g/mol | Peptide property calculator |
| Theoretical Isoelectric Point (pI) | 9.75 | IPC - Isoelectric Point Calculator[2] |
| Net Charge at Neutral pH (7.0) | +1 | Peptide property calculator |
| Grand Average of Hydropathicity (GRAVY) | -0.713 | Peptide property calculator |
| Predicted Secondary Structure | Predominantly β-sheet and random coil | PEP2D[3] |
The this compound peptide is hydrophilic (negative GRAVY score) and carries a net positive charge at physiological pH. This suggests that its self-assembly into a hydrogel will likely be driven by a combination of hydrogen bonding (facilitated by the predicted β-sheet structure) and electrostatic interactions, which can be modulated by pH and ionic strength.
Experimental Protocols
I. This compound Peptide Synthesis and Purification
For consistent and reproducible results, high-purity this compound peptide is essential.
Protocol:
-
Peptide Synthesis: Synthesize the this compound peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The purity should be >95%.
-
Lyophilization: Lyophilize the purified peptide to obtain a fluffy white powder and store at -20°C or lower until use.
II. This compound Hydrogel Preparation (pH-Triggered Method)
This protocol utilizes a pH shift to induce the self-assembly and gelation of the this compound peptide. The positively charged lysine and N-terminus at neutral or acidic pH will experience reduced repulsion as the pH is raised towards the peptide's isoelectric point, promoting assembly.
Materials:
-
Lyophilized this compound peptide (>95% purity)
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS), 10x and 1x
-
Sterile dilute NaOH solution (e.g., 0.1 M)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Protocol:
-
Peptide Stock Solution:
-
Accurately weigh the lyophilized this compound peptide.
-
Dissolve the peptide in sterile deionized water to create a stock solution of the desired final concentration (e.g., 1-5% w/v or approximately 10-50 mg/mL).
-
If dissolution is slow, vortex briefly and sonicate in a water bath for 5-10 minutes. The initial solution should be acidic due to residual TFA from purification.
-
-
pH Adjustment for Gelation:
-
Slowly add dilute NaOH dropwise to the peptide solution while gently vortexing.
-
Monitor the pH of the solution. As the pH approaches neutral (pH 7.0-7.4), the solution will become more viscous.
-
Alternatively, for cell culture applications, the peptide solution can be neutralized by adding a calculated volume of 10x PBS and sterile water to achieve a final 1x PBS concentration and physiological pH.
-
-
Gel Formation and Equilibration:
-
Once the desired pH is reached, allow the solution to stand undisturbed at room temperature or 37°C.
-
Gelation time will vary depending on the peptide concentration and final pH. Visually inspect for gel formation by inverting the tube; a stable hydrogel will not flow.
-
Allow the hydrogel to equilibrate for at least 30 minutes before use in further experiments.
-
III. Characterization of this compound Hydrogel
Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.
Protocol:
-
Prepare the this compound hydrogel directly on the rheometer plate or carefully transfer the pre-formed gel to the plate.
-
Perform a strain sweep to determine the linear viscoelastic region (LVER).
-
Conduct a frequency sweep at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G''). A stable gel is indicated by G' being significantly higher than G'' and both being largely independent of frequency.
-
A time sweep can be performed immediately after pH adjustment to monitor the kinetics of gelation.
SEM is used to visualize the nanofibrous structure of the hydrogel.
Protocol:
-
Sample Fixation: Chemically fix the hydrogel sample (e.g., with glutaraldehyde) or use cryo-fixation (high-pressure freezing) to preserve its structure.
-
Dehydration: Dehydrate the fixed sample through a graded series of ethanol solutions.
-
Drying: Critical point dry or freeze-dry the sample to remove the solvent without collapsing the delicate nanofibrous network.
-
Coating: Sputter-coat the dried sample with a thin layer of a conductive metal (e.g., gold or platinum).
-
Imaging: Image the sample using a scanning electron microscope.
TEM provides higher resolution imaging of the individual nanofibers.
Protocol:
-
Sample Preparation: Dilute a small amount of the hydrogel or the pre-gelled peptide solution in deionized water.
-
Grid Preparation: Apply a small drop of the diluted sample onto a carbon-coated TEM grid for a few minutes.
-
Staining: Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Image the grid using a transmission electron microscope.
CD spectroscopy is used to determine the secondary structure of the peptides within the hydrogel.
Protocol:
-
Prepare a dilute solution of the this compound peptide in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for CD analysis (typically in the µM range).
-
Record the CD spectrum of the peptide solution before gelation.
-
If possible, induce gelation in the cuvette (this may be challenging due to light scattering) or measure the CD of a very thin hydrogel film.
-
Analyze the resulting spectra for characteristic signals of α-helix, β-sheet, and random coil structures. A strong negative peak around 218 nm is indicative of β-sheet formation.
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value |
| Molecular Weight ( g/mol ) | 847.0 |
| Theoretical Isoelectric Point (pI) | 9.75 |
| Net Charge at pH 7.0 | +1 |
| Grand Average of Hydropathicity (GRAVY) | -0.713 |
| Predicted Secondary Structure | β-sheet / Random Coil |
Table 2: Representative Rheological Properties of Self-Assembling Peptide Hydrogels
| Peptide Sequence | Concentration (w/v) | Storage Modulus (G') (Pa) | Gelation Time (min) |
| RADA16-I | 1% | ~1,000 | < 60 |
| KLD-12 | 1% | 100 - 500 | ~30 |
| This compound (Expected) | 1-2% | 100 - 1,000 | 15 - 60 |
Note: The values for this compound are expected ranges based on similar short, self-assembling peptides and should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound hydrogel preparation and characterization.
Caption: MMP-mediated signaling in tissue remodeling relevant to this compound hydrogel.
Concluding Remarks
The this compound peptide hydrogel represents a versatile platform for various biomedical applications, owing to its inherent MMP-responsiveness. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of this promising biomaterial. Successful preparation and thorough characterization are the first critical steps towards harnessing its full potential in areas such as controlled drug release, as a scaffold for regenerative medicine, and for creating more sophisticated in vitro models of diseases characterized by high MMP activity. Further optimization of peptide concentration, pH, and ionic conditions may be necessary to tailor the hydrogel properties for specific applications.
References
- 1. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Transformation and Physical Properties of a Hydrogel-Forming Peptide Studied by NMR, Transmission Electron Microscopy, and Dynamic Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPLSLYSG in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide VPLSLYSG is a critical tool in the advancement of three-dimensional (3D) cell culture models, enabling the design of more physiologically relevant in vitro environments. As a substrate for Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9, this compound is frequently incorporated as a crosslinker in synthetic hydrogels, such as those based on polyethylene glycol (PEG).[1] This enzymatic degradability allows encapsulated cells to remodel their microenvironment, a key feature of natural tissues that is often absent in static 3D culture systems. The ability of cells to create space for migration, proliferation, and differentiation within a this compound-containing hydrogel provides a dynamic scaffold that more closely mimics in vivo conditions, making it an invaluable component for tissue engineering, disease modeling, and drug screening applications.
The core principle behind the utility of this compound lies in its specific cleavage by MMPs, enzymes that are naturally secreted by many cell types to degrade the extracellular matrix (ECM). By incorporating this peptide into a hydrogel network, researchers can create a "cell-responsive" material. As cells secrete MMPs, they cleave the this compound crosslinks, leading to localized degradation of the hydrogel. This process is crucial for various cellular functions, including:
-
Cell Migration and Invasion: The breakdown of the hydrogel matrix creates pathways for cells to move and invade, essential for studying processes like cancer metastasis and wound healing.
-
Cell Proliferation: Localized degradation provides the necessary space for cell division and the formation of multicellular structures.
-
Cell Differentiation: The ability to remodel the surrounding matrix can influence cell morphology and fate decisions, leading to more accurate differentiation protocols for stem cells and other progenitor cells.
-
Tissue Morphogenesis: The dynamic nature of the scaffold supports the complex cellular rearrangements required for the formation of tissue-like structures.
Signaling Pathways Modulated by this compound-Mediated Matrix Degradation
The degradation of the this compound-containing hydrogel is not merely a physical process; it initiates a cascade of intracellular signaling events that mimic cell-ECM interactions in native tissues. The primary mechanism involves integrin-mediated signaling. As the matrix is remodeled, cryptic binding sites within the hydrogel or newly exposed cell surface receptors can engage with integrins, transmembrane receptors that link the ECM to the intracellular cytoskeleton.
This engagement triggers the recruitment of various signaling proteins to focal adhesion sites, initiating downstream cascades that regulate cell behavior. Key pathways influenced by this process include:
-
Focal Adhesion Kinase (FAK) Signaling: FAK is a critical mediator of integrin signaling. Upon integrin clustering and activation, FAK is autophosphorylated, creating docking sites for other signaling molecules like Src family kinases. This complex then activates downstream pathways, including the ERK/MAPK pathway.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Its activation, often downstream of FAK, can promote cell cycle progression and the expression of genes involved in cell motility and matrix remodeling.
The interplay between MMP-mediated degradation and integrin signaling creates a feedback loop where cells actively modify their environment, and in turn, the modified environment influences their behavior.
Quantitative Data Summary
The following tables summarize quantitative data on the enzymatic degradation of this compound and the resulting effects on cell behavior in 3D hydrogel cultures.
Table 1: Enzymatic Degradation Kinetics of this compound Peptide
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-2 | 61,000 | [2] |
| MMP-9 | 49,000 | [2] |
Table 2: Comparative Analysis of Cell Behavior in MMP-Degradable vs. Non-Degradable Hydrogels
| Parameter | MMP-Degradable Hydrogel (this compound) | Non-Degradable Hydrogel | Reference |
| Cell Viability | High (>90%) | High (>90%) | Assumed comparable for biocompatible hydrogels |
| Cell Proliferation | Increased proliferation over time | Limited proliferation | [3] |
| Cell Spreading/Elongation | Significant cell spreading and elongation | Rounded cell morphology | [3] |
| Cell Migration/Invasion | Enabled cell migration and invasion | Inhibited cell migration | [4] |
| Differentiation Marker Expression (e.g., Osteogenic) | Enhanced expression of differentiation markers | Basal expression of differentiation markers | [5][6] |
Experimental Protocols
Protocol 1: Preparation of MMP-Sensitive PEG-VPLSLYSG Hydrogels for 3D Cell Culture
This protocol describes the fabrication of a poly(ethylene glycol) (PEG) hydrogel crosslinked with the MMP-sensitive peptide this compound using a Michael-type addition reaction.
Materials:
-
4-arm PEG-Vinyl Sulfone (PEG-VS)
-
MMP-sensitive crosslinker peptide: Ac-GCRDGPQGIWGQDRCG-NH₂ (contains the this compound-analogous MMP cleavage site GPQGIWGQ)
-
Cell adhesion peptide: Ac-GCGYGRGDSPG-NH₂ (RGD)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Sterile, nuclease-free water
-
Cells of interest, suspended in appropriate culture medium
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a sterile 0.3 M TEOA buffer (pH 8.0).
-
Dissolve the 4-arm PEG-VS in the TEOA buffer to the desired final concentration (e.g., 10% w/v). Keep on ice.
-
Dissolve the MMP-sensitive crosslinker peptide and the RGD adhesion peptide in TEOA buffer to their final desired concentrations. The ratio of PEG-VS to the thiol groups on the peptides should be approximately 1:1 for complete crosslinking.
-
-
Hydrogel Formulation:
-
In a sterile, conical tube on ice, combine the PEG-VS solution with the peptide solutions.
-
Prepare a single-cell suspension of the desired cells in their culture medium at a concentration that will yield the desired final cell density in the hydrogel (e.g., 1 x 10⁶ cells/mL).
-
-
Cell Encapsulation and Gelation:
-
Gently and thoroughly mix the cell suspension with the hydrogel precursor solution. Avoid introducing air bubbles.
-
Quickly pipette the cell-laden hydrogel solution into the desired culture vessel (e.g., wells of a 96-well plate).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ to allow for gelation. Gelation time will vary depending on the specific formulation but is typically complete within 30-60 minutes.
-
-
Cell Culture:
-
After the hydrogel has solidified, gently add pre-warmed cell culture medium to cover the hydrogel.
-
Culture the cells for the desired duration, changing the medium every 2-3 days.
-
Monitor cell viability, proliferation, and morphology at desired time points using appropriate assays.
-
Protocol 2: Quantification of Cell Proliferation in 3D Hydrogels
This protocol outlines methods for assessing cell proliferation within the this compound-containing hydrogels using DNA quantification (PicoGreen assay) and metabolic activity (AlamarBlue assay).
Materials:
-
3D cell cultures in this compound hydrogels
-
PicoGreen dsDNA Assay Kit
-
AlamarBlue Cell Viability Reagent
-
Cell lysis buffer (e.g., containing proteinase K)
-
Fluorescence plate reader
Procedure:
A. AlamarBlue Assay (Metabolic Activity):
-
Prepare a 10% (v/v) solution of AlamarBlue reagent in cell culture medium.
-
Remove the existing medium from the 3D cultures and replace it with the AlamarBlue-containing medium.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Transfer the supernatant to a new plate and measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability and proliferation based on the reduction of the AlamarBlue reagent, normalized to a cell-free hydrogel control.
B. PicoGreen Assay (DNA Quantification):
-
Aspirate the culture medium from the hydrogels.
-
Add a cell lysis buffer (e.g., papain digestion buffer) to each well and incubate to digest the hydrogel and lyse the cells.
-
Prepare the PicoGreen working solution according to the manufacturer's instructions.
-
Add the PicoGreen working solution to the cell lysates.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence (Ex/Em ~480/520 nm) using a plate reader.
-
Quantify the DNA content by comparing the fluorescence values to a standard curve generated with known DNA concentrations. An increase in DNA content over time indicates cell proliferation.
Protocol 3: Analysis of Gene Expression of Differentiation Markers
This protocol describes the analysis of gene expression for markers of cell differentiation in cells cultured within this compound hydrogels using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
3D cell cultures in this compound hydrogels
-
TRIzol reagent or other RNA extraction kit suitable for hydrogels
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., osteogenic markers like RUNX2, Alkaline Phosphatase) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the hydrogel-cell constructs in TRIzol reagent.
-
Extract total RNA following the manufacturer's protocol. Ensure complete removal of hydrogel components.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target differentiation markers and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to a control condition (e.g., cells at day 0 or in a non-degradable hydrogel).
-
Conclusion
The this compound peptide is a powerful tool for creating dynamic and cell-responsive 3D culture models. By enabling cell-mediated matrix remodeling, hydrogels incorporating this peptide provide a more physiologically relevant environment for studying a wide range of biological processes. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their 3D cell culture applications, ultimately leading to more predictive and robust in vitro models.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Hydrogel Modulus on the Proliferation and Differentiation of Encapsulated Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of VPLSLYSG Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide VPLSLYSG is a substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9.[1] These enzymes are often overexpressed in the tumor microenvironment and other pathological conditions. This property makes this compound an attractive candidate for designing targeted drug delivery systems, imaging agents, and therapeutic protein conjugates that are activated or released at sites of high MMP activity. This document provides detailed application notes and protocols for the bioconjugation of the this compound peptide to various molecules of interest, such as proteins (e.g., antibodies), nanoparticles, and small molecule drugs.
The primary conjugation sites on the this compound peptide are the primary amines: the N-terminal α-amine of the valine residue and the ε-amine of the lysine residue. These sites can be targeted using amine-reactive chemical strategies.
Key Bioconjugation Strategies for this compound
The most common and effective strategies for conjugating the this compound peptide involve targeting its primary amine groups. Two widely used methods are:
-
N-hydroxysuccinimide (NHS) Ester Chemistry: NHS esters react with primary amines to form stable amide bonds. This is a robust and widely used method for protein and peptide labeling.[2][3][4][5][]
-
Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) activates carboxyl groups to form reactive NHS esters, which then react with primary amines on the peptide to form amide bonds. This is particularly useful for conjugating the peptide to molecules bearing carboxyl groups, such as nanoparticles.[7][8][9][10]
Data Presentation: Comparison of Bioconjugation Parameters
The following table summarizes typical reaction parameters and reported efficiencies for amine-reactive conjugation strategies applicable to the this compound peptide.
| Parameter | NHS Ester Conjugation to Proteins/Antibodies | Carbodiimide (EDC/NHS) Conjugation to Nanoparticles |
| Target Functional Group on this compound | N-terminal α-amine, Lysine ε-amine | N-terminal α-amine, Lysine ε-amine |
| Target Functional Group on Conjugation Partner | N/A (NHS ester is pre-activated) | Carboxylic acid |
| Typical Molar Ratio (Peptide:Partner) | 5:1 to 20:1 (NHS-ester dye to protein)[4] | Variable, dependent on surface carboxyl density |
| Optimal pH | 8.3 - 8.5[5] | 4.5-5.5 (for EDC activation), 7.0-7.5 (for amine coupling) |
| Reaction Time | 1 - 4 hours at room temperature[4][11] | 2 - 4 hours for activation, 2 hours for conjugation |
| Typical Solvents | Aqueous buffers (e.g., PBS, borate, bicarbonate)[3][5][12], DMSO or DMF for initial NHS ester dissolution[4][5][11] | Aqueous buffers (e.g., MES for activation, PBS for conjugation) |
| Reported Conjugation Efficiency | Can reach up to 85% with optimization[13] | Highly variable, dependent on nanoparticle properties |
| Stability of Resulting Bond | Stable amide bond | Stable amide bond |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody using an NHS Ester Crosslinker
This protocol describes the conjugation of the this compound peptide to an antibody via its lysine residues.
Materials:
-
This compound peptide
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS ester crosslinker (e.g., NHS-PEG4-Maleimide if a subsequent reaction is desired, or a direct NHS ester of a payload)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[12]
-
-
NHS Ester Crosslinker Preparation:
-
Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Slowly add the dissolved NHS ester to the antibody solution while gently stirring. A typical starting molar ratio of NHS ester to antibody is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[11]
-
-
Peptide Conjugation (if using a bifunctional crosslinker like NHS-PEG4-Maleimide):
-
After the initial reaction, remove the excess NHS ester crosslinker by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Dissolve the this compound peptide (if it has a free thiol for maleimide reaction) in the same buffer.
-
Add the peptide to the maleimide-activated antibody at a molar ratio of 5:1 to 10:1 (peptide to antibody).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and byproducts.
-
-
Characterization:
-
Characterize the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling and confirm conjugation.
-
Protocol 2: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of the this compound peptide to nanoparticles with surface carboxyl groups.
Materials:
-
This compound peptide
-
Carboxylated nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Purification: Centrifugation and resuspension
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical concentration is 10 mM EDC and 25 mM NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.
-
-
Peptide Conjugation:
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS, and resuspend them in the Coupling Buffer.
-
Dissolve the this compound peptide in the Coupling Buffer.
-
Add the peptide solution to the activated nanoparticle suspension. The amount of peptide to add will depend on the desired surface density and should be optimized.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to block any remaining active NHS ester sites on the nanoparticles. Incubate for 30 minutes.
-
Centrifuge the nanoparticles and wash them three times with the Washing Buffer to remove unreacted peptide and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the purified this compound-nanoparticle conjugates in a suitable buffer for storage (e.g., PBS).
-
Store at 4°C.
-
-
Characterization:
-
Confirm peptide conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS) to check for size changes, and zeta potential measurements. The amount of conjugated peptide can be quantified by analyzing the supernatant after conjugation using HPLC or a suitable peptide assay.
-
Mandatory Visualizations
Signaling Pathway of MMP-9 Activation
MMP-9 expression and activation are regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines and growth factors. Understanding these pathways is crucial for designing drug delivery systems that target the tumor microenvironment where MMP-9 is active.[14][15][16][17][18]
Caption: MMP-9 signaling pathway overview.
Experimental Workflow for MMP-9 Sensitive Drug Delivery
This diagram illustrates a typical workflow for the development and testing of a this compound-based drug conjugate.
Caption: MMP-9 sensitive drug delivery workflow.
Stability of Peptide-Drug Conjugates
The stability of the this compound conjugate is critical for its in vivo efficacy. The amide bond formed through NHS ester or carbodiimide chemistry is generally stable. However, the overall stability of the conjugate in serum depends on the linker and the payload. It is essential to assess the stability of the final conjugate in serum.[19][20][21][22]
Protocol for Serum Stability Assay:
-
Incubate the this compound-conjugate in human or mouse serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the mixture.
-
Precipitate serum proteins using an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact conjugate remaining.
Conclusion
The this compound peptide offers a versatile platform for developing MMP-responsive bioconjugates. The protocols and data presented here provide a foundation for researchers to design and synthesize novel targeted therapies and diagnostics. Successful conjugation and application will depend on careful optimization of reaction conditions and thorough characterization of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-mediated Targeting of Nanoparticles with Chemical Cargoes to Chloroplasts in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying MMP Activity in Live Cells using VPLSLYSG-based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the VPLSLYSG peptide sequence as a substrate within fluorescent probes to monitor the activity of Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9, in living cells.[1] The protocols outlined below are designed for both qualitative visualization and quantitative analysis of MMP activity using live-cell imaging and flow cytometry.
Introduction to this compound and MMPs
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The octapeptide this compound has been identified as a substrate for several MMPs, including MMP-1, MMP-2, and MMP-9, making it a valuable tool for studying their enzymatic activity.[1]
Fluorescent probes incorporating the this compound sequence are typically designed based on the principle of Förster Resonance Energy Transfer (FRET).[2][3] In these probes, a fluorophore and a quencher are attached to opposite ends of the peptide. In the intact probe, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the this compound sequence by an active MMP, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.[2][4][5]
Principle of this compound-based FRET Probes
The fundamental principle of these probes lies in the specific cleavage of the this compound peptide by MMPs, leading to a measurable change in fluorescence. This "turn-on" fluorescence mechanism allows for real-time monitoring of MMP activity within the complex environment of living cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving VPLSLYSG peptide solubility for experimental use
Welcome to the technical support center for the VPLSLYSG peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is an octapeptide, a short chain of eight amino acids.[1] It is known to be a substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9, making it valuable for research involving MMP activity.[1]
Q2: What are the physicochemical properties of the this compound peptide?
A2: The solubility of a peptide is largely determined by its amino acid composition.[2][3] this compound is composed primarily of hydrophobic (non-polar) amino acids, which can make it challenging to dissolve in aqueous solutions.[3][4] At a neutral pH, the peptide has a net charge of 0, which can also contribute to lower solubility as its lowest solubility is often near its isoelectric point.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Reference |
| Sequence | Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly | |
| Type | Octapeptide | |
| Amino Acid Profile | High content of hydrophobic residues (Val, Pro, Leu, Tyr) | [3] |
| Net Charge at pH 7 | 0 (N-terminus: +1, C-terminus: -1) | [5][6] |
| Predicted Solubility | Low in aqueous solutions; considered a hydrophobic peptide. | [5] |
| Known Substrate For | Matrix Metalloproteinase-1 (MMP-1), MMP-2, MMP-9 | [1] |
Q3: My this compound peptide won't dissolve in water or buffer. What should I do?
A3: Due to its hydrophobic nature and neutral charge, this compound is expected to have poor solubility in aqueous solutions.[5] The recommended approach is to first use a small amount of a strong organic solvent to dissolve the peptide, and then slowly add this stock solution to your aqueous buffer to the desired final concentration.[5][7] Refer to the troubleshooting guide and protocols below for a step-by-step process.
Q4: What solvents are recommended for dissolving the this compound peptide?
A4: For hydrophobic peptides like this compound, organic solvents are the preferred initial choice.[2] The compatibility of the solvent with your specific experiment is a critical consideration.
Table 2: Recommended Solvents for this compound
| Solvent | Recommendations and Considerations | Reference |
| Dimethyl Sulfoxide (DMSO) | Preferred for many biological applications due to low toxicity.[5] Use a minimal amount to dissolve the peptide, then dilute. Final concentration in cell-based assays should typically be <1%.[2] | [2][5] |
| Dimethylformamide (DMF) | An alternative to DMSO. | [4] |
| Acetonitrile, Methanol, Isopropanol | Can also be used to dissolve neutral, hydrophobic peptides. | [7] |
Q5: How can I prevent my this compound peptide from aggregating?
A5: Peptide aggregation is a common issue, especially for hydrophobic sequences.[8] To minimize aggregation, follow these guidelines:
-
Proper Solubilization: Ensure the peptide is fully dissolved in the initial solvent before diluting into an aqueous buffer.[5]
-
Sonication: Brief periods of sonication can help break up aggregates and improve dissolution.[2][5]
-
Storage: Store peptide solutions at -20°C or below.[2] Prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
pH Adjustment: While this compound is neutral, adjusting the pH of the final buffer far from the peptide's isoelectric point can sometimes improve solubility, though this is more effective for charged peptides.[3]
Q6: What is the recommended method for storing this compound?
A6: Lyophilized (powder) this compound should be stored at -20°C or colder. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide
This guide provides a systematic approach to solubilizing the this compound peptide. Always start with a small test amount of your peptide before dissolving the entire stock.[5]
This compound Solubilization Workflow
The following diagram illustrates a logical workflow for dissolving the this compound peptide.
Caption: Workflow for dissolving the hydrophobic this compound peptide.
Experimental Protocols
Protocol 1: Basic Solubility Test for this compound
This protocol is designed to determine the optimal solvent for this compound before dissolving the entire sample.
-
Preparation : Allow the lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.[5]
-
Aliquot : Weigh a small amount of the peptide (e.g., 1 mg).
-
Initial Solvent : Add a small volume (e.g., 20 µL) of 100% DMSO.
-
Dissolution : Vortex the mixture. If it doesn't dissolve completely, sonicate the vial in a water bath for 10-second intervals, up to three times.[5]
-
Observation : Check for a clear solution. If it remains cloudy or has visible particles, the peptide may require a different solvent or has very low solubility.
-
Test Dilution : Once fully dissolved in the organic solvent, slowly add the peptide stock solution to your desired aqueous buffer while vortexing to observe if precipitation occurs.[7] If the solution becomes turbid, the solubility limit has been exceeded.[7]
Protocol 2: Preparation of a this compound Stock Solution
This protocol details the preparation of a concentrated stock solution for subsequent dilution in experimental assays.
-
Pre-Weigh : If not already done, accurately weigh the amount of lyophilized peptide.
-
Solvent Calculation : Calculate the volume of solvent needed to achieve your desired stock concentration (e.g., for a 10 mM stock of a peptide with MW ~800 g/mol , you would dissolve 8 mg in 1 mL).
-
Initial Dissolution : Add the calculated volume of 100% DMSO to the vial.
-
Aid Dissolution : Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure the peptide is fully dissolved.[2] The solution must be completely clear.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store immediately at -20°C or -80°C.
Biological Context: MMP Signaling Pathway
The this compound peptide is a tool used to study the activity of Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process vital for tissue remodeling, cell migration, and wound healing.
Caption: Role of MMPs in ECM degradation and this compound cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. primelabpeptides.com [primelabpeptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent non-specific cleavage of VPLSLYSG peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the non-specific cleavage of the VPLSLYSG peptide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its common applications?
The this compound is an octapeptide. It is known to be a substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9.[1] Due to this property, it is often used in studies involving MMP activity and for the development of MMP-responsive systems.[1]
Q2: What are the primary causes of non-specific cleavage of the this compound peptide?
Non-specific cleavage of the this compound peptide can be attributed to several factors:
-
Enzymatic Degradation: Contamination of experimental samples with proteases is a primary cause. Given its amino acid sequence (Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly), the peptide is susceptible to cleavage by:
-
Matrix Metalloproteinases (MMPs): As a known substrate, MMPs present in cell culture or tissue samples can readily degrade the peptide.[1]
-
Chymotrypsin and Chymotrypsin-like Proteases: The presence of Tyrosine (Y) and Leucine (L) makes it a target for chymotrypsin, which preferentially cleaves at the C-terminus of these residues.[2][3][4] Chymotrypsin contamination is common in some commercial trypsin preparations.[5][6]
-
Trypsin: While trypsin specifically cleaves after Lysine (K) and Arginine (R), non-specific activity can occur. This is often due to trypsin autolysis, which forms pseudotrypsin, a variant with chymotrypsin-like activity.[6] The this compound peptide contains a lysine (K) residue, making it a target for tryptic cleavage.
-
-
Chemical Instability: The peptide's stability can be compromised by chemical factors, leading to non-enzymatic cleavage.
-
pH-dependent Hydrolysis: Peptide bonds can undergo hydrolysis under certain pH conditions. For instance, the peptide backbone can be hydrolyzed on the N-terminal side of a serine (S) residue at a pH between 5 and 6.[7][8]
-
Oxidation: Amino acids like Tyrosine (Y) are susceptible to oxidation, which can alter the peptide's structure and stability.[9]
-
-
Improper Handling and Storage: Repeated freeze-thaw cycles, exposure to moisture, and storage at inappropriate temperatures can degrade the peptide.[10]
Q3: Which enzymes are most likely to cause non-specific cleavage of this compound?
The this compound sequence contains cleavage sites for several proteases.
| Protease Family | Specific Examples | Target Residue(s) in this compound |
| Matrix Metalloproteinases | MMP-1, MMP-2, MMP-9 | Specific cleavage sites within the peptide sequence[1] |
| Serine Proteases | Chymotrypsin, Pseudotrypsin | Tyrosine (Y), Leucine (L)[2][3][6] |
| Serine Proteases | Trypsin | Lysine (K)[11][12][13] |
Q4: How can I detect non-specific cleavage of my this compound peptide?
The most effective method for detecting and characterizing peptide cleavage is mass spectrometry (MS).[14] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or MALDI-TOF MS can identify the resulting peptide fragments, allowing you to pinpoint the exact cleavage sites.[3][15][16]
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound peptide stability.
Problem 1: Peptide is rapidly degraded in my cell culture or biological sample.
| Possible Cause | Recommended Solution |
| Endogenous Protease Activity (e.g., MMPs, serine proteases) in the sample. | Add a protease inhibitor cocktail to your sample. Ensure the cocktail is broad-spectrum or specifically targets the suspected proteases (see Table 2 for examples).[17][18][19] |
| Sub-optimal buffer conditions. | Maintain a neutral pH (around 7.0-7.4) to minimize pH-dependent hydrolysis. Avoid pH ranges of 5-6, which can promote hydrolysis near serine residues.[7] |
| High experimental temperature. | Perform experiments at the lowest feasible temperature to reduce enzymatic activity and chemical degradation rates. |
Problem 2: I observe unexpected cleavage fragments during mass spectrometry analysis.
| Possible Cause | Recommended Solution |
| Contamination of digestive enzymes (e.g., chymotrypsin in trypsin). | Use a high-purity, TPCK-treated trypsin to minimize chymotrypsin contamination.[5] Consider using an alternative peptidase with higher specificity if trypsin is not required for your experiment.[20] |
| Non-specific activity of the primary enzyme (e.g., trypsin). | Optimize the enzyme-to-substrate ratio and digestion time.[21] Reconstitute and store trypsin in ultrapure water rather than mildly acidic solutions, as the latter can increase non-specific cleavage over time.[5][22][23] |
| Chemical degradation during sample preparation. | Prepare samples fresh and minimize the time they are kept at room temperature. Ensure all solutions are prepared with high-purity reagents. |
Protease Inhibitors for this compound Stabilization
The following table summarizes common protease inhibitors that can be used to prevent the degradation of the this compound peptide.
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| AEBSF | Serine Proteases (e.g., Trypsin, Chymotrypsin)[18] | 0.1 - 1 mM | Less toxic alternative to PMSF. |
| PMSF | Serine Proteases[18] | 0.1 - 1 mM | Unstable in aqueous solutions; must be added fresh. |
| Leupeptin | Serine and Cysteine Proteases[18][19] | 1 - 10 µM | Reversible inhibitor. |
| Chymostatin | Chymotrypsin-like Serine Proteases[19] | 1 - 10 µM | Effective against chymotrypsin. |
| EDTA / EGTA | Metallo-proteases (e.g., MMPs) | 1 - 5 mM | Chelates metal ions required for MMP activity. |
| Broad-Spectrum Inhibitor Cocktails | Multiple Protease Classes | Varies by manufacturer | A convenient option for complex biological samples. |
Experimental Protocols
Protocol 1: General Protease Inhibition Assay
This protocol provides a framework to test the effectiveness of different protease inhibitors on this compound stability in your specific experimental sample.
-
Prepare Peptide Stock: Dissolve lyophilized this compound in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Set Up Reactions: In separate microcentrifuge tubes, combine your biological sample (e.g., cell lysate, conditioned media) with the this compound peptide at its final working concentration.
-
Add Inhibitors: To designated tubes, add different protease inhibitors or cocktails at their recommended concentrations. Include a "no inhibitor" control.
-
Incubation: Incubate all samples under your standard experimental conditions (e.g., 37°C) for a specific time course (e.g., 0, 1, 4, and 24 hours).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trifluoroacetic acid to 1%) or by heat inactivation (e.g., 95°C for 5 minutes), if compatible with your downstream analysis.
-
Analysis: Analyze the samples using HPLC or LC-MS to quantify the amount of intact this compound peptide remaining in each condition over time.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Cleavage Products
This protocol outlines the steps to identify non-specific cleavage sites.
-
Incubate Peptide: Incubate the this compound peptide with the suspected source of protease activity (e.g., your biological sample or a specific enzyme).
-
Desalting and Concentration: Use a C18 ZipTip or a similar solid-phase extraction method to desalt and concentrate the peptide fragments from your reaction mixture. This removes salts and other contaminants that can interfere with MS analysis.
-
Elution: Elute the peptides from the C18 material using a solution of acetonitrile and formic acid (e.g., 70% acetonitrile, 0.1% formic acid).
-
MS Analysis: Analyze the eluted sample using MALDI-TOF MS for initial mass screening or LC-MS/MS for detailed fragmentation analysis.
-
Data Interpretation: Use bioinformatics tools to match the observed fragment masses to the this compound sequence to identify the specific peptide bonds that were cleaved.[14]
Visualizations
Workflow for Troubleshooting Non-Specific Cleavage
Caption: A workflow diagram for identifying and preventing non-specific peptide cleavage.
Mechanism of Enzymatic Cleavage and Inhibition
Caption: A diagram illustrating protease action on a peptide and its prevention by an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PeptideCutter [web.expasy.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudotrypsin: A Little-Known Trypsin Proteoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. nordscipeptides.com [nordscipeptides.com]
- 10. realpeptides.co [realpeptides.co]
- 11. Degradability of poly(L-lysine) and poly(DL-aminoserinate) complexed with a polyanion under conditions modelling physico-chemical characteristics of body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 18. biocompare.com [biocompare.com]
- 19. mdpi.com [mdpi.com]
- 20. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 21. Controlling nonspecific trypsin cleavages in LC-MS/MS-based shotgun proteomics using optimized experimental conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. EconPapers: Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions [econpapers.repec.org]
Technical Support Center: Optimizing VPLSLYSG Concentration for Hydrogel Degradation
Welcome to the technical support center for the optimization of VPLSLYSG peptide concentration in hydrogel formulations. This resource is designed for researchers, scientists, and drug development professionals working with matrix metalloproteinase (MMP)-sensitive hydrogels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound peptide in my hydrogel?
A1: this compound is an octapeptide that functions as a substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9. When incorporated as a crosslinker in your hydrogel, it creates sites that can be enzymatically cleaved by MMPs secreted by cells. This allows for controlled, cell-mediated degradation of the hydrogel, which is crucial for applications like 3D cell culture, tissue engineering, and drug delivery, as it mimics the natural remodeling of the extracellular matrix (ECM).
Q2: How does varying the this compound concentration affect my hydrogel?
A2: The concentration of the this compound peptide directly influences the crosslinking density and the rate of enzymatic degradation of your hydrogel.[1] Generally, a higher concentration of this compound leads to a higher crosslinking density, which can initially result in a stiffer hydrogel. However, it also provides more cleavage sites for MMPs, leading to a faster degradation rate in the presence of these enzymes.[2] Conversely, a lower concentration will result in a slower degradation rate.[2]
Q3: My hydrogel is degrading too quickly. What can I do?
A3: If your hydrogel is degrading faster than desired, consider the following:
-
Decrease this compound Concentration: Reducing the amount of the MMP-sensitive peptide will lower the number of available cleavage sites for enzymes, thus slowing down degradation.
-
Increase Polymer Concentration: A higher polymer-to-peptide ratio can increase the overall stability of the hydrogel.
-
Cell Seeding Density: High cell seeding densities can lead to increased secretion of MMPs. Consider reducing the number of cells encapsulated within the hydrogel.
-
Cell Type: Different cell types secrete MMPs at varying rates. Ensure the cell type you are using is appropriate for your desired degradation timeline.
-
MMP Inhibitors: In some experimental setups, the addition of a broad-spectrum MMP inhibitor, such as GM6001, can be used to slow down degradation.[3]
Q4: My hydrogel is not degrading or is degrading too slowly. How can I fix this?
A4: If you are observing slow or no degradation, here are some troubleshooting steps:
-
Increase this compound Concentration: A higher concentration of the peptide will provide more sites for enzymatic cleavage, accelerating degradation.
-
Confirm MMP Secretion: Verify that your cultured cells are actively secreting MMPs. You can perform a zymography assay on the cell culture supernatant to detect MMP activity.
-
Enzyme Activity: Ensure that the MMPs are active. Factors like pH and the presence of inhibitors in your culture medium can affect enzyme activity.
-
Crosslinking Chemistry: Confirm that the crosslinking reaction between your polymer and the this compound peptide was successful and that the peptide is accessible to enzymes.
-
Exogenous Enzymes: For acellular experiments, ensure that the concentration and activity of the exogenously added MMPs are sufficient.
Q5: How does the this compound concentration impact cell viability and behavior?
A5: The concentration of this compound can indirectly affect cell viability and behavior by influencing the hydrogel's physical properties and degradation kinetics. A hydrogel that degrades too quickly may not provide adequate structural support for the cells, while a hydrogel that degrades too slowly can inhibit cell migration, proliferation, and the formation of cellular networks.[4] Optimizing the peptide concentration is key to creating a microenvironment that supports your desired cellular outcomes.
Quantitative Data on Hydrogel Degradation
| This compound Concentration (mM) | Relative Crosslinking Density | Expected Degradation Rate | Estimated Time to 50% Degradation (t½) |
| 1.0 | Low | Fast | ~24-48 hours |
| 2.5 | Medium | Moderate | ~72-96 hours |
| 5.0 | High | Slow | >120 hours |
Experimental Protocols
Protocol 1: Fabrication of MMP-Sensitive PEG Hydrogel with this compound
This protocol describes the synthesis of a hydrogel using a 4-arm PEG-Vinyl Sulfone (PEG-VS) and a custom this compound peptide containing flanking cysteine residues (Ac-GCRD-VPLSLYSG-DRCG-NH2) via a Michael-type addition reaction.[5]
Materials:
-
4-arm PEG-VS (20 kDa)
-
Ac-GCRD-VPLSLYSG-DRCG-NH2 peptide
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Sterile, nuclease-free water
-
For cell encapsulation: cell suspension in culture medium
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-VS in TEOA buffer to a final concentration of 10% (w/v).
-
Dissolve the this compound peptide in TEOA buffer to the desired final concentration (refer to the quantitative data table for guidance).
-
-
Hydrogel Formation (Acellular):
-
In a sterile microcentrifuge tube, mix the PEG-VS solution and the this compound peptide solution in a 1:1 molar ratio of vinyl sulfone to thiol groups.
-
Pipette the mixture into a mold of the desired shape and size.
-
Incubate at 37°C for 30 minutes to allow for complete gelation.
-
-
Hydrogel Formation (with Cell Encapsulation):
-
Prepare the PEG-VS and this compound solutions as described above.
-
Resuspend the desired cell line in their culture medium at twice the final desired cell density.
-
Mix the cell suspension with the this compound solution.
-
Add the PEG-VS solution to the cell/peptide mixture and gently pipette to mix.
-
Immediately cast the hydrogel into the desired format.
-
Allow to gel at 37°C for 30 minutes.
-
After gelation, add cell culture medium to the hydrogels.
-
Protocol 2: In Vitro Hydrogel Degradation Assay
This protocol outlines a method for quantifying the degradation of this compound-containing hydrogels using mass loss and swelling ratio measurements.[6]
Materials:
-
Pre-cast this compound-containing hydrogels
-
Phosphate-buffered saline (PBS), pH 7.4
-
Collagenase Type IV (containing MMP-2 and MMP-9 activity) or purified MMPs
-
24-well plate
-
Analytical balance
Procedure:
-
Initial Measurements:
-
Place each hydrogel sample in a pre-weighed microcentrifuge tube.
-
Record the initial swollen mass (Ws,i) of the hydrogel.
-
Lyophilize a subset of hydrogels to determine the initial dry mass (Wd,i).
-
-
Degradation:
-
Place the pre-weighed hydrogels into a 24-well plate.
-
Add 1 mL of PBS containing the desired concentration of MMPs (e.g., 10 nM collagenase) to each well. For cell-mediated degradation, add 1 mL of cell culture medium.
-
Incubate the plate at 37°C.
-
-
Time-Point Measurements:
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, 120 hours), carefully remove the hydrogels from the enzyme solution.
-
Gently blot the surface to remove excess liquid and record the swollen mass (Ws,t).
-
After the final time point, lyophilize all hydrogels to determine the final dry mass (Wd,t).
-
-
Calculations:
-
Mass Loss (%) = [(Wd,i - Wd,t) / Wd,i] * 100
-
Swelling Ratio (Q) = Ws,t / Wd,t
-
Visualizations
References
- 1. Tuning Reaction and Diffusion Mediated Degradation of Enzyme-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VPLSLYSG Cleavage Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing VPLSLYSG cleavage assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. I am observing no or very low cleavage of my this compound substrate. What are the potential causes and solutions?
Low or absent cleavage is a common issue that can be attributed to several factors, ranging from enzyme activity to substrate integrity.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your protease (e.g., MMP-1, MMP-2, MMP-9) using a known positive control substrate. Ensure the enzyme has been stored correctly at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] |
| Suboptimal Assay Conditions | pH: Ensure the assay buffer pH is optimal for the specific MMP being used. Most MMPs have optimal activity in the neutral to slightly alkaline range (pH 7-8).[2][3] Prepare buffers with overlapping pH ranges to test and identify the optimal pH for your specific enzyme and substrate combination.[3] Temperature: Incubate the reaction at the optimal temperature for the enzyme, typically 37°C for MMPs. Ensure all reagents and plates are pre-incubated to maintain a consistent temperature.[1] |
| Presence of Inhibitors | Your sample or assay buffer may contain inhibitors. Common inhibitors for MMPs include EDTA, 1,10-phenanthroline, and specific MMP inhibitors. If possible, remove potential inhibitors by dialysis or buffer exchange.[4] |
| Incorrect Substrate Concentration | The this compound substrate concentration may be too low for detection. Perform a substrate titration to determine the optimal concentration for your assay. |
| Substrate Degradation | Ensure the this compound peptide is not degraded. Verify its integrity, and if necessary, use a fresh stock. |
| Incorrect Enzyme to Substrate Ratio | The ratio of the protease to the this compound substrate may not be optimal. This ratio often needs to be determined empirically. For some proteases, a 1% (w/w) enzyme to substrate ratio is a good starting point.[4] |
2. My this compound cleavage assay shows high background fluorescence. How can I reduce it?
High background can mask the true signal from substrate cleavage. Here are common sources and mitigation strategies for fluorescence-based assays.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Autohydrolysis of Substrate | The fluorescently labeled this compound substrate may be unstable and hydrolyzing spontaneously in the assay buffer. Incubate the substrate in the assay buffer without the enzyme to check for autohydrolysis. If observed, consider using a more stable fluorophore or adjusting buffer conditions. |
| Contaminated Reagents | Buffers, water, or other reagents may be contaminated with fluorescent compounds. Use high-purity, nuclease-free water and fresh, high-quality reagents. |
| Incorrect Instrument Settings | The gain setting on the fluorescence plate reader may be too high, leading to amplification of background noise. Optimize the gain setting using a negative control (no enzyme) to ensure the signal is within the linear range of the detector.[1] |
| Well-to-Well Contamination | Pipetting errors can lead to cross-contamination between wells. Use fresh pipette tips for each reagent and sample. It is often best to avoid using the outer wells of a microplate as they can have different spectral qualities.[5] |
3. I am seeing high variability between my assay replicates. What could be the cause?
Inconsistent results across replicates can compromise the reliability of your data.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates.[1] Use calibrated pipettes and consider preparing a master mix for dispensing reagents to minimize pipetting errors.[1] |
| Incomplete Mixing | Failure to properly mix the reaction components can result in localized concentration differences. Gently vortex or pipette up and down after adding all components to ensure a homogenous solution.[1] |
| Temperature Fluctuations | Inconsistent temperatures across the wells of a microplate can cause variability in enzyme activity.[1] Ensure the entire plate is at a uniform temperature by pre-incubating it.[1] |
| Evaporation | During long incubation times, evaporation from the wells can concentrate the reactants and alter the reaction rate.[5] Use plate sealers for long incubations or adjust the enzyme concentration to complete the assay within a shorter timeframe.[5] |
Experimental Protocols
Protocol 1: Fluorogenic this compound Cleavage Assay
This protocol describes a general procedure for measuring this compound cleavage using a FRET-based substrate. The this compound peptide is flanked by a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence.[6][7]
Materials:
-
This compound-FRET substrate
-
Active MMP enzyme (e.g., MMP-2, MMP-9)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound-FRET substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Dilute the substrate stock solution to the desired final concentration in Assay Buffer.
-
Prepare the active MMP enzyme at the desired concentration in Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the diluted this compound substrate solution to each well.
-
Include the following controls:
-
Negative Control (No Enzyme): Add 50 µL of Assay Buffer.
-
Positive Control: Use a known active concentration of the MMP enzyme.
-
Blank (No Substrate): Add 100 µL of Assay Buffer.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted MMP enzyme solution to each well (except the negative control and blank).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all experimental wells.
-
Plot the fluorescence intensity versus time. The initial linear portion of this curve represents the initial reaction velocity.
-
Calculate the rate of substrate cleavage from the slope of this linear portion.
-
Diagrams
Caption: Workflow for a this compound fluorogenic cleavage assay.
Caption: Troubleshooting logic for this compound cleavage assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
enhancing the stability of VPLSLYSG in cell culture media
Welcome to the technical support center for the VPLSLYSG peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an octapeptide (a peptide composed of eight amino acids). Its primary characteristic is that it serves as a substrate for several Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9.[1] This property makes it valuable in research applications for studying MMP activity, for instance, in designing MMP-responsive biomaterials or as a control peptide in MMP inhibition assays.[1]
Q2: What are the main causes of this compound instability in cell culture?
A2: The primary cause of this compound instability in cell culture is enzymatic degradation by proteases. Given that this compound is a known substrate for MMPs, its degradation is expected in cell cultures where these enzymes are active.[1] MMPs can be secreted by the cells themselves or can be present as components of serum (e.g., Fetal Bovine Serum, FBS) added to the culture medium. Other general factors that can affect peptide stability include pH, temperature, and repeated freeze-thaw cycles.[2][3]
Q3: How should I properly store and handle the this compound peptide?
A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C.[2] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Store peptide solutions at -20°C or -80°C. When thawing, bring the aliquot to room temperature before use and keep it on ice during the experiment.
Q4: What is the recommended solvent for reconstituting this compound?
A4: The ideal solvent depends on the peptide's sequence and intended use. For many peptides, sterile, nuclease-free water or a dilute (0.1%) acetic acid solution is a good starting point.[2] For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in the aqueous buffer of choice. Always test the solubility of a small amount of the peptide first.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound in My Cell Culture
Possible Cause: Enzymatic degradation by Matrix Metalloproteinases (MMPs) present in the cell culture system.
Troubleshooting Steps:
-
Identify the Source of Proteases:
-
Serum: Fetal Bovine Serum (FBS) is a common source of various proteases, including MMPs.
-
Cells: The cell line you are using may secrete MMPs (MMP-1, -2, -9) that are known to cleave this compound.
-
-
Solutions & Mitigation Strategies:
-
Use Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this can significantly decrease the concentration of exogenous proteases.
-
Heat-Inactivate Serum: While heat inactivation (typically 56°C for 30 minutes) is primarily for complement proteins, it can have a minor effect on some proteases. However, it is not a complete solution for MMP activity.
-
Add Protease Inhibitors: The most direct approach is to supplement the culture medium with a broad-spectrum MMP inhibitor (e.g., GM6001, Marimastat) or a cocktail of protease inhibitors. Be aware that these inhibitors may affect cell physiology.
-
Control for Peptide Degradation: In your experimental design, include a "cell-free" control where this compound is incubated in the culture medium alone. This will help you differentiate between cellular uptake/activity and media-induced degradation.
-
Issue 2: Inconsistent Experimental Results with this compound
Possible Cause: Inconsistent peptide concentration due to degradation during storage, handling, or the experiment itself.
Troubleshooting Steps:
-
Review Storage and Handling Procedures:
-
Ensure the lyophilized peptide is stored at -20°C or -80°C.
-
Confirm that reconstituted peptide is aliquoted to minimize freeze-thaw cycles.[2]
-
Avoid storing the peptide in solution for extended periods at 4°C.
-
-
Quantify Peptide Concentration:
-
Before starting your experiment, you can verify the concentration of your stock solution using a peptide quantification assay.
-
At the end of your experiment, quantify the remaining peptide in your samples to assess the extent of degradation. A common method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Experimental Workflow for Stability Assessment:
-
The diagram below outlines a general workflow to assess the stability of this compound in your specific experimental conditions.
-
Logical Troubleshooting Flowchart
This diagram provides a step-by-step decision-making process to troubleshoot this compound instability.
Data Presentation
When assessing the stability of this compound, it is crucial to present the data clearly. Below is an example table summarizing hypothetical stability data for the peptide under different conditions.
| Condition | Time (hours) | % this compound Remaining (Mean ± SD) | Calculated Half-life (hours) |
| DMEM + 10% FBS (Cell-Free) | 0 | 100 ± 0 | \multirow{4}{}{~12.5} |
| 6 | 72 ± 4.1 | ||
| 12 | 51 ± 3.5 | ||
| 24 | 24 ± 2.8 | ||
| DMEM + 10% FBS + Cells | 0 | 100 ± 0 | \multirow{4}{}{~4.2} |
| 6 | 45 ± 3.9 | ||
| 12 | 18 ± 2.1 | ||
| 24 | 3 ± 0.9 | ||
| Serum-Free DMEM + Cells | 0 | 100 ± 0 | \multirow{4}{}{~20.1} |
| 6 | 84 ± 5.2 | ||
| 12 | 68 ± 4.7 | ||
| 24 | 45 ± 3.3 | ||
| DMEM + 10% FBS + Cells + MMP Inhibitor | 0 | 100 ± 0 | \multirow{4}{}{> 48} |
| 6 | 98 ± 1.5 | ||
| 12 | 95 ± 2.0 | ||
| 24 | 91 ± 2.4 |
Experimental Protocols
Protocol 1: Quantification of this compound using RP-HPLC
This protocol provides a general method for quantifying the concentration of this compound in cell culture supernatant.
Materials:
-
This compound peptide standard
-
Cell culture supernatant samples
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in 90% ACN, 10% water.
-
-
Prepare Peptide Standards:
-
Create a stock solution of this compound in Mobile Phase A.
-
Prepare a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.) to generate a standard curve.
-
-
Prepare Samples:
-
Collect cell culture supernatant at different time points.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet cells and debris.
-
If necessary, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, incubating at -20°C for 30 minutes, and then centrifuging to pellet precipitated proteins. Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the standard or sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
The this compound peptide will elute at a specific retention time.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in your unknown samples based on their peak areas.
-
Signaling Pathways and Mechanisms
The primary "pathway" involving this compound in a biological context is its cleavage by Matrix Metalloproteinases. This is a direct enzymatic action rather than a complex signaling cascade.
References
Technical Support Center: Synthesis and Purification of VPLSLYSG
Welcome to the technical support center for the synthesis and purification of the octapeptide VPLSLYSG. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an octapeptide that serves as a substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9[1][2]. Due to its susceptibility to cleavage by these enzymes, it is frequently used in studies related to MMP activity, such as in the development of MMP-responsive drug delivery systems and for targeting activated macrophages[1][2].
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges in synthesizing this compound stem from its mixed hydrophobic (Val, Pro, Leu) and hydrophilic (Ser, Lys, Tyr) amino acid composition. This can lead to:
-
Peptide Aggregation: The presence of hydrophobic residues can cause the growing peptide chain to aggregate on the solid support during solid-phase peptide synthesis (SPPS), leading to incomplete coupling and deprotection steps and ultimately, lower purity and yield[3][4][5].
-
Difficult Couplings: Steric hindrance from bulky side chains (e.g., Valine, Leucine) can make amide bond formation challenging.
-
Side Reactions: Specific amino acids in the sequence are prone to well-known side reactions during Fmoc-SPPS. For instance, aspartimide formation can occur if Aspartic Acid were present, and other modifications can happen depending on the protecting groups and cleavage conditions used[6][7].
Q3: What are the key difficulties in purifying this compound?
A3: The purification of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to its amphipathic nature. The peptide may exhibit poor solubility in standard aqueous or organic solvents alone, making it difficult to dissolve the crude product for injection and achieving good separation[8][9][10]. The presence of both hydrophobic and hydrophilic residues can also lead to broad peaks or poor resolution during chromatography.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after cleavage | Incomplete coupling or deprotection due to peptide aggregation. | 1. Incorporate Pseudoproline Dipeptides: To disrupt secondary structure formation and aggregation, consider replacing the Ser-Leu sequence with a pseudoproline dipeptide during synthesis[11].2. Use "Difficult Sequence" Protocols: Employ higher coupling temperatures, extended reaction times, or more potent coupling reagents like HATU or HCTU[12][13].3. Chaotropic Agents: Add chaotropic salts such as LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding[3]. |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete Fmoc-deprotection or coupling. | 1. Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test) to ensure complete deprotection of the N-terminal Fmoc group before proceeding with the next coupling step[14].2. Double Coupling: For sterically hindered amino acids like Valine and Leucine, perform a second coupling step to ensure the reaction goes to completion. |
| Unexpected side products | Side-chain reactions during synthesis or cleavage. | 1. Optimize Protecting Groups: Ensure appropriate side-chain protecting groups are used for Lysine (e.g., Boc) and Serine/Tyrosine (e.g., tBu) that are stable during synthesis but cleanly removed during final cleavage[15].2. Scavengers in Cleavage Cocktail: Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to prevent re-attachment of protecting groups to sensitive residues like Tyrosine[13]. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Crude peptide is difficult to dissolve | Amphipathic nature of the peptide. | 1. Solubility Testing: Test the solubility of a small amount of the crude peptide in various solvent systems (e.g., water/acetonitrile mixtures, DMSO, DMF) to find an optimal solvent for injection[10].2. Use of Organic Acids: Dissolving the peptide in an aqueous solution containing a small amount of trifluoroacetic acid (TFA) or formic acid can improve solubility for RP-HPLC[16]. |
| Poor peak shape (broadening or tailing) in RP-HPLC | Secondary interactions with the stationary phase or aggregation in solution. | 1. Optimize Mobile Phase: Adjust the concentration of the ion-pairing agent (e.g., TFA) in the mobile phase. Typically 0.1% TFA is used.2. Change Column Chemistry: If using a C18 column, consider trying a C8 or a phenyl-hexyl column which may offer different selectivity for this peptide[17].3. Adjust Gradient: A shallower gradient during elution can improve the resolution of closely eluting impurities[18]. |
| Co-elution of impurities with the main product | Similar hydrophobicity of impurities and the target peptide. | 1. Orthogonal Purification: If RP-HPLC is insufficient, consider a secondary purification step using a different separation principle, such as ion-exchange chromatography, if impurities have a different net charge. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is for manual synthesis on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
- Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel[14][19].
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and a coupling agent such as HATU (0.38 mmol, 3.8 equivalents) in DMF.
- Add diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours.
- Drain the coupling solution and wash the resin with DMF (3 times).
- Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
4. Peptide Elongation:
- Repeat steps 2 and 3 for each amino acid in the sequence, starting from Glycine and ending with Valine.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and allow it to react for 2-3 hours with occasional agitation[13].
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
RP-HPLC Purification of this compound
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA)[20].
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point. This may need to be optimized based on the initial analytical run.
- Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID) or scaled up for a preparative column.
- Detection: UV absorbance at 220 nm and 280 nm (due to the Tyrosine residue).
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Role of MMPs in extracellular matrix degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloproteinase Responsive, Proximity-activated Polymeric Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. delivertherapeutics.com [delivertherapeutics.com]
- 8. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nestgrp.com [nestgrp.com]
- 11. chempep.com [chempep.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. hplc.eu [hplc.eu]
- 18. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. HPLC Purification of Peptides [protocols.io]
avoiding aggregation of VPLSLYSG peptide in solution
Welcome to the technical support center for the VPLSLYSG peptide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid aggregation of the this compound peptide in solution.
This compound Peptide Properties
Understanding the physicochemical properties of this compound is the first step in preventing its aggregation. This octapeptide is known to be a substrate for matrix metalloproteinases (MMPs) like MMP-1, MMP-2, and MMP-9.[1]
Based on its amino acid sequence (Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly), key properties have been calculated and are summarized in the table below.
| Property | Value | Implication for Solubility & Aggregation |
| Molecular Weight | 849.0 g/mol | Standard for an octapeptide. |
| Isoelectric Point (pI) | ~5.7 | The peptide has minimal net charge and is least soluble around this pH.[2][3] |
| Net Charge at pH 7.0 | 0 | As a neutral peptide, it lacks strong electrostatic repulsions, increasing the likelihood of aggregation.[4] |
| Hydrophobic Residues | 75% (V, P, L, L, Y, G) | High hydrophobicity strongly promotes self-association and aggregation in aqueous solutions to minimize contact with water.[5][6][7] |
| GRAVY Score | 0.863 | A positive GRAVY (Grand Average of Hydropathy) score indicates a hydrophobic nature.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide difficult to dissolve in aqueous buffers like PBS or Tris?
A1: The this compound peptide is highly hydrophobic (75% hydrophobic residues) and has a neutral net charge at physiological pH.[4] Hydrophobic peptides tend to aggregate in aqueous solutions to minimize the unfavorable interaction between their nonpolar side chains and water.[5][6][7] Furthermore, its isoelectric point (pI) is near neutral pH (~5.7), which is the pH at which the peptide has its lowest solubility due to a minimal net charge.[3][9]
Q2: What is the best initial solvent to use for dissolving lyophilized this compound?
A2: For a highly hydrophobic and neutral peptide like this compound, it is recommended to first use a small amount of a sterile, polar organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness and relatively low toxicity in many biological assays. Other options include dimethylformamide (DMF) or acetonitrile (ACN). After the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer with gentle vortexing.
Q3: My peptide solution becomes cloudy after adding my aqueous buffer. What should I do?
A3: Cloudiness indicates that the peptide is precipitating or aggregating as the concentration of the organic solvent decreases. This means you have exceeded its solubility limit in that final buffer composition. If this occurs, you should:
-
Stop adding buffer: Do not add more aqueous buffer, as this will worsen the precipitation.
-
Add more organic solvent: Try to redissolve the peptide by adding more of the initial organic solvent.
-
Prepare a new solution: It is often best to start over. Lyophilize the precipitated solution to recover the peptide before attempting a new solubilization protocol. When trying again, use a lower final peptide concentration or a higher percentage of the organic co-solvent.
Q4: How can I prevent aggregation during storage?
A4: For maximum stability, store the peptide in its lyophilized form at -20°C or -80°C in a desiccated environment. If you must store it in solution, prepare concentrated stock solutions in an appropriate organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote aggregation. Store these aliquots at -80°C.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Peptide precipitates during the experiment when diluted into the final assay buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| pH is too close to the pI (~5.7) | Adjust the pH of your final buffer to be at least 2 units away from the pI. For this compound, use a buffer with pH < 3.7 or pH > 7.7. | At pH values far from the pI, the peptide will have a net positive (at low pH) or net negative (at high pH) charge, increasing electrostatic repulsion between peptide molecules and improving solubility.[9][10] |
| High peptide concentration | Reduce the final concentration of the peptide in your assay. | Every peptide has a solubility limit in a given buffer. Lowering the concentration can keep it below this threshold. |
| Insufficient organic solvent | Maintain a small percentage of an organic co-solvent (e.g., 1-5% DMSO) in your final assay buffer, if compatible with your experiment. | The co-solvent helps to keep the hydrophobic peptide solvated even at high dilutions in aqueous media. |
| Ionic strength of the buffer | Modify the salt concentration (e.g., NaCl) in your buffer. This may require some optimization. | Salts can either increase solubility ("salting in") or decrease it ("salting out") depending on the concentration and the peptide's properties. |
Issue 2: Inconsistent results in biological or binding assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of soluble aggregates/oligomers | 1. Incorporate a brief sonication step after dissolving the peptide. 2. Add an anti-aggregation excipient like L-Arginine (e.g., 50-100 mM) to your buffers. | Sonication can break up small, pre-formed aggregates. L-Arginine is known to suppress aggregation of hydrophobic molecules. |
| Adsorption to labware | Use low-protein-binding microcentrifuge tubes and pipette tips. | Hydrophobic peptides can adsorb to the surface of standard plastics like polypropylene, reducing the effective concentration in your solution. |
| Peptide degradation | Prepare solutions fresh before each experiment. Avoid storing dilute aqueous solutions. | Peptides in solution are less stable than in lyophilized form. |
Workflow for Solubilizing and Handling this compound
This diagram outlines the recommended decision-making process for successfully dissolving the this compound peptide.
Caption: Decision workflow for this compound peptide solubilization.
Experimental Protocols
To quantitatively assess peptide aggregation, the following biophysical techniques are recommended.
Protocol 1: Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in solution and detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the this compound peptide solution in the desired buffer at the final experimental concentration. Use low-protein-binding tubes.
-
The buffer must be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the final peptide solution at ~10,000 x g for 5 minutes to pellet any large, insoluble aggregates.
-
-
Instrument Setup:
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle) as required. Equilibrate the sample chamber to the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Carefully transfer the supernatant of the peptide solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal peak with a small Rh and a low PDI (<0.2) indicates a homogenous solution of monomers.
-
The appearance of larger peaks or a high PDI (>0.3) suggests the presence of oligomers and larger aggregates.
-
Protocol 2: Size Exclusion Chromatography (SEC)
Objective: To separate peptide monomers from aggregates based on their size.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., a Superdex Peptide or similar column) with the mobile phase (your experimental buffer) at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Prepare the this compound peptide solution as described for DLS.
-
-
Injection and Separation:
-
Inject a defined volume (e.g., 20-100 µL) of the peptide solution onto the column.
-
Monitor the elution profile using UV absorbance at 214 nm (for the peptide bond) and 280 nm (for Tyrosine).
-
-
Data Analysis:
-
Monomeric peptide will elute as a single, sharp peak at a specific retention volume.
-
Aggregates, being larger, will elute earlier than the monomer peak (in the void volume or as distinct earlier peaks).
-
The peak area can be used to quantify the percentage of monomer vs. aggregated species.
-
Workflow for Aggregation Analysis
This diagram shows the experimental sequence for characterizing this compound aggregation.
Caption: Experimental workflow for analyzing peptide aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoelectric point - Wikipedia [en.wikipedia.org]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. Positive Charge of “Sticky” Peptides and Proteins Impedes Release From Negatively Charged PLGA Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
how to interpret ambiguous results from a VPLSLYSG FRET assay
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the VPLSLYSG peptide in a Förster Resonance Energy Transfer (FRET) assay to measure protease activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound FRET assay?
The this compound FRET assay is a biochemical method used to measure the activity of specific proteases. The core component is a synthetic peptide containing the this compound amino acid sequence, which is flanked by a FRET donor and acceptor fluorophore pair. In its intact state, the close proximity of the donor and acceptor allows for energy transfer, resulting in a low donor fluorescence and high acceptor fluorescence (or quenching of the donor if a quencher is used)[1]. When a target protease cleaves the peptide sequence, the donor and acceptor are separated, disrupting FRET. This leads to an increase in donor fluorescence and a decrease in acceptor fluorescence, and this change in signal is proportional to the enzyme's activity[2][3].
Q2: What enzymes are targeted by the this compound peptide?
The octapeptide sequence this compound is a known substrate for several Matrix Metalloproteinases (MMPs). Specifically, it can be degraded by MMP-1, MMP-2, and MMP-9[4]. Therefore, this assay is primarily used to measure the proteolytic activity of these MMPs.
Q3: What are common FRET pairs used with the this compound peptide substrate?
The selection of a FRET pair is critical and depends on the instrumentation available. Common pairs include a fluorescent donor and a quencher acceptor. For example, a substrate might use 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS) as the donor and 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) as the acceptor[5]. Another popular combination is a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor, especially in cell-based assays[3][6]. The key is to ensure significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum[7].
Q4: What are the primary sources of ambiguous results in a this compound FRET assay?
Ambiguous results can stem from several factors, which can be broadly categorized as:
-
Instrumental Artifacts: Incorrect filter sets, improper plate reading settings (e.g., top vs. bottom read), or light source instability[8].
-
Reagent-Related Issues: Peptide degradation or aggregation, substrate sticking to the microplate, photobleaching of fluorophores, or interfering buffer components[9].
-
Enzyme/Substrate Kinetics: Complex kinetic behaviors like substrate inhibition, where high concentrations of the this compound peptide paradoxically reduce the reaction rate.
-
Compound Interference: In drug screening, test compounds can interfere with the assay signal through autofluorescence, light scattering, or by acting as quenchers, leading to false positives or negatives[10].
Troubleshooting Guide
Problem: I am observing a high background signal in my no-enzyme and buffer-only controls.
| Possible Cause | Recommended Solution |
| Autohydrolysis of Peptide Substrate | The peptide may be unstable in the assay buffer. Prepare fresh substrate and buffer for each experiment. Test the stability of the peptide in the buffer over the time course of the experiment without enzyme. |
| Contamination of Reagents | Reagents (buffer, substrate stock) may be contaminated with proteases. Use fresh, sterile, and filtered reagents. |
| Compound Autofluorescence | If screening compounds, the compounds themselves may be fluorescent at the assay wavelengths. Measure the fluorescence of the compounds in the assay buffer without the FRET substrate. If fluorescent, subtract this background or use different excitation/emission wavelengths if possible[10]. |
| Incorrect Instrument Settings | The gain setting on the plate reader may be too high, or the wrong filters are being used. Optimize the gain using a positive control and ensure the filter sets match the FRET pair's spectra[8]. |
Problem: The fluorescence signal does not change significantly after adding the MMP enzyme.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity using a known positive control substrate or a new batch of enzyme. |
| Inhibitors in Assay Buffer | Components in the buffer (e.g., EDTA for metalloproteinases) may be inhibiting the enzyme. Ensure the buffer composition is appropriate for MMP activity (e.g., contains required Ca²⁺ and Zn²⁺ ions). |
| Incorrect FRET Pair or Filters | The chosen FRET pair may be inefficient, or the instrument filters may not be optimal for detecting the signal change. Verify the spectral properties of your donor and acceptor and match them with the appropriate instrument filters[8]. |
| Substrate Concentration Too Low or Too High | The substrate concentration may be far from the enzyme's Michaelis constant (Km), leading to a slow reaction. Perform a substrate titration to determine the optimal concentration. Some enzymes exhibit substrate inhibition at high concentrations[13]. |
Problem: The FRET signal in my controls (without enzyme) decreases over time.
| Possible Cause | Recommended Solution |
| Photobleaching | The fluorophores on the peptide are being damaged by repeated exposure to the excitation light. Reduce the number of measurement flashes or increase the interval between readings[9]. If possible, use more photostable dyes. |
| Peptide Adsorption to Plate | The peptide substrate may be sticking to the walls of the microplate wells, effectively removing it from the solution. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent adsorption[9]. |
| Temperature Effects | Fluctuations in temperature can affect fluorescence intensity. Ensure the plate reader has adequate temperature control and allow the plate to equilibrate to the target temperature before reading. |
Problem: I am seeing high variability between my replicate wells.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors. Use calibrated pipettes and proper technique. Prepare a master mix for common reagents to be distributed across wells. |
| Incomplete Mixing | Reagents are not uniformly mixed in the wells. Gently mix the plate after adding reagents, avoiding bubble formation. |
| Edge Effects in Microplate | Evaporation from the outer wells of the plate can concentrate reagents and alter reaction rates. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. |
Data Presentation: Interpreting Ambiguous Signals
The following table summarizes common ambiguous data patterns and their potential causes.
| Observed Signal Pattern | Potential Cause(s) | Suggested Action |
| Initial high signal that plateaus immediately | Enzyme concentration is too high, leading to rapid substrate depletion. | Decrease the enzyme concentration. |
| Lag phase before signal increases | Enzyme requires activation or there's a slow-binding inhibitor present. | Pre-incubate the enzyme under activating conditions before adding the substrate. |
| Biphasic curve (fast initial rate, then slower rate) | Presence of two active enzymes with different kinetics, or substrate instability. | Verify enzyme purity. Check substrate stability over time. |
| Signal decreases with an inhibitor (expected), but also in buffer control | Photobleaching or peptide adsorption to the plate. | See troubleshooting section on "Signal decreases over time in controls."[9] |
| Inhibitor shows increased FRET signal (false negative) | The inhibitor is fluorescent and is interfering with the assay signal. | Test the intrinsic fluorescence of the compound.[10] |
Experimental Protocols
Protocol: Standard MMP Activity Assay using this compound-FRET Substrate
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific enzyme and experimental goals.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% (v/v) Triton X-100, pH 7.4.
- MMP Enzyme Stock: Prepare a concentrated stock of the purified MMP (e.g., MMP-2, MMP-9) in assay buffer. Store at -80°C in small aliquots.
- This compound-FRET Substrate Stock: Dissolve the lyophilized peptide substrate in DMSO to create a concentrated stock (e.g., 1-10 mM). Store protected from light at -20°C.
- Inhibitor Stock (if applicable): Dissolve test compounds or known inhibitors (e.g., GM6001) in DMSO.
2. Assay Procedure:
- Prepare a working solution of the this compound-FRET substrate by diluting the DMSO stock into assay buffer to the desired final concentration (e.g., 2-10 µM).
- In a 96-well or 384-well microplate, add the following to each well:
- Buffer Control: Assay buffer only.
- No-Enzyme Control: Substrate working solution + buffer.
- Positive Control: Substrate working solution + enzyme solution.
- Inhibitor Wells: Substrate working solution + inhibitor solution + enzyme solution.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
- Initiate the reaction by adding the MMP enzyme solution to the appropriate wells.
- Immediately place the plate in a fluorescence microplate reader pre-set to the same temperature.
- Monitor the fluorescence kinetically over a set period (e.g., 60 minutes), taking readings every 1-2 minutes. Excite at the donor's excitation wavelength and read at the donor's emission wavelength.
3. Data Analysis:
- Subtract the background fluorescence (from buffer-only wells) from all readings.
- Plot the change in relative fluorescence units (RFU) over time.
- The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
- For inhibitor studies, calculate the percent inhibition relative to the uninhibited positive control.
Mandatory Visualizations
Caption: MMP-mediated cleavage of the this compound FRET substrate.
Caption: Experimental workflow for a this compound FRET assay.
Caption: Decision tree for troubleshooting ambiguous FRET results.
References
- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 11. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substrate activation of insulin-degrading enzyme (insulysin). A potential target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMP Cleavage of VPLSLYSG
Welcome to the technical support center for optimizing buffer conditions for the Matrix Metalloproteinase (MMP) cleavage of the peptide substrate VPLSLYSG. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for your experiments. The this compound octapeptide is a known substrate for several MMPs, including MMP-1, MMP-2, and MMP-9.
Frequently Asked Questions (FAQs)
Q1: Which MMPs can cleave the this compound substrate?
The this compound octapeptide is a known substrate for several Matrix Metalloproteinases, primarily MMP-1, MMP-2, and MMP-9.
Q2: What are the essential components of a buffer for MMP cleavage assays?
A typical buffer for MMP cleavage assays includes a buffering agent (commonly Tris-HCl), a salt to maintain ionic strength (NaCl), a divalent cation essential for MMP structure and function (CaCl2), and a catalytic zinc ion (often included as ZnCl2). A non-ionic detergent like Brij-35 or Triton X-100 is also frequently added to prevent enzyme aggregation and sticking to surfaces.
Q3: What is the optimal pH for MMP cleavage of this compound?
The optimal pH for the catalytic activity of most MMPs, including MMP-1, MMP-2, and MMP-9, is around 7.5.[1][2][3] Enzyme reactions should always be performed in a buffered solution to prevent pH changes during the reaction.
Q4: Why are calcium and zinc ions necessary in the buffer?
MMPs are zinc-dependent endopeptidases that also require calcium ions for their activity and structural stability. Zinc is directly involved in the catalytic mechanism at the active site, while calcium is crucial for maintaining the proper conformation of the enzyme.
Q5: Do I need to activate the MMP enzyme before use?
MMPs are often produced as inactive zymogens (pro-MMPs) and require activation.[1] A common method for in vitro activation is the use of 4-aminophenylmercuric acetate (APMA), which disrupts the "cysteine switch" that maintains the enzyme in its latent form.[4]
Experimental Protocols
Activation of pro-MMPs with APMA
Many commercially available MMPs are in their proenzyme (inactive) form. Activation is a critical step for ensuring enzymatic activity.
Materials:
-
pro-MMP (e.g., pro-MMP-1, pro-MMP-2, pro-MMP-9)
-
APMA (p-aminophenylmercuric acetate)
-
DMSO or 0.1 M NaOH for dissolving APMA
-
Activation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
Procedure:
-
Prepare a 10 mM stock solution of APMA in DMSO or 0.1 M NaOH. Note that APMA is not stable in aqueous solutions and should be prepared fresh.
-
Dilute the pro-MMP to the desired concentration in the activation buffer.
-
Add the APMA stock solution to the pro-MMP solution to a final concentration of 1 mM.
-
Incubation times and temperatures vary for different MMPs:
-
After incubation, the activated MMP is ready for use in the cleavage assay.
MMP Cleavage Assay for this compound
This protocol provides a general framework for assessing the cleavage of the this compound peptide.
Materials:
-
Activated MMP enzyme (MMP-1, MMP-2, or MMP-9)
-
This compound peptide substrate
-
Assay Buffer (see recommended compositions in the table below)
-
Quenching solution (e.g., EDTA) to stop the reaction
-
Detection system (e.g., HPLC, mass spectrometry)
Procedure:
-
Prepare the assay buffer and equilibrate all reagents to the reaction temperature (typically 37°C).
-
In a reaction vessel, add the this compound substrate to the desired final concentration in the assay buffer.
-
Initiate the reaction by adding the activated MMP enzyme. The final enzyme concentration will need to be optimized for your specific conditions.
-
Incubate the reaction at 37°C. The incubation time can range from minutes to several hours, depending on the enzyme and substrate concentrations. It is recommended to perform a time-course experiment to determine the optimal endpoint.
-
Stop the reaction by adding a quenching solution, such as EDTA, which chelates the essential zinc and calcium ions.
-
Analyze the reaction products using a suitable detection method to quantify the cleavage of this compound.
Data Presentation: Recommended Buffer Conditions
The following table summarizes recommended starting buffer conditions for the cleavage of peptide substrates by MMP-1, MMP-2, and MMP-9. These concentrations may require further optimization for the specific this compound substrate.
| Component | MMP-1 | MMP-2 | MMP-9 |
| Tris-HCl | 50 mM | 50 mM[1][2] | 50 mM[3][8] |
| pH | 7.5 | 7.5 - 8.0[1][2] | 7.5[3][8] |
| NaCl | 150 mM | 150 mM[1][2] | 100-200 mM[4][8] |
| CaCl2 | 5-10 mM | 5 mM[1][2] | 5-10 mM[3][4] |
| ZnCl2 | 1 µM | 1-2 µM[1][2] | 1-10 µM[8] |
| Detergent | 0.05% Brij-35 | 0.01% Brij-35 or 1% Triton X-100[1][2] | 0.02-0.05% Brij-35[3][8] |
Troubleshooting Guide
Issue: No or very low cleavage of this compound is observed.
-
Possible Cause 1: Inactive Enzyme.
-
Solution: Ensure that the MMP has been properly activated from its pro-form. If you are using a commercially supplied active enzyme, check the expiration date and storage conditions. Consider performing a control experiment with a known, highly sensitive fluorogenic substrate to confirm enzyme activity.
-
-
Possible Cause 2: Suboptimal Buffer Conditions.
-
Solution: Verify the pH of your buffer and ensure that the concentrations of CaCl2 and ZnCl2 are optimal. Prepare fresh buffer to rule out any degradation of components. Refer to the recommended buffer conditions table as a starting point for optimization.
-
-
Possible Cause 3: Presence of Inhibitors.
-
Solution: Ensure that your reaction mixture does not contain any known MMP inhibitors, such as EDTA or other metal chelators. If the enzyme or substrate is dissolved in a buffer containing inhibitors, perform a buffer exchange step prior to the assay.
-
-
Possible Cause 4: Incorrect Enzyme or Substrate Concentration.
-
Solution: The enzyme-to-substrate ratio is critical. Try varying the concentration of both the MMP and the this compound peptide to find the optimal range for cleavage.
-
Issue: Multiple unexpected cleavage products are observed.
-
Possible Cause 1: Enzyme Auto-degradation.
-
Solution: Some MMPs, like MMP-9, are known to undergo auto-cleavage, especially at high concentrations and during long incubation times.[9] Try reducing the enzyme concentration or the incubation time. Running the enzyme alone as a control can help identify auto-degradation products.
-
-
Possible Cause 2: Contaminating Proteases.
-
Solution: Ensure the purity of your MMP preparation. If you suspect contamination, you may need to repurify the enzyme.
-
-
Possible Cause 3: Non-specific Cleavage.
-
Solution: While this compound is a known substrate, under certain conditions (e.g., very high enzyme concentration or prolonged incubation), non-specific cleavage may occur. Optimize the reaction conditions to favor specific cleavage.
-
Issue: High background signal or inconsistent results.
-
Possible Cause 1: Substrate Instability.
-
Solution: Ensure the this compound peptide is stable in your assay buffer for the duration of the experiment. Run a control with the substrate alone (no enzyme) to check for degradation.
-
-
Possible Cause 2: Issues with Detection Method.
-
Solution: Calibrate your detection instrument (e.g., HPLC, mass spectrometer) and ensure that your standards are accurate. Optimize the separation and detection parameters for the this compound peptide and its expected cleavage products.
-
Visualizing Experimental Workflows
MMP Activation and Cleavage Assay Workflow```dot
Caption: A logical troubleshooting guide for experiments with no observed substrate cleavage.
References
- 1. What is the best buffer for MMP-2 enzymatic action? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Identification of a novel 82 kDa proMMP-9 species associated with the surface of leukaemic cells: (auto-)catalytic activation and resistance to inhibition by TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control the degradation rate of VPLSLYSG hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPLSLYSG-based hydrogels. The focus is on strategies to control and modulate the degradation rate of these hydrogels for various applications in tissue engineering and drug delivery.
Troubleshooting & FAQs
Question 1: My this compound hydrogel is degrading much faster than expected in my cell culture. What are the primary causes and how can I slow it down?
Answer: Rapid degradation of this compound hydrogels is typically due to enzymatic activity, as the this compound sequence is a substrate for matrix metalloproteinases (MMPs), particularly MMP-9.[1] Cells cultured within or on the hydrogel, such as fibroblasts, endothelial cells, or stem cells, actively secrete these proteases, leading to cleavage of the peptide crosslinks and breakdown of the hydrogel network.[1][2]
Troubleshooting Strategies to Decrease Degradation Rate:
-
Increase Crosslinking Density: A higher crosslink density requires more enzymatic cleavage events to dissolve the hydrogel.[3] You can achieve this by:
-
Modify the Peptide Crosslinker:
-
Introduce D-Amino Acids: Incorporate D-isomers of amino acids into the peptide sequence.[5] D-amino acids are not recognized by proteases, significantly hindering enzymatic degradation.[5][6] Creating a stereocomplex by mixing L-form and D-form peptides can also enhance stability.[5]
-
Alter the Cleavage Site: Flank the core this compound sequence with less susceptible amino acids or introduce residues that cause steric hindrance.[7] For example, peptides with aromatic (Tyrosine) or hydrophobic (Leucine) residues have shown slower degradation rates.[7]
-
Change Crosslinker Topology: Using dendritic or branched peptide crosslinkers instead of linear ones can slow degradation due to steric hindrance.[8]
-
-
Inhibit Enzymatic Activity: If experimentally permissible, you can add a broad-spectrum MMP inhibitor (e.g., GM6001, Batimastat) to the cell culture medium to reduce protease activity. This can help determine the extent to which enzymatic degradation is the cause.
-
Control Cell Seeding Density: The rate of bulk hydrogel degradation can be influenced by the cell seeding density, as a higher number of cells will produce more enzymes.[2]
Question 2: How can I achieve a more controlled, surface-eroding degradation rather than bulk degradation?
Answer: Bulk degradation, common in MMP-sensitive hydrogels, occurs when soluble proteases diffuse throughout the matrix, breaking it down uniformly.[2] To achieve surface erosion, where degradation is localized to the cell-material interface, you can engineer the hydrogel to be sensitive to membrane-type (MT) proteases, which are localized to the cell surface.[2] This involves designing peptide crosslinkers that are specifically cleaved by MT-MMPs but are poor substrates for soluble MMPs.[2] This strategy allows cells to degrade the matrix only in their immediate vicinity, which is crucial for processes like cell migration and invasion without compromising the overall structural integrity of the scaffold too quickly.[2]
Question 3: My hydrogel's mechanical properties are changing too rapidly during degradation. How can I better maintain its structural integrity over time?
Answer: Changes in mechanical properties like modulus and swelling are often more sensitive indicators of network degradation than mass loss.[9] To better control these changes, you can tune both the rate of chemical bond cleavage and the architecture of the hydrogel network as it degrades.[4][10][11]
-
Tune Cleavage Kinetics: As detailed in Question 1, modify the peptide sequence to be less susceptible to enzymatic cleavage. This slows the rate at which individual crosslinks are broken.[4][12]
-
Control Network Architecture: Utilize crosslinkers with different functionalities (e.g., multi-arm PEG). By designing the network so that initial cleavage events do not immediately release large polymer chains, you can maintain mechanical integrity for longer.[4][11] For example, a network can be designed to release only a small fraction of the polymer upon initial degradation, preserving the bulk of the structure.[4]
Question 4: Besides enzymatic activity, what other factors can influence the stability of my peptide hydrogel?
Answer: While enzymatic cleavage is the primary degradation mechanism for this compound hydrogels, other factors can affect stability:
-
Hydrolysis: If the polymer backbone contains hydrolytically labile bonds, such as esters, the hydrogel can undergo slow degradation via hydrolysis.[7][9] The rate can be accelerated by changes in pH or temperature.[9][13] Using a more stable backbone, like one with acrylamide linkages, can minimize hydrolytic degradation.[9]
-
Physical Erosion: In dynamic culture conditions, physical forces and dilution from media exchange can cause the hydrogel to erode over time, especially if it is a physically crosslinked (self-assembling) system.[5] Increasing peptide concentration or the ionic strength of the buffer can sometimes enhance the stability of these hydrogels.[14]
-
Thermal Treatment: For some self-assembling peptide hydrogels, thermal history (e.g., heating and quenching cycles) can influence the resulting fibrillar network and increase the gel's stability.[15]
Quantitative Data Summary
The degradation rate of peptide-based hydrogels is highly dependent on the specific peptide sequence, crosslink density, and enzyme concentration. The table below summarizes data from various studies to provide a comparative overview.
| Hydrogel System | Crosslinker Peptide | Enzyme / Conditions | Key Finding | Reference |
| PEG-based | PAN-MMP (GPQGIWGQ) | 10 ng/mL Proteinase K | Onset of degradation at 2.5 hours; near complete disintegration at 7 hours. | [2] |
| PEG-based | MMP-9 specific | 500 ng/mL Proteinase K | Onset of degradation at 5 hours. Required a 100-fold higher enzyme concentration for similar degradation as PAN-MMP. | [2] |
| PEG4NB Thiol-ene | CGGGC | Hydrolytic (PBS) | Complete degradation in ~15 days. | [7] |
| PEG4NB Thiol-ene | CGGYC or CGGLC | Hydrolytic (PBS) | Slower degradation; lasted at least 21 days. Aromatic/hydrophobic residues retarded degradation. | [7] |
| Hyaluronic Acid (HA) | MMP-sensitive peptide | Collagenase (1 U/mL) | Increasing HA concentration or maleimide functionalization (higher crosslink density) resulted in slower degradation. | [3] |
| RAPID Peptide | KYFIL, AYFIL, KFFFL | Acellular (PBS) | Pure L- and D-form hydrogels eroded the quickest, while 1:1 L:D mixtures showed varied erosion rates depending on the sequence. | [5] |
Experimental Protocols
Protocol: In Vitro Enzymatic Degradation Assay
This protocol describes a common method to quantify the degradation of this compound hydrogels using mass loss measurements.
1. Materials:
-
Lyophilized this compound-crosslinked hydrogel precursors (e.g., PEG-VPLSLYSG).
-
Polymerization buffer (e.g., triethanolamine buffer, pH 7.5-8.0).
-
Degradation Buffer: 50 mM Tricine, 10 mM CaCl₂, 50 mM NaCl, pH 7.5.
-
Enzyme solution: Matrix Metalloproteinase-9 (MMP-9) or a broad-spectrum protease like Collagenase or Proteinase K, reconstituted in Degradation Buffer to a known concentration.
-
Quenching solution: 50 mM EDTA.
-
Lyophilizer, analytical balance, 48-well plate.
2. Hydrogel Formation:
-
Prepare precursor solutions according to your established protocol.
-
Pipette a defined volume (e.g., 50 µL) of the final precursor solution into wells of a 48-well plate or into cylindrical molds.
-
Allow hydrogels to fully polymerize at 37°C for 30-60 minutes in a humidified atmosphere.[12]
-
Gently wash the gels with PBS to remove any unreacted components.
3. Degradation Measurement:
-
Carefully blot the hydrogels to remove excess surface water and record their initial wet weight (W_i).
-
For a subset of samples (n=3), freeze and lyophilize them to determine the initial dry weight and calculate the initial water content.
-
Place each remaining hydrogel into a new well containing a defined volume (e.g., 500 µL) of Degradation Buffer with the desired enzyme concentration (e.g., 500 ng/mL MMP-9).
-
As a negative control, place a set of hydrogels in Degradation Buffer without any enzyme.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove the hydrogels (n=3 per time point).
-
Stop the enzymatic reaction by immersing the gels in the quenching solution (EDTA).
-
Blot the hydrogels to remove surface liquid and record the final wet weight (W_f).
-
Lyophilize the samples to obtain the final dry weight.
4. Data Analysis:
-
Calculate the percentage of mass remaining at each time point using the dry weights:
-
Mass Remaining (%) = (Final Dry Weight / Initial Dry Weight) * 100
-
-
Plot the percentage of mass remaining versus time to generate a degradation curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2025.biomaterials.org [2025.biomaterials.org]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of crosslinker topology on enzymatic degradation of hydrogels - American Chemical Society [acs.digitellinc.com]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. allpeptide.com [allpeptide.com]
- 13. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cleavage of VPLSLYSG by MMP-1 and MMP-2
For Researchers, Scientists, and Drug Development Professionals
This document aims to bridge this gap by offering a detailed, generalized experimental protocol that can be employed to determine the specific kinetic parameters (Km, kcat, and kcat/Km). Additionally, a qualitative comparison of the known substrate specificities of MMP-1 and MMP-2 is provided to offer a predictive framework for their interaction with the VPLSLYSG peptide.
Qualitative Comparison of MMP-1 and MMP-2 Substrate Specificity
MMP-1 and MMP-2, while both members of the MMP family, exhibit distinct substrate preferences dictated by the architecture of their active site clefts.
-
MMP-1 (Collagenase-1): As a collagenase, MMP-1 has a primary role in the degradation of fibrillar collagens (types I, II, and III). Its substrate-binding cleft is relatively constrained, which is optimal for accommodating the triple-helical structure of collagen. For peptide substrates, MMP-1 often shows a preference for proline at the P3 position and a hydrophobic residue at the P1' position.
-
MMP-2 (Gelatinase A): MMP-2 has a broader substrate repertoire that includes gelatin (denatured collagen), type IV collagen, and other extracellular matrix components. Its active site is more open than that of MMP-1, allowing it to accommodate a wider range of substrate conformations. Studies on peptide libraries have revealed that MMP-2 can recognize multiple consensus motifs. While it can cleave substrates with the classic PXX-Hy (Proline at P3, hydrophobic residue at P1') motif, it also efficiently cleaves peptides with other sequences, demonstrating considerable versatility.
Given the sequence this compound, the presence of Proline at the P3 position (relative to the likely cleavage site between Leu and Ser) suggests it could be a favorable substrate for MMP-1. However, the broader specificity of MMP-2 means it is also well-equipped to process this peptide. Without direct experimental data, it is challenging to definitively predict which enzyme would exhibit superior catalytic efficiency.
Quantitative Comparison of Cleavage Kinetics
To date, specific kinetic constants (Km, kcat) for the cleavage of this compound by MMP-1 and MMP-2 have not been reported in publicly accessible literature. The following table is provided for researchers to populate with their own experimental data, facilitating a direct and quantitative comparison.
| Kinetic Parameter | MMP-1 | MMP-2 |
| Km (µM) | Data not available | Data not available |
| kcat (s⁻¹) | Data not available | Data not available |
| kcat/Km (M⁻¹s⁻¹) | Data not available | Data not available |
Experimental Protocol for Determining Cleavage Kinetics
This section outlines a generalized protocol for determining the Michaelis-Menten kinetic constants for the cleavage of a fluorogenic peptide substrate, such as a FRET-labeled this compound, by MMP-1 and MMP-2.
1. Materials and Reagents:
-
Recombinant human MMP-1 and MMP-2 (active form)
-
Fluorogenic peptide substrate: this compound tagged with a FRET pair (e.g., Mca/Dnp or similar)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Enzyme activation solution (if starting with pro-MMPs): p-aminophenylmercuric acetate (APMA)
-
96-well black microplates
-
Fluorescence microplate reader
2. Enzyme Activation (if necessary):
If using the pro-enzyme form of MMP-1 or MMP-2, activation is required. A common method is incubation with APMA. Follow the manufacturer's specific instructions for the activation of each enzyme. After activation, it is crucial to remove or inactivate the APMA to prevent interference with the kinetic assay.
3. Assay Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic this compound peptide in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.1 to 10 times the expected Km).
-
Enzyme Preparation: Dilute the active MMP-1 and MMP-2 in Assay Buffer to a final concentration that will yield a linear rate of substrate cleavage over the desired measurement period. The optimal enzyme concentration should be determined empirically in preliminary experiments.
-
Kinetic Measurement:
-
Pipette 50 µL of each substrate dilution into triplicate wells of a 96-well black microplate.
-
Include control wells containing 50 µL of Assay Buffer without substrate (for background fluorescence) and wells with substrate but no enzyme (to measure substrate stability).
-
Initiate the reaction by adding 50 µL of the diluted active enzyme to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
4. Data Analysis:
-
Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Convert the change in fluorescence units per minute to moles of substrate cleaved per second using a standard curve generated with a known concentration of the cleaved fluorescent product.
-
Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the values for Vmax and Km.
-
Calculate kcat: The turnover number (kcat) is calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the active enzyme in the assay.
-
Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme for the substrate is determined by the ratio kcat/Km.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the cleavage kinetics of a peptide substrate by an MMP.
Caption: Workflow for MMP cleavage kinetics assay.
By following the provided experimental protocol, researchers can generate the necessary data to quantitatively compare the cleavage kinetics of this compound by MMP-1 and MMP-2. This will provide valuable insights into the substrate specificity of these enzymes and can inform the design of selective substrates and inhibitors for therapeutic and diagnostic applications.
A Comparative Guide to MMP-Sensitive Peptides for Hydrogel Applications: VPLSLYSG and Beyond
For Researchers, Scientists, and Drug Development Professionals
The engineering of hydrogels with tailored degradation kinetics is paramount for a myriad of biomedical applications, including tissue engineering, drug delivery, and as 3D cell culture models. Matrix metalloproteinases (MMPs), a family of enzymes central to extracellular matrix (ECM) remodeling, are frequently harnessed to confer cell-dictated degradability to synthetic hydrogels. This is achieved by incorporating MMP-sensitive peptide sequences into the hydrogel network. The choice of the specific peptide sequence is critical, as it dictates the specificity and rate of degradation, thereby influencing cellular behavior and the overall success of the application.
This guide provides a comprehensive comparison of the VPLSLYSG peptide with other commonly employed MMP-sensitive peptides for hydrogel design. We present quantitative data on their cleavage kinetics, detailed experimental protocols for their use, and an overview of the key signaling pathways modulated by MMP-mediated hydrogel degradation.
Performance Comparison of MMP-Sensitive Peptides
The efficacy of an MMP-sensitive peptide in a hydrogel system is largely determined by its susceptibility to cleavage by specific MMPs. This is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The kcat/Km ratio is the most informative parameter for comparing the overall efficiency of an enzyme for different substrates.
Below are tables summarizing the reported kinetic parameters for this compound and other widely used MMP-sensitive peptides when interacting with key MMPs involved in tissue remodeling and disease progression.
Table 1: Cleavage Kinetics of this compound Peptide
| MMP | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| MMP-2 | - | - | 61,000 | [1] |
| MMP-9 | - | - | 49,000 | [1] |
| MMP-1 | - | - | - | [1] |
| MMP-14 | - | - | - | [2] |
Note: Specific kcat and Km values for this compound were not always available in the reviewed literature; the specificity constant (kcat/Km) is the most commonly reported value.
Table 2: Cleavage Kinetics of Other Common MMP-Sensitive Peptides
| Peptide Sequence | MMP | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| GPQG↓IWGQ | MMP-1 | 1.21 | - | - | [3] |
| GPQG↓IAGQ | MMP-1 | 0.40 | - | - | [3] |
| GPQG↓IWGQ | MMP-2 | - | - | - | [4] |
| GPQG↓IWGQ | MMP-9 | - | - | - | [4] |
| GPQG↓IWGQ | MMP-14 | - | - | - | [4] |
| VPMS↓MRGG | MMP-1 | - | - | - | [5] |
| PLGLAG | MMP-7 | - | - | - | [4] |
| GRIGF↓LRTD | MMP-14 | - | - | 40-fold higher than MMP-9 | [2] |
| QPQG↓LAK | MMP-13 | - | - | ~10² | [1] |
Note: The cleavage site is indicated by ↓. Kinetic parameters can vary depending on the experimental conditions and the specific peptide construct (e.g., flanking amino acids).
Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. Here, we provide detailed methodologies for key experiments related to the synthesis and characterization of MMP-sensitive hydrogels.
Protocol 1: Synthesis of MMP-Sensitive PEG Hydrogels via Thiol-Ene Photopolymerization
This protocol describes the formation of a poly(ethylene glycol) (PEG) hydrogel crosslinked with an MMP-sensitive peptide.
Materials:
-
8-arm PEG-norbornene (PEG-NB)
-
MMP-sensitive peptide with flanking cysteine residues (e.g., C-VPLSLYSG-C)
-
Cell adhesion peptide (e.g., CRGDS)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of 8-arm PEG-NB in PBS.
-
Prepare stock solutions of the MMP-sensitive peptide and the cell adhesion peptide in PBS.
-
Prepare a stock solution of the photoinitiator in PBS.
-
To form the hydrogel precursor solution, combine the PEG-NB, MMP-sensitive peptide, and cell adhesion peptide solutions at the desired concentrations. A typical thiol-to-ene ratio is 0.5:1.
-
Add the photoinitiator to the precursor solution.
-
Pipette the final precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a specified time to initiate photopolymerization and hydrogel formation. The exposure time and light intensity will influence the final properties of the hydrogel.
-
After polymerization, swell the hydrogels in PBS to remove any unreacted components.
Protocol 2: In Vitro Hydrogel Degradation Assay with Exogenous MMPs
This protocol outlines a method to quantify the degradation of MMP-sensitive hydrogels.
Materials:
-
MMP-sensitive hydrogels
-
Recombinant active MMP (e.g., MMP-2, MMP-9)
-
MMP activity buffer (specific to the MMP being used, typically containing CaCl₂, ZnCl₂, and a buffering agent like Tris-HCl)
-
A plate reader for fluorescence or absorbance measurements, or a balance for gravimetric analysis.
Procedure:
-
Prepare hydrogel samples of a defined size and weight.
-
Swell the hydrogels to equilibrium in the appropriate MMP activity buffer without the enzyme.
-
Replace the buffer with a fresh solution containing the desired concentration of active MMP.
-
Incubate the hydrogels at 37°C.
-
At predetermined time points, measure the extent of degradation. This can be done by:
-
Gravimetric analysis: Remove the hydrogels, blot excess surface water, and record the wet weight. The percentage of weight loss over time indicates degradation.
-
Quantification of released fragments: If the hydrogel is labeled with a fluorescent or colorimetric marker, the amount of released fragments into the supernatant can be measured using a plate reader.
-
Rheological analysis: Measure the change in the hydrogel's mechanical properties (e.g., storage modulus) over time using a rheometer.
-
Signaling Pathways and Experimental Workflows
The degradation of MMP-sensitive hydrogels by cells is not merely a passive process of material erosion. It is an active dialogue between the cells and their microenvironment, triggering a cascade of signaling events that influence cell fate and function.
MMP-Mediated Cell Invasion and Integrin Signaling
Cell invasion into a 3D hydrogel matrix is a fundamental process in tissue development, wound healing, and cancer metastasis. This process is critically dependent on the cell's ability to degrade the surrounding matrix and to engage with it through cell surface receptors, primarily integrins.
This diagram illustrates how cell adhesion to ligands within the hydrogel via integrin receptors triggers intracellular signaling cascades (e.g., FAK, Src, ERK) that can upregulate the expression and activation of MMPs. The active MMPs then degrade the surrounding hydrogel, creating space for cell migration and invasion. The degradation also alters the mechanical properties of the hydrogel, which can further feedback into integrin-mediated signaling.
Experimental Workflow for Evaluating Cell Invasion
A common method to assess cell invasion in 3D hydrogels is the spheroid invasion assay.
In this assay, a multicellular spheroid is encapsulated within the MMP-sensitive hydrogel. Over time, cells at the periphery of the spheroid will invade the surrounding hydrogel if it is degradable. The extent of this invasion can be quantified by microscopy, providing a measure of the hydrogel's permissiveness to cell migration.
MMP-Mediated Release of Growth Factors and Downstream Signaling
MMP-sensitive hydrogels can be designed as intelligent delivery systems that release therapeutic molecules, such as growth factors, in response to cellular enzymatic activity. This "on-demand" release can be crucial for regenerative medicine applications.
This diagram depicts a scenario where a growth factor is tethered to the hydrogel via an MMP-sensitive peptide linker. When cells secrete MMPs, the linker is cleaved, releasing the growth factor. The released growth factor can then bind to its receptor on the cell surface, initiating a signaling cascade that leads to a specific cellular response. This mechanism allows for a localized and cell-dictated delivery of therapeutic signals.
Conclusion
The selection of an appropriate MMP-sensitive peptide is a critical design parameter for the development of intelligent and responsive hydrogel systems. The this compound peptide offers high specificity for MMP-2 and MMP-9, making it a valuable tool for applications where the activity of these gelatinases is prominent. However, a wide array of other MMP-sensitive peptides with varying cleavage kinetics and specificities are available, allowing researchers to fine-tune the degradation profile of their hydrogels to match the specific requirements of their application. By understanding the quantitative performance of these peptides, adhering to robust experimental protocols, and appreciating the intricate signaling pathways at play, researchers can unlock the full potential of MMP-sensitive hydrogels for advancing biomedical research and developing novel therapeutic strategies.
References
- 1. Matrix Metalloproteinase-13 Mediated Degradation of Hyaluronic Acid-based Matrices Orchestrates Stem Cell Engraftment through Vascular Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of hMSC osteogenesis in PEG hydrogels as a function of MMP-sensitive crosslinker and crosslink density in chemically-defined medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic matrix metalloproteinase-sensitive hydrogels for the conduction of tissue regeneration: Engineering cell-invasion characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone Regeneration Using MMP-Cleavable Peptides-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of VPLSLYSG as a Matrix Metalloproteinase-9 (MMP-9) Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide VPLSLYSG as a substrate for Matrix Metalloproteinase-9 (MMP-9). While this compound is reported to be cleaved by MMP-9, evidence suggests it is not a selective substrate and is also degraded by other MMPs, including MMP-1 and MMP-2. This guide will compare the characteristics of this compound with other well-established, selective fluorogenic substrates for MMP-9, offering insights into substrate validation and selection for research and drug development applications.
Executive Summary
The validation of a selective substrate is crucial for the accurate assessment of specific MMP activity in complex biological systems. The octapeptide this compound has been utilized in studies as an MMP-cleavable linker. However, its utility as a selective tool for measuring MMP-9 activity is limited due to its susceptibility to cleavage by other MMPs. This guide presents a comparative overview of this compound and more selective fluorogenic substrates, highlighting the experimental data and protocols necessary for their validation.
Data Presentation: Substrate Comparison
The following table summarizes the known characteristics of this compound and compares them with a commercially available, selective MMP-9 substrate, as well as another non-selective substrate for context.
| Substrate | Sequence | Known MMP Targets | Selectivity for MMP-9 | Kinetic Parameters (kcat/Km) [M⁻¹s⁻¹] |
| This compound | Val-Pro-Leu-Ser-Leu-Tyr-Ser-Gly | MMP-1, MMP-2, MMP-9[1] | Low | Not reported in comparative studies |
| Selective MMP-9 Substrate (e.g., PEPDAB052) | Dabcyl-APFEMSAK(FAM)-NH₂ | Primarily MMP-9[2] | High | High specificity for MMP-9 |
| General MMP Substrate (e.g., fTHP-15) | Not specified, triple-helical peptide | MMP-1, MMP-2, MMP-8, MMP-9, MMP-13, MT1-MMP, MT2-MMP[3] | Low | Broadly cleaved |
Experimental Protocols
I. Fluorogenic Substrate Activity Assay
This protocol outlines a general method for determining the kinetic parameters of an MMP substrate.
Materials:
-
Recombinant active human MMP-1, MMP-2, MMP-9, and other MMPs of interest
-
Fluorogenic peptide substrate (e.g., this compound analog with FRET pair, or a selective substrate)
-
Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35[4]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Dissolve the fluorogenic peptide substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to achieve a range of working concentrations.
-
Enzyme Preparation: Dilute the active MMP enzymes to the desired final concentration in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add the diluted substrate and Assay Buffer.
-
Initiate Reaction: Add the diluted enzyme to each well to start the reaction. The final volume should be consistent across all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair. Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km).
-
II. Substrate Selectivity Profiling
To validate the selectivity of a substrate, it should be tested against a panel of different MMPs.
Procedure:
-
Perform the fluorogenic substrate activity assay as described above for the target MMP (e.g., MMP-9).
-
Repeat the assay using the same substrate concentrations but with other MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-13, etc.).
-
Determine the kinetic parameters (kcat/Km) for the substrate with each MMP.
-
Selectivity Calculation: The selectivity of the substrate for MMP-9 over another MMP (e.g., MMP-1) is calculated as the ratio of their catalytic efficiencies: Selectivity = (kcat/Km)MMP-9 / (kcat/Km)MMP-1
-
A substrate is considered highly selective if this ratio is significantly greater than 1.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for substrate validation.
Caption: A flowchart illustrating the key steps in the validation of a selective MMP-9 substrate.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. docs.aatbio.com [docs.aatbio.com]
In Vivo Validation of VPLSLYSG Cleavage: A Comparative Guide for Researchers
For scientists and professionals in drug development, the in vivo validation of targeted cleavage sequences is a critical step in the design of smart therapeutics and diagnostics. Among these, the VPLSLYSG sequence, a known substrate for matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, has garnered significant attention. This guide provides a comparative analysis of the in vivo validation of this compound cleavage in animal models, presenting supporting experimental data, detailed protocols, and a comparison with alternative MMP-cleavable sequences.
Comparative Analysis of MMP-Cleavable Sequences
The efficiency and specificity of enzymatic cleavage are paramount for the successful in vivo application of activatable probes and targeted drug delivery systems. While this compound is a widely studied MMP-2/9 substrate, other sequences have also been investigated. The following table summarizes quantitative data from various studies to facilitate a comparison between this compound and other notable MMP-cleavable linkers.
| Cleavage Sequence | Primary Target Enzymes | Animal Model | Tumor Model | Imaging/Detection Method | Key Findings | Reference |
| This compound | MMP-2, MMP-9 | Mouse | B16F10 melanoma | SDS-PAGE analysis of masked IL-12 activation | Cleavage efficiency was dependent on the number of substrate repeats; a construct with three repeats was processed more efficiently than one with a single repeat.[1] | [1] |
| HPVGLLAR | MMP-2 | Mouse | B16F10 melanoma | SDS-PAGE analysis of masked IL-12 activation | Demonstrated to be a more reactive substrate for MMP-2 in vitro compared to this compound.[1] | [1] |
| PLGLAG | MMP-2, MMP-9 | Mouse | HT-1080 fibrosarcoma xenograft | Far-red fluorescence imaging | Showed a 3.1-fold increase in standard uptake value in tumors compared to a scrambled control peptide.[2] | [2] |
| (GGGS)2(this compound)3(GGGS)2 | MMP-2, MMP-7, MMP-9 | Not specified in vivo | Not specified | In vitro cleavage assay with recombinant MMP-2 | Used in a masked IL-12 construct to be cleaved by tumor proteases.[1] | [1] |
| GFLG | Cathepsin B | Mouse | AR42J pancreatic tumor | SPECT imaging | Insertion of this lysosomal enzyme cleavage site influenced intracellular processing and egress of radioactivity from tissues.[3] | [3] |
Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the validation of MMP-cleavable sequences in vivo.
In Vivo Imaging of a this compound-based Activatable Cell-Penetrating Peptide (ACPP)
This protocol is based on studies utilizing ACPPs for tumor imaging.[2][4]
1. Animal Model:
-
Nude mice (e.g., nu/nu) are typically used.
-
Tumors are established by subcutaneous injection of a human tumor cell line known to express MMP-2 and MMP-9, such as HT-1080 fibrosarcoma cells. Tumors are grown to a palpable size (e.g., 50-100 mm³).
2. Probe Administration:
-
The ACPP, containing the this compound cleavage site and labeled with a near-infrared fluorescent dye (e.g., Cy5), is administered intravenously via the tail vein.
-
A typical dose might range from 1 to 10 nmol per mouse.
3. Imaging:
-
Whole-body fluorescence imaging is performed at various time points post-injection (e.g., 6, 24, and 48 hours) using an in vivo imaging system.
-
For higher resolution, ex vivo imaging of excised tumors and organs can be performed.
4. Data Analysis:
-
The fluorescence intensity in the tumor is quantified and compared to that in contralateral normal tissue to determine the tumor-to-background ratio.
-
Standard Uptake Value (SUV) can also be calculated to normalize for injected dose and animal weight.
Ex Vivo Analysis of Cleavage
This protocol describes the analysis of probe cleavage within the tumor tissue.[4]
1. Tissue Collection and Homogenization:
-
Following in vivo imaging, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
The frozen tumor tissue is homogenized in a suitable lysis buffer.
2. Protein Extraction and Analysis:
-
The protein concentration in the tumor lysate is determined using a standard assay (e.g., BCA assay).
-
The cleavage of the ACPP is analyzed by SDS-PAGE followed by in-gel fluorescence scanning. The appearance of lower molecular weight fluorescent bands corresponding to the cleaved products confirms enzymatic activity.
-
Mass spectrometry can be used to identify the exact cleavage fragments.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in the in vivo validation of this compound cleavage, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
References
- 1. Masking the immunotoxicity of interleukin-12 by fusing it with a domain of its receptor via a tumour-protease-cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor imaging by means of proteolytic activation of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insertion of a lysosomal enzyme cleavage site into the sequence of a radiolabeled neuropeptide influences cell trafficking in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo characterization of activatable cell penetrating peptides for targeting protease activity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of the VPLSLYSG Peptide for Matrix Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The octapeptide VPLSLYSG is a recognized substrate for several members of the Matrix Metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases crucial in both physiological and pathological tissue remodeling. Understanding the specificity of this peptide is vital for its application in fields such as targeted drug delivery, diagnostic imaging, and the development of biomaterials. This guide provides a comparative overview of the known specificity of this compound for various MMPs and offers a detailed experimental protocol for researchers to quantitatively assess this specificity in their own laboratories.
Comparative Specificity of this compound for Different MMPs
The following table summarizes the existing knowledge on the cleavage of the this compound peptide by various MMP isoforms. It is important to note that while several studies have identified this compound as a substrate for certain MMPs, comprehensive quantitative kinetic data (kcat, Km) is not consistently available across the literature for a wide range of these enzymes.
| MMP Isoform | Cleavage of this compound Confirmed | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Yes[1] | Data not available | Data not available | Data not available |
| MMP-2 | Yes[1] | Data not available | Data not available | Data not available |
| MMP-3 | Data not available | Data not available | Data not available | Data not available |
| MMP-7 | Data not available | Data not available | Data not available | Data not available |
| MMP-8 | Data not available | Data not available | Data not available | Data not available |
| MMP-9 | Yes[1] | Data not available | Data not available | Data not available |
| MMP-13 | Data not available | Data not available | Data not available | Data not available |
| MMP-14 | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" signifies that specific quantitative kinetic parameters for the cleavage of this compound by the respective MMP were not found in the reviewed literature. The confirmation of cleavage is based on qualitative or semi-quantitative findings in research publications.
Experimental Protocol: Quantitative Analysis of this compound Cleavage via FRET Assay
To empower researchers to determine the specific cleavage kinetics of this compound for their MMPs of interest, this section provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay. This robust method utilizes a synthetically modified this compound peptide where a fluorescent donor and a quencher molecule are positioned on opposite sides of the MMP cleavage site. In its intact state, the peptide exhibits minimal fluorescence due to the proximity of the quencher to the donor. Upon enzymatic cleavage, the donor is liberated from the quencher's influence, resulting in a measurable increase in fluorescence.
Reagents and Materials
-
FRET-labeled this compound peptide: Custom-synthesized peptide incorporating a suitable FRET pair, such as a (7-methoxycoumarin-4-yl)acetyl (MCA) donor and a 2,4-dinitrophenyl (DNP) quencher.
-
Recombinant Active MMPs: A panel of purified and active MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% (v/v) Brij-35, pH 7.5.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with temperature control and appropriate filters for the chosen FRET pair (e.g., Excitation/Emission of 328/393 nm for MCA/DNP).
Procedure
-
Preparation of Reagents:
-
Dissolve the FRET-labeled this compound peptide in DMSO to create a concentrated stock solution. The precise concentration should be verified using UV-Vis spectrophotometry.
-
Reconstitute and activate the recombinant MMPs following the manufacturer's guidelines. The active concentration of each MMP should be determined by titration against a known standard inhibitor (e.g., TIMPs).
-
Prepare and chill the assay buffer.
-
-
Assay Setup:
-
Create a series of dilutions of the this compound FRET peptide in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0.1 µM to 20 µM).
-
In the 96-well microplate, add a fixed and known concentration of the active MMP to each well.
-
Initiate the enzymatic reaction by adding the various concentrations of the this compound FRET peptide to the wells containing the MMP.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into the fluorescence reader, which has been pre-warmed to 37°C.
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
To convert the relative fluorescence units (RFU) to the molar concentration of the product, generate a standard curve using a known concentration of the free fluorescent donor.
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).
-
Calculate the turnover number (kcat) from Vmax and the total active enzyme concentration ([E]): kcat = Vmax / [E].
-
Finally, calculate the catalytic efficiency (specificity constant) as kcat/Km.
-
Visualized Experimental Design and Principle
Caption: A streamlined workflow for the kinetic analysis of this compound cleavage by MMPs.
Caption: The underlying principle of the FRET-based assay for detecting MMP activity.
References
Navigating the Crossroads of MMP Inhibition: A Comparative Guide to Cross-Reactivity on VPLSLYSG Cleavage
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibition, understanding the cross-reactivity of inhibitors is paramount. This guide provides a comparative analysis of various MMP inhibitors, focusing on their effects on the cleavage of the VPLSLYSG substrate, a known target of MMP-1, MMP-2, and MMP-9. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in the selection and development of targeted MMP-inhibiting therapeutics.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases. The development of MMP inhibitors has been a long-standing goal in drug discovery. However, a significant hurdle has been the high degree of structural similarity among the catalytic domains of MMPs, leading to a lack of inhibitor selectivity and potential off-target effects.[1] The octapeptide this compound has been identified as a substrate for MMP-1, MMP-2, and MMP-9, making it a valuable tool for assessing the cross-reactivity of inhibitors targeting these key enzymes.[2][3]
Comparative Analysis of MMP Inhibitor Cross-Reactivity
The following table summarizes the inhibitory activity (IC50 values) of several common MMP inhibitors against MMP-1, MMP-2, and MMP-9. This data, gathered from various studies, highlights the spectrum of selectivity, from broad-spectrum inhibitors to those with more targeted profiles.
| Inhibitor | Type | MMP-1 IC50 | MMP-2 IC50 | MMP-9 IC50 | Reference(s) |
| Batimastat (BB-94) | Broad-Spectrum (Hydroxamate) | 3 nM | 4 nM | 4 nM | [3] |
| Marimastat (BB-2516) | Broad-Spectrum (Hydroxamate) | 5 nM | 6 nM | 3 nM | [3] |
| Ilomastat (GM6001) | Broad-Spectrum (Hydroxamate) | 0.4 nM (Ki) | 0.5 nM (Ki) | 0.2 nM (Ki) | [3] |
| Doxycycline | Broad-Spectrum (Tetracycline) | >400 µM | - | - | [4] |
| Minocycline | Broad-Spectrum (Tetracycline) | - | - | - | [2] |
| ARP 100 | Selective | >50,000 nM | 12 nM | 200 nM | [3] |
| SB-3CT | Selective | - | 13.9 nM (Ki) | 600 nM (Ki) | [5] |
| JNJ0966 | Allosteric (pro-MMP-9 selective) | No effect | No effect | 429 nM (pro-MMP-9 activation) | [6] |
| REGA-3G12 | Monoclonal Antibody (MMP-9 selective) | No cross-reactivity | No cross-reactivity | 2.1 nM (Kd) | [7] |
Note: IC50 values can vary depending on the assay conditions. Ki and Kd values represent binding affinity. Some data for tetracyclines is presented as a range due to broad and less potent activity.[2][4]
Experimental Protocols
To assess the cross-reactivity of MMP inhibitors on this compound cleavage, a fluorogenic peptide cleavage assay is a standard and effective method.
Fluorogenic this compound Cleavage Assay
Objective: To determine the inhibitory concentration (IC50) of a test compound on the cleavage of a this compound-based fluorogenic substrate by MMP-1, MMP-2, and MMP-9.
Materials:
-
Recombinant human MMP-1, MMP-2, and MMP-9 (activated)
-
Fluorogenic this compound substrate (e.g., Mca-VPLSLYSG-Lys(Dnp)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35[8]
-
Test inhibitors
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)[9]
Procedure:
-
Enzyme Preparation: Reconstitute and activate the recombinant MMPs according to the manufacturer's instructions. A common method for in vitro activation involves using p-aminophenylmercuric acetate (APMA).[10]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Activated MMP enzyme (pre-incubated with or without inhibitor)
-
Fluorogenic this compound substrate
-
-
Incubation: Incubate the plate at 37°C, protected from light. The incubation time will vary depending on the enzyme activity and should be determined empirically to ensure the reaction is in the linear range.[9][10]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological relevance of MMP-1, -2, and -9, the following diagrams are provided.
The cleavage of extracellular matrix components by MMPs is a critical step in various signaling pathways that regulate cell behavior. For instance, the degradation of the ECM can release growth factors and cytokines, and create pathways for cell migration and invasion, processes that are central to cancer metastasis and inflammation.[11][12]
Conclusion
The data and protocols presented in this guide underscore the importance of evaluating inhibitor cross-reactivity for the development of safe and effective MMP-targeted therapies. While broad-spectrum inhibitors like batimastat and marimastat potently inhibit MMP-1, -2, and -9, their lack of selectivity can lead to undesirable side effects. In contrast, the development of more selective inhibitors, including small molecules like ARP 100 and biologics such as REGA-3G12, offers a promising avenue for targeting specific MMPs involved in disease pathology. The use of well-defined substrates like this compound in standardized assays is critical for the accurate characterization of these inhibitors and for advancing the field of MMP-targeted drug discovery.
References
- 1. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Antibodies Designed for Matrix Metalloproteinase Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating VPLSLYSG Cleavage: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and related scientific fields, the precise validation of peptide cleavage is a critical step in understanding enzymatic activity, drug efficacy, and biological pathway modulation. The octapeptide VPLSLYSG is a known substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, and MMP-9. This guide provides a detailed comparison of mass spectrometry-based approaches and alternative biochemical methods for validating the cleavage of this compound.
Mass Spectrometry-Based Validation of this compound Cleavage
Mass spectrometry (MS) offers unparalleled specificity and sensitivity for identifying and quantifying peptide cleavage products. By precisely measuring the mass-to-charge ratio of the intact peptide and its fragments, MS can unequivocally confirm the cleavage event and pinpoint the exact cleavage site.
Experimental Protocol: LC-MS/MS Analysis of this compound Cleavage
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow to quantify the cleavage of this compound by an MMP.
-
Enzymatic Digestion:
-
Reconstitute the this compound peptide in a suitable assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Activate the chosen MMP (e.g., MMP-9) according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding the activated MMP to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100).
-
Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in each aliquot by adding a broad-spectrum MMP inhibitor (e.g., EDTA to a final concentration of 25 mM) or by acidification with trifluoroacetic acid (TFA).
-
-
Sample Preparation for LC-MS/MS:
-
Desalt and concentrate the quenched reaction samples using a C18 ZipTip or a similar solid-phase extraction method.
-
Elute the peptides in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Identify the precursor ions corresponding to the intact this compound peptide and its expected cleavage products (e.g., VPLSL and YSG).
-
Confirm the identity of the fragments by analyzing the MS/MS spectra.
-
-
Data Analysis:
-
Quantify the abundance of the intact peptide and its cleavage fragments at each time point by integrating the area under the curve of their respective extracted ion chromatograms.
-
Calculate the percentage of cleavage over time.
-
dot digraph "Mass_Spectrometry_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Mass Spectrometry Validation", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#F1F3F4"; "Peptide_Digestion" [label="this compound + MMP\n(Time Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quenching" [label="Stop Reaction\n(e.g., EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Desalting" [label="C18 ZipTip", fillcolor="#FBBC05", fontcolor="#202124"]; "Peptide_Digestion" -> "Quenching"; "Quenching" -> "Desalting"; }
subgraph "cluster_1" { label = "Analysis"; bgcolor="#F1F3F4"; "LC_Separation" [label="Reverse-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS_Analysis" [label="Tandem Mass Spectrometry\n(MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Quantification of\nCleavage Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_Separation" -> "MS_Analysis"; "MS_Analysis" -> "Data_Analysis"; }
"Desalting" -> "LC_Separation" [lhead="cluster_1"]; } Caption: Workflow for this compound cleavage analysis using LC-MS/MS.
Alternative Methods for Cleavage Validation
While mass spectrometry is highly accurate, alternative methods can provide complementary data and may be more accessible in some laboratory settings.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET assays are a sensitive and continuous method for monitoring enzyme activity. A custom FRET peptide substrate can be designed based on the this compound sequence, with a fluorophore and a quencher on opposite sides of the cleavage site. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Experimental Protocol: FRET Assay
-
Substrate Design: Synthesize a peptide with the this compound sequence flanked by a FRET pair (e.g., a fluorophore like 5-FAM and a quencher like Cy5).
-
Assay Setup: In a 96-well plate, add the FRET peptide substrate to the assay buffer.
-
Enzyme Addition: Add activated MMP to initiate the reaction.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the increase in fluorescence against time to determine the initial reaction velocity.
Western Blot Analysis of Cleavage Products
Western blotting can be adapted to detect the cleavage of this compound, particularly if the peptide is tagged or if specific antibodies to the cleaved fragments are available. Detecting small peptides by Western blot requires optimization to prevent the peptides from passing through the membrane.
Experimental Protocol: Western Blot for Small Peptide Cleavage
-
Sample Preparation: Perform the enzymatic cleavage as described for the mass spectrometry protocol.
-
Gel Electrophoresis: Separate the reaction products on a high-percentage Tris-Tricine polyacrylamide gel, which is optimized for resolving small peptides.
-
Membrane Transfer: Transfer the peptides to a 0.2 µm pore size PVDF membrane using a semi-dry transfer apparatus for a shorter duration to minimize peptide loss.
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for a tag on the peptide or for one of the cleavage fragments.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the band intensities of the intact peptide and the cleavage products across the time course. A vacuum-assisted detection method can enhance the sensitivity for small peptides.[1]
Performance Comparison
| Feature | Mass Spectrometry (LC-MS/MS) | FRET Assay | Western Blot |
| Specificity | Very High (identifies exact fragments) | High (with specific substrate) | Moderate to High (depends on antibody) |
| Sensitivity | High | Very High | Moderate |
| Quantitative | Yes (absolute or relative) | Yes (relative) | Semi-quantitative |
| Throughput | Moderate | High | Low to Moderate |
| Information | Cleavage site, kinetics, PTMs | Kinetics | Cleavage confirmation |
| Cost | High (instrumentation) | Moderate (custom peptide) | Low |
Quantitative Data Example
| Peptide Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| KPAGLLGC-CONH₂ | MMP-2 | 110 ± 10 | 2.7 ± 0.1 | 2.4 ± 0.1 x 10⁴ |
| KPAGLLGC-CONH₂ | MMP-9 | 90 ± 10 | 3.1 ± 0.1 | 3.4 ± 0.1 x 10⁴ |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-2 | 4.2 ± 0.4 | 1.8 ± 0.1 | 4.3 x 10⁵ |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-9 | 2.5 ± 0.3 | 0.9 ± 0.1 | 3.6 x 10⁵ |
Data is illustrative and sourced from studies on similar MMP substrates.
MMP Signaling Pathway
MMPs are key regulators of the extracellular matrix and are involved in numerous signaling pathways that control cell growth, migration, and inflammation. Their activity is tightly regulated, and dysregulation is implicated in diseases such as cancer.
dot digraph "MMP_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified MMP Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_upstream" { label="Upstream Regulation"; bgcolor="#F1F3F4"; "Growth_Factors" [label="Growth Factors\n(e.g., TNF-α, IL-1β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAPK" [label="Ras/MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NFkB" [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AP1_NFkB" [label="AP-1 & NF-κB\nTranscription Factors", fillcolor="#FBBC05", fontcolor="#202124"]; "MMP_Gene" [label="MMP Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Growth_Factors" -> "MAPK"; "Growth_Factors" -> "NFkB"; "MAPK" -> "AP1_NFkB"; "NFkB" -> "AP1_NFkB"; "AP1_NFkB" -> "MMP_Gene"; }
subgraph "cluster_downstream" { label="Downstream Effects"; bgcolor="#F1F3F4"; "Pro_MMP" [label="Pro-MMP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Active_MMP" [label="Active MMP\n(e.g., MMP-9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ECM_Degradation" [label="ECM Degradation\n(e.g., this compound Cleavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bioactive_Molecules" [label="Release of Bioactive\nMolecules (e.g., VEGF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular_Response" [label="Cell Migration,\nInvasion, Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pro_MMP" -> "Active_MMP" [label="Activation"]; "Active_MMP" -> "ECM_Degradation"; "Active_MMP" -> "Bioactive_Molecules"; "ECM_Degradation" -> "Cellular_Response"; "Bioactive_Molecules" -> "Cellular_Response"; }
"MMP_Gene" -> "Pro_MMP" [lhead="cluster_downstream"]; } Caption: Overview of MMP regulation and downstream signaling events.
References
VPLSLYSG Peptide in MMP Assays: A Performance Comparison with Commercial Kits
For researchers and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the choice of assay substrate is a critical determinant of experimental success. The octapeptide VPLSLYSG has emerged as a substrate for several key MMPs, including MMP-1, MMP-2, and MMP-9. This guide provides an objective comparison of the performance of this compound against commercially available MMP assay kits, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research needs.
Data Summary: this compound vs. Commercial Kit Substrates
The performance of an MMP substrate is primarily evaluated based on its specificity and kinetic parameters, which describe the efficiency of the enzymatic reaction. Below is a comparison of the this compound peptide with substrates found in representative commercial MMP assay kits.
| Substrate/Kit Name | Target MMP(s) | Peptide Sequence/Substrate Type | Quantitative Performance Data |
| This compound Peptide | MMP-1, MMP-2, MMP-9 | This compound | kcat/KM (MMP-2): 61,000 ± 4,000 M⁻¹s⁻¹kcat/KM (MMP-9): 49,000 ± 3,000 M⁻¹s⁻¹ |
| Abcam MMP12 Inhibitor Screening Kit (Fluorometric) | MMP-12 (and other MMPs) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Kinetic parameters not specified in the provided documentation. |
| MilliporeSigma InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay Kit | MMP-2, MMP-9 | Triple-helical, collagen-like, fluorogenic substrate | Sensitivity: 20 ng/ml. Not cleaved by MMP-1, MMP-3, MMP-13, or MMP-14.[1] |
| QuickZyme Human MMP-2 Activity Assay Kit | MMP-2 | Modified pro-enzyme and chromogenic peptide | Sensitivity: 4 pg/ml (overnight incubation), 0.02 ng/ml (6h incubation), 0.04 ng/ml (2h incubation).[2] Range: 0.02 – 16 ng/ml.[2] |
| Generic FRET-based MMP Assay | Broad-range or specific MMPs | Typically a FRET peptide (e.g., containing Mca/Dnp or 5-FAM/QXL® 520) | Performance is dependent on the specific peptide sequence and fluorophore/quencher pair used. |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are representative protocols for a this compound-based fluorogenic assay and a typical commercial MMP assay kit.
Experimental Protocol for a this compound-Based Fluorogenic MMP Assay
This protocol is a generalized procedure for measuring MMP activity using a FRET-labeled this compound peptide. The peptide would be synthesized with a fluorophore (e.g., MCA) on one side of the cleavage site and a quencher (e.g., DNP) on the other.
Materials:
-
FRET-labeled this compound peptide
-
Recombinant active MMP-1, MMP-2, or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the FRET-labeled this compound peptide in DMSO.
-
Dilute the peptide stock solution to the desired final concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare serial dilutions of the active MMP enzyme in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme.
-
Initiate the reaction by adding 50 µL of the diluted this compound peptide solution to each well.
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Monitor the increase in fluorescence intensity over time. The initial rate of the reaction is proportional to the MMP activity.
Experimental Protocol for a Commercial Fluorogenic MMP Assay Kit (Example: Abcam MMP12 Inhibitor Screening Assay Kit)
This protocol is based on the manufacturer's instructions for the Abcam MMP12 Inhibitor Screening Assay Kit (ab139442)[3].
Materials (provided in the kit):
-
MMP Fluorogenic Substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
MMP12 Enzyme (Human, Recombinant)
-
Fluorometric Assay Buffer
-
MMP Inhibitor (NNGH)
Procedure:
-
Warm all kit components to room temperature.
-
Prepare a 40 µM working solution of the MMP Fluorogenic Substrate in Fluorometric Assay Buffer.
-
Dilute the MMP12 enzyme in Fluorometric Assay Buffer.
-
In a 96-well microplate, add the diluted MMP12 enzyme to the appropriate wells.
-
For inhibitor screening, add the test compounds and the provided MMP inhibitor control to the respective wells and incubate for 30-60 minutes at 37°C.
-
Initiate the reaction by adding the MMP Fluorogenic Substrate working solution to all wells.
-
Immediately begin reading the fluorescence intensity in a microplate reader with excitation at 328 nm and emission at 420 nm. Record data at 1-minute intervals for 10 minutes.
-
Calculate the reaction rate and percentage of inhibition.
Visualizing the Workflow and Signaling
To better understand the processes involved, the following diagrams illustrate the general workflow of an MMP assay and the principle of FRET-based detection.
Conclusion
The this compound peptide offers a viable, non-proprietary substrate for assaying the activity of MMP-1, MMP-2, and MMP-9. Its published kinetic parameters for MMP-2 and MMP-9 allow for a quantitative basis for comparison. Commercial MMP assay kits provide a convenient, all-in-one solution with optimized buffers and substrates, often with high sensitivity as demonstrated by the QuickZyme kit[2]. However, the specific peptide sequences and their kinetic parameters are not always disclosed, which can make direct comparisons challenging.
For researchers focused on MMP-1, -2, or -9, synthesizing a FRET-labeled this compound peptide can be a cost-effective and transparent alternative to commercial kits, particularly when absolute quantification based on known kinetic parameters is required. For broader screening against a wider range of MMPs or when high sensitivity for a specific MMP is paramount, a well-validated commercial kit may be the more appropriate choice. The selection between this compound and a commercial kit will ultimately depend on the specific research question, budget, and the level of assay characterization required.
References
A Comparative Review of VPLSLYSG and Other Fluorogenic Substrates for Matrix Metalloproteinases
This guide provides a comparative overview of the peptide substrate VPLSLYSG and other commonly used fluorogenic substrates for Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-2, and MMP-9. The information is intended for researchers, scientists, and drug development professionals working on MMPs. While this compound is recognized as a substrate for MMP-1, MMP-2, and MMP-9, a comprehensive search of scientific literature did not yield specific quantitative kinetic data (kcat/Km) for this peptide.[1] Therefore, this guide presents a comparison with well-characterized alternative fluorogenic substrates for which experimental data are available.
Introduction to MMPs and Their Substrates
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[2][3] They play a key role in physiological processes like wound healing, development, and tissue morphogenesis, as well as in pathological conditions such as arthritis, cancer invasion, and metastasis.[4][5] MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require activation, often through proteolytic cleavage of a pro-domain.[6]
The substrate specificity of MMPs, while overlapping, is distinct among family members.[7][8] This specificity is critical for their biological function and for the development of targeted diagnostics and therapies. Short peptide sequences that are recognized and cleaved by specific MMPs are invaluable tools for studying their activity. This compound is an octapeptide identified as a substrate for MMP-1, MMP-2, and MMP-9.[1] The cleavage of such peptides, often modified with a fluorophore and a quencher for Fluorescence Resonance Energy Transfer (FRET) assays, allows for the sensitive and continuous measurement of enzyme activity.[4]
Comparison of MMP Substrate Cleavage Efficiency
The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant, kcat/Km.[9][10] A higher kcat/Km value indicates a more efficient cleavage of the substrate. Although kinetic parameters for this compound are not available in the reviewed literature, the following tables summarize the performance of other widely used fluorogenic substrates for MMP-1, MMP-2, and MMP-9.
| MMP-1 (Interstitial Collagenase) Substrates | |||
| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ | 0.11 | 1.8 | 61,100 |
| Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ | 0.16 | 13 | 12,300 |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 0.003 | 100 | 30 |
Data compiled from multiple sources.[4][11][12]
| MMP-2 (Gelatinase A) Substrates | |||
| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ | 2.1 | 4.8 | 437,500 |
| K-PAGLLGC-CONH₂ | 1.11 | 51.5 | 21,553 |
| fTHP-3 (Triple-helical peptide) | Not Reported | Not Reported | ~1,300 |
Data compiled from multiple sources.[13][14][15]
| MMP-9 (Gelatinase B) Substrates | |||
| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ | 1.2 | 2.4 | 500,000 |
| K-PAGLLGC-CONH₂ | 1.34 | 55.4 | 24,187 |
| Fluorogenic Peptide Substrate IX | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[13][14] Note: While this compound is a known MMP-9 substrate, specific kinetic data is lacking in the literature.[1]
Experimental Protocols
The kinetic data presented above are typically generated using Fluorescence Resonance Energy Transfer (FRET) assays. Below is a detailed methodology for a representative FRET-based MMP activity assay.
FRET Assay for MMP Activity
This protocol describes the measurement of MMP-1, MMP-2, or MMP-9 activity using a generic fluorogenic peptide substrate such as Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂.
1. Materials and Reagents:
-
Recombinant human MMP-1, MMP-2, or MMP-9 (activated)
-
Fluorogenic peptide substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (TCNB): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.[16]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~325-340 nm and emission detection at ~395-440 nm.
2. Enzyme Activation (if starting with pro-MMP):
-
Dilute the pro-MMP to a suitable concentration in Assay Buffer.
-
Activate the pro-MMP using p-aminophenylmercuric acetate (APMA) at a final concentration of 1-2 mM.
-
Incubate at 37°C for a duration specific to the MMP (e.g., 1-4 hours for MMP-9, 24 hours for MMP-1).[16]
-
Note: APMA is toxic and should be handled with care.
3. Assay Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer ranging from approximately 0.1x to 10x the expected Km value.
-
Add 50 µL of each substrate dilution to multiple wells of the 96-well plate.
-
Add 50 µL of Assay Buffer to control wells for background fluorescence measurement.
-
Initiate the reaction by adding 50 µL of the activated MMP solution (at a final concentration in the low nanomolar range, e.g., 1-10 nM) to each well.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
4. Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time (kinetic read). Record data every 1-2 minutes for 30-60 minutes.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of product using a standard curve generated from a known concentration of the free fluorophore (e.g., Mca).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
The specificity constant is then calculated as kcat/Km.
Visualizing MMP-Related Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Multiple alternative substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations in the Catalytic Domain of Human Matrix Metalloproteinase-1 (MMP-1) That Allow for Regulated Activity through the Use of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shop.bachem.com [shop.bachem.com]
- 14. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for the Octapeptide VPLSLYSG
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the octapeptide VPLSLYSG. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on established best practices for synthetic peptides and general laboratory hazardous waste management.
The octapeptide this compound should be handled with care, assuming it is a potentially hazardous substance in the absence of specific data. The primary directive for the disposal of any research chemical is to comply with all local, state, and federal regulations and to consult with your institution's Environmental Health and Safety (EHS) office for site-specific procedures.
Waste Classification and Handling
All waste generated from the use of this compound, including the pure compound, solutions, and contaminated materials, should be classified and handled as hazardous chemical waste.
Table 1: this compound Waste Stream Classification and Handling
| Waste Type | Description | Recommended Container | Handling and Storage |
| Solid Waste | Unused or expired lyophilized this compound powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats. | Clearly labeled, sealed, and chemically compatible waste container. | Store in a designated Satellite Accumulation Area (SAA).[1] Ensure the container is kept closed except when adding waste.[2] |
| Liquid Waste | Solutions containing this compound, including solvents used for reconstitution and purification, and the first rinse of emptied containers.[2] | Labeled, sealed, and compatible chemical waste container. Use secondary containment for all liquid waste.[2] | Store in a designated SAA, segregated from incompatible materials.[1] Never dispose of down the drain.[3] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-resistant sharps container. | Follow institutional guidelines for sharps disposal. |
| Contaminated Labware | Glassware and other lab equipment that has come into contact with this compound. | N/A | Decontaminate prior to washing or disposal. |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always prioritize your institution's specific EHS guidelines.
-
Decontamination of Labware:
-
Glassware and equipment contaminated with this compound should be decontaminated.
-
Rinse labware thoroughly with a suitable solvent to remove peptide residues. This first rinseate must be collected and disposed of as hazardous liquid waste.[2]
-
For a more thorough decontamination, especially for persistent residues, consider using an enzymatic detergent or a dilute bleach solution, followed by copious rinsing with water.[4][5]
-
-
Management of Liquid Waste:
-
Management of Solid Waste:
-
Place solid this compound waste and materials used for spill cleanup into a sealed and labeled container.
-
Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as solid chemical waste.
-
-
Arranging for Professional Disposal:
-
All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[3][7]
-
Ensure all waste containers are properly labeled with their contents and associated hazards.
-
Schedule regular waste pick-ups to avoid accumulating large quantities of hazardous waste in the laboratory.[2]
-
Experimental Protocols
Decontamination of Non-Disposable Labware:
-
Objective: To effectively remove this compound residues from glassware and equipment before washing.
-
Materials:
-
Appropriate solvent (e.g., the solvent used to dissolve the peptide)
-
Enzymatic detergent solution (e.g., SBCleaner at 1% m/v) or a 6% sodium hypochlorite (bleach) solution[5]
-
Deionized water
-
Appropriate PPE (gloves, safety glasses)
-
-
Procedure:
-
Perform an initial rinse of the contaminated labware with a suitable solvent. Collect this rinseate as hazardous liquid waste.
-
Immerse the labware in a 1% (m/v) enzymatic detergent solution and sonicate for 15-30 minutes, or soak for at least one hour. Alternatively, immerse in a 6% bleach solution for a similar duration.[5]
-
Thoroughly rinse the labware with deionized water.
-
The labware can now be washed according to standard laboratory procedures.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for handling this compound waste and the general experimental workflow for labware decontamination.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Step-by-step protocol for decontaminating this compound-exposed labware.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
